8-Hydroxyloxapine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRIWXLPIYFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210387 | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-77-4 | |
| Record name | 8-Hydroxyloxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYLOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-Hydroxyloxapine chemical structure and properties
An In-Depth Technical Guide to 8-Hydroxyloxapine: Structure, Properties, and Analytical Considerations
Introduction
This compound is a principal active metabolite of loxapine, a dibenzoxazepine antipsychotic agent used in the management of schizophrenia.[1][2] While loxapine itself exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors, its extensive metabolism in the liver gives rise to several derivatives, including 7-hydroxyloxapine and this compound, which contribute to its overall pharmacological profile.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, metabolic formation, pharmacological activity, and the analytical methodologies essential for its quantification in biological matrices. Understanding the characteristics of this major metabolite is critical for researchers, clinicians, and drug development professionals seeking to optimize loxapine therapy and elucidate its complete mechanism of action.
Chemical Identity and Physicochemical Properties
This compound is structurally similar to the parent compound, loxapine, with the addition of a hydroxyl group at the 8th position of the dibenzoxazepine ring. This modification significantly alters its physicochemical properties and pharmacological activity.
Chemical Structure:
The chemical structure of this compound is formally known as 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][3][5]oxazepin-8-ol.[5]
| Property | Value | Source |
| IUPAC Name | 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][3][5]benzoxepin-3-ol | [6] |
| Molecular Formula | C₁₈H₁₈ClN₃O₂ | [6] |
| Molecular Weight | 343.81 g/mol | [5][6] |
| CAS Number | 61443-77-4 | [5][6] |
| SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | [5] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage | 2°C - 8°C, in a well-closed container | [5] |
Metabolism and Pharmacokinetics
Loxapine undergoes rapid and extensive first-pass metabolism in the liver, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation.[1][4] The formation of this compound is a key metabolic pathway.
Metabolic Pathway
The hydroxylation of loxapine to this compound is predominantly catalyzed by the cytochrome P450 (CYP) enzyme CYP1A2 .[3][7][8] This is distinct from the formation of its isomer, 7-hydroxyloxapine, which involves multiple CYP enzymes, including CYP3A4 and CYP2D6.[3] Loxapine is also demethylated to form amoxapine, another active compound.[2][3] These metabolites can be further metabolized, for instance, through N-oxidation or subsequent hydroxylation.[1] The resulting metabolites are primarily excreted in the urine as glucuronide conjugates.[3][4]
At steady-state following oral administration of loxapine, this compound is the most abundant metabolite in the blood, with concentrations exceeding that of the parent drug. The relative amounts in circulation are typically: this compound > 8-hydroxyamoxapine > loxapine.[2]
Caption: Metabolic pathways of Loxapine.
Pharmacology and Mechanism of Action
The pharmacological profile of this compound differs significantly from that of its parent drug, loxapine, and its isomeric metabolite, 7-hydroxyloxapine. This distinction is crucial for understanding its contribution to loxapine's overall clinical effects.
Receptor Binding Profile
While loxapine is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, this compound is considered to have no significant pharmacological activity at the D2 receptor.[3][9] This is a defining characteristic, as the antipsychotic efficacy of many neuroleptics is mediated through D2 receptor blockade.[3] In contrast, the minor metabolite 7-hydroxyloxapine binds to D2 receptors with high affinity.[3]
Some studies suggest that this compound may have other activities. For instance, it has been shown to inhibit the uptake of serotonin ([¹⁴C]5-HT) in human platelets in vitro with an IC₅₀ value of 2 μM.[7] However, compared to loxapine, it has a relatively low affinity for both dopamine and serotonin receptors overall.[7][10]
| Compound | D₂ Receptor Affinity | 5-HT₂A Receptor Affinity | Primary Metabolic Enzyme | Clinical Significance |
| Loxapine | High | High | CYP1A2, CYP3A4, CYP2D6 | Parent antipsychotic drug[3][11] |
| 7-Hydroxyloxapine | High | Not specified | CYP3A4, CYP2D6 | Active metabolite, contributes to D₂ blockade[3][12] |
| This compound | None / Very Low | Low | CYP1A2 | Major, but largely inactive, metabolite[3][7][12] |
This table highlights the functional divergence of loxapine's primary metabolites. The high circulating levels of the relatively inactive this compound, coupled with the potent but less abundant 7-hydroxyloxapine, create a complex pharmacokinetic-pharmacodynamic relationship that influences patient response and side effects.
Analytical Methodologies
Accurate quantification of this compound in biological fluids is essential for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[13][14]
Protocol: Quantification of this compound in Human Plasma via LC-MS/MS
This protocol is a representative workflow based on validated methods described in the literature.[13][14][15] It is designed to simultaneously quantify loxapine and its major metabolites.
Objective: To determine the concentration of this compound, loxapine, and other key metabolites in human plasma.
Materials:
-
Human plasma (K₂EDTA)
-
This compound certified reference standard
-
Internal standard (e.g., a deuterated analog)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Micro-elution solid-phase extraction (SPE) plate or cation-exchange SPE cartridges
-
LC-MS/MS system with a turbo-ionspray interface
Methodology:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Pre-treatment: Thaw 100 µL of plasma sample. Add the internal standard solution and vortex briefly.
-
Conditioning: Condition the SPE plate wells with methanol followed by water. This step activates the sorbent for optimal binding.
-
Loading: Load the pre-treated plasma sample onto the SPE plate. The analytes will bind to the sorbent while unretained matrix components pass through.
-
Washing: Wash the wells with a weak organic solvent (e.g., 5% methanol in water) to remove residual impurities without eluting the analytes.
-
Elution: Elute the analytes from the sorbent using a small volume of an appropriate elution solvent (e.g., methanol with formic acid).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient is optimized to achieve chromatographic separation of this compound from its isomers (e.g., 7-hydroxyloxapine) and other metabolites.[13]
-
Mass Spectrometry: Analyze the column effluent using a tandem mass spectrometer operating in positive ionization mode.
-
Detection: Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. This highly selective detection method ensures accurate quantification even in a complex biological matrix.
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound (e.g., 0.0500 to 50.0 ng/mL).[13]
-
Use a 1/x² weighted linear regression analysis to plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for LC-MS/MS analysis of this compound.
Clinical Significance and Research Applications
The study of this compound is integral to the clinical pharmacology of loxapine for several reasons:
-
Therapeutic Drug Monitoring (TDM): Monitoring the levels of both loxapine and its major metabolites, including this compound, provides a more complete picture of drug exposure.[16] This can help clinicians optimize dosing, ensure patient compliance, and manage inter-individual variability in metabolism.[16]
-
Pharmacogenetic Insights: Since this compound formation is primarily dependent on CYP1A2, its plasma concentration relative to loxapine can serve as a phenotypic marker for CYP1A2 activity. Variations in the gene for this enzyme can lead to significant differences in drug metabolism and patient outcomes.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP1A2 can alter the metabolic ratio of loxapine to this compound, potentially affecting both efficacy and safety. Understanding this pathway is crucial for predicting and managing such interactions.
-
Reference Standard: Purified this compound serves as an essential reference standard for the development and validation of bioanalytical methods.[17][]
Conclusion
This compound is the most abundant metabolite of loxapine found in systemic circulation. Despite its high concentrations, it is considered pharmacologically inactive at the dopamine D2 receptor, the primary target for the antipsychotic action of many neuroleptics. Its formation via CYP1A2 and its distinct pharmacological profile compared to loxapine and 7-hydroxyloxapine underscore the complexity of loxapine's in vivo activity. A thorough understanding of its chemical properties, metabolic fate, and analytical determination is paramount for advancing research in schizophrenia treatment, optimizing therapeutic drug monitoring, and ensuring the safe and effective use of loxapine in clinical practice.
References
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Chakraborty, A., & Deka, S. (2015). Revisiting loxapine: a systematic review. PMC. [Link]
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Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]
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Wikipedia. (n.d.). Loxapine. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 43655. [Link]
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ResearchGate. (2015). Characterization of Loxapine Human Metabolism. [Link]
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Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 134-142. [Link]
-
Zimmer, J. S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]
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ResearchGate. (n.d.). Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. [Link]
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Wong, Y. C., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 58, 83-93. [Link]
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National Center for Biotechnology Information. (n.d.). Loxapine. PubChem Compound Summary for CID 3964. [Link]
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Belzeaux, R., et al. (2017). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? International Journal of Neuropsychopharmacology, 21(3), 216-223. [Link]
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Semantic Scholar. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]
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Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Psychiatry & Neuroscience, 21(1), 29-35. [Link]
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Venkatasai Life Sciences. (n.d.). 8-Hydroxy Loxapine. [Link]
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Midha, K. K., et al. (1993). The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and this compound. International Journal of Clinical Pharmacology, Therapy and Toxicology, 31(4), 177-183. [Link]
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An In-Depth Technical Guide to the In Vitro Metabolism of Loxapine to 8-Hydroxyloxapine
This guide provides a comprehensive technical overview of the in vitro methodologies used to study and characterize the metabolic conversion of the antipsychotic agent loxapine to its major metabolite, 8-hydroxyloxapine. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical pathways, experimental design, analytical quantification, and data interpretation, grounding each step in established scientific principles.
Introduction: Loxapine and the Imperative of Metabolic Profiling
Loxapine is a dibenzoxazepine-class antipsychotic medication primarily used in the treatment of schizophrenia.[1][2][3] Structurally similar to clozapine, it exerts its therapeutic effects through a complex mechanism involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] Like most xenobiotics, loxapine undergoes extensive hepatic metabolism upon administration, which significantly influences its bioavailability, efficacy, and potential for drug-drug interactions.[3][4]
The metabolic fate of loxapine is complex, yielding several key metabolites, including 7-hydroxyloxapine, N-desmethylloxapine (amoxapine), loxapine N-oxide, and, most prominently, this compound.[5][6][7] Understanding the formation of these metabolites is critical. The process is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, a critical component of Phase I drug metabolism.[8][9] Characterizing these pathways in vitro provides essential data for predicting in vivo pharmacokinetics and identifying potential liabilities early in the drug development process.
This guide focuses specifically on the formation of this compound, a major metabolic route. We will explore the enzymatic machinery responsible, present a robust protocol for its characterization using human liver microsomes, and detail the analytical techniques required for precise quantification.
The Biochemical Machinery: CYP1A2-Mediated 8-Hydroxylation
The conversion of loxapine to this compound is an aromatic hydroxylation reaction. Extensive in vitro research, utilizing a combination of cDNA-expressed enzymes, correlation analysis with phenotyped human liver samples, and selective chemical inhibitors, has definitively identified Cytochrome P450 1A2 (CYP1A2) as the principal enzyme responsible for this specific transformation.[10][5][7][11][12]
While other CYP isoforms contribute to loxapine's overall metabolism—such as CYP2D6 forming 7-hydroxyloxapine and CYP3A4 generating N-desmethyloxapine—the 8-hydroxylation pathway is predominantly a function of CYP1A2.[5][7][12]
Causality Behind Enzyme Specificity:
The specificity of CYP1A2 for the 8-position on the loxapine molecule is dictated by the precise geometry and electronic properties of the enzyme's active site, which preferentially accommodates the substrate in an orientation that exposes this position to the heme iron's oxidative power.
Clinical Relevance of CYP1A2:
CYP1A2 is a highly important enzyme in clinical pharmacology, responsible for the metabolism of numerous drugs, including caffeine, theophylline, and other antipsychotics like clozapine and olanzapine.[13][14][15] Its activity is notably inducible by polycyclic aromatic hydrocarbons found in tobacco smoke.[11] This is a critical consideration, as smokers may exhibit increased clearance of loxapine via this pathway, potentially requiring dose adjustments to achieve therapeutic efficacy.[11][16]
Metabolic Pathway Diagram
Caption: Phase I metabolic pathways of loxapine.
The Experimental Model: Human Liver Microsomes (HLMs)
To study Phase I metabolic reactions in vitro, the choice of experimental system is paramount. Human Liver Microsomes (HLMs) are the gold standard and the most frequently utilized model for such investigations.[17][18]
Why HLMs are the Preferred System:
-
Enzymatic Richness: HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes, prepared by ultracentrifugation of a liver homogenate.[18] This subcellular fraction contains a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 superfamily and UDP-glucuronosyltransferases (UGTs).[18]
-
Cost-Effectiveness and Throughput: Compared to more complex systems like primary hepatocytes, HLMs are relatively inexpensive, easy to prepare and store, and highly amenable to high-throughput screening formats common in early drug discovery.[17]
-
Mechanistic Clarity: HLMs allow for the study of Phase I (and with cofactor supplementation, Phase II) metabolism in a simplified system, free from the complexities of cellular uptake and efflux transporters, which facilitates clear mechanistic interpretation.
For confirmatory studies, especially when identifying the specific contribution of a single enzyme, recombinant cDNA-expressed enzymes (e.g., baculovirus-expressed CYP1A2) are invaluable tools.[5][12]
Detailed Protocol: A Self-Validating In Vitro Metabolism Assay
This protocol describes a robust, self-validating system for quantifying the formation of this compound from loxapine using pooled HLMs. The inclusion of specific controls ensures the trustworthiness of the generated data.
Experimental Workflow Diagram
Caption: Workflow for in vitro loxapine metabolism assay.
Step 1: Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard potassium phosphate buffer. This maintains the physiological pH required for optimal enzyme activity.
-
Loxapine Stock Solution (10 mM): Dissolve loxapine succinate in a suitable solvent like DMSO. Subsequent dilutions into the final incubation mixture should ensure the final solvent concentration is low (e.g., <0.2% DMSO) to prevent enzyme inhibition.[17]
-
Pooled HLM Suspension (20 mg/mL): On the day of the experiment, thaw a vial of commercially available pooled human liver microsomes (from at least 10 donors to average out individual variability) on ice. Dilute to a working concentration of 1 mg/mL with 100 mM phosphate buffer. Keep on ice at all times.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing β-Nicotinamide adenine dinucleotide phosphate (NADP+), glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer.
-
Causality: CYP450 enzymes require NADPH as a cofactor to provide reducing equivalents for the monooxygenation reaction. A regenerating system is used instead of simply adding NADPH because it maintains a constant concentration of the cofactor throughout the incubation period, preventing its depletion and ensuring linear reaction kinetics.
-
Step 2: Incubation Procedure
Assay conditions should be optimized, but typical parameters are provided.
-
Master Mix Preparation: In a microcentrifuge tube, prepare a master mix containing the HLM suspension (final concentration 0.5 mg/mL) and phosphate buffer.
-
Control Setup: Prepare parallel incubations for each time point:
-
Test Reaction: HLM + Loxapine + NRS
-
Negative Control (-NRS): HLM + Loxapine (without NRS). This control validates that metabolite formation is cofactor-dependent and not a result of chemical degradation.[19]
-
Negative Control (-HLM): Loxapine + NRS (without HLM). This control checks for non-enzymatic degradation.
-
-
Pre-Incubation: Add the loxapine working solution (final concentration typically 1-10 µM) to all tubes except the "-HLM" controls. Pre-incubate the mixture for 5 minutes in a 37°C water bath to bring all components to the optimal reaction temperature.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NRS solution to the "Test Reaction" and "-HLM" tubes. For the "-NRS" control, add an equal volume of buffer.
-
Timed Incubation: Incubate the reactions at 37°C. At designated time points (e.g., 0, 5, 10, 15, 30 minutes), proceed to the termination step.
Step 3: Reaction Termination and Sample Processing
-
Quenching: At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of loxapine or this compound).
-
Causality: The cold organic solvent serves two purposes: it instantly denatures the microsomal enzymes, halting all metabolic activity, and it precipitates the proteins from the solution. The internal standard is crucial for accurate quantification, correcting for variations in sample processing and instrument response.
-
-
Protein Precipitation: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a new set of tubes or a 96-well plate for analysis.
Analytical Quantification: The Power of LC-MS/MS
The simultaneous quantification of loxapine and its metabolites, particularly the structural isomers 7- and this compound, requires a highly sensitive and selective analytical technique. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this application.[10][20][21]
Why LC-MS/MS is Essential:
-
Selectivity: It can differentiate between loxapine and its metabolites based on both their retention time on the chromatography column and their unique mass-to-charge (m/z) ratios. This is critical for resolving the 7- and 8-hydroxy isomers, which have identical masses.[20]
-
Sensitivity: LC-MS/MS provides the low limits of quantification (LLOQ) necessary to detect small amounts of metabolite formed, often in the low ng/mL range.[20]
-
Robustness: The use of Selected Reaction Monitoring (SRM) mode, where a specific precursor ion is fragmented to produce a characteristic product ion, provides an exceptionally high degree of confidence in the identity and quantity of the analyte being measured.[20]
A typical method involves reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in positive ionization mode.[20]
Data Presentation and Interpretation
The data obtained from the LC-MS/MS analysis allows for the construction of a metabolite formation profile over time. The results should be summarized in a clear, tabular format.
Table 1: Illustrative Data for this compound Formation
| Incubation Time (min) | This compound Concentration (pmol/mg protein) |
| 0 | < LLOQ |
| 5 | 75.2 |
| 10 | 148.5 |
| 15 | 220.1 |
| 30 | 435.8 |
| (Note: Data are for illustrative purposes only to demonstrate a typical experimental outcome.) |
From this data, the initial rate of metabolite formation can be calculated from the linear portion of the concentration-time curve. By running the experiment at multiple substrate concentrations, key enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined using non-linear regression analysis, providing a complete characterization of the metabolic pathway.
Conclusion: Integrating In Vitro Data into Drug Development
The in vitro study of loxapine's metabolism to this compound is a cornerstone of its preclinical characterization. By employing a robust experimental system centered on human liver microsomes and leveraging the analytical power of LC-MS/MS, researchers can definitively identify CYP1A2 as the key enzyme in this pathway.
This knowledge is not merely academic; it provides a mechanistic basis for understanding loxapine's pharmacokinetic profile, predicting potential drug-drug interactions with CYP1A2 inhibitors or inducers, and anticipating sources of inter-individual variability, such as smoking status.[11][14] Ultimately, these well-designed in vitro studies provide critical, actionable data that informs clinical trial design and ensures the safer, more effective use of loxapine in treating psychiatric disorders.[17][20]
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Krishna, D. R., & Klotz, U. (1994). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. Journal of Pharmacy and Pharmacology, 46(10), 840-844. [Link]
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Huie, K., et al. (2015). Characterization of Loxapine Human Metabolism. Poster presented at a scientific conference. [Link]
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Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 134-142. [Link]
-
Zimmer, J. S., et al. (2011). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 3(1), 51-61. [Link]
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Drugs.com. (2024). Loxapine Monograph for Professionals. Drugs.com. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Loxapine? Patsnap Synapse. [Link]
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U.S. Food and Drug Administration. (2009). Pharmacology Review(s) for Adasuve (loxapine). Accessdata.fda.gov. [Link]
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An In-depth Technical Guide to the Pharmacological Profile of 8-Hydroxyloxapine
Introduction: Unveiling the Primary Metabolite
8-Hydroxyloxapine is the principal and pharmacologically active metabolite of loxapine, a dibenzoxazepine antipsychotic agent utilized in the management of schizophrenia.[1][2] Formed through hepatic metabolism, this compound circulates in human plasma at concentrations often exceeding those of the parent drug, particularly following oral administration.[3][4] Its distinct pharmacological profile, characterized by attenuated dopamine receptor blockade and significant serotonin reuptake inhibition, critically modulates the overall therapeutic and adverse effect profile of loxapine.[5] This guide provides a comprehensive technical overview of this compound's formation, receptor interaction, pharmacokinetic properties, and clinical significance for researchers and drug development professionals.
Metabolic Pathway: The Journey from Loxapine
The biotransformation of loxapine is a complex process yielding several metabolites, with this compound being a major product of Phase I metabolism.[6] Understanding this pathway is fundamental to interpreting the compound's in vivo activity.
Core Mechanism: Cytochrome P450-Mediated Hydroxylation The formation of this compound from loxapine is primarily catalyzed by the cytochrome P450 isoform CYP1A2 through aromatic hydroxylation.[5][6][7] Other enzymes, including CYP2D6, are involved in forming the 7-hydroxyloxapine isomer.[4][6]
This metabolic step is clinically significant as CYP1A2 activity is inducible by factors such as smoking, which can alter the pharmacokinetic profile of loxapine and the ratio of parent drug to its 8-hydroxy metabolite.[7]
Pharmacodynamics: A Dual-Action Profile
The pharmacological activity of this compound diverges significantly from its parent compound. While loxapine's antipsychotic effects are primarily attributed to potent dopamine D2 and serotonin 5-HT2A receptor antagonism, this compound exhibits a more nuanced mechanism of action.[5][6][8]
Receptor Binding Affinity
This compound displays a markedly lower affinity for key dopamine and serotonin receptors implicated in antipsychotic activity when compared directly to loxapine.[5] This attenuated binding is a cornerstone of its pharmacological identity, suggesting a reduced contribution to the direct antipsychotic and extrapyramidal effects of loxapine therapy.
| Compound | D₂ Receptor (Kᵢ, nM) | 5-HT₂ₐ Receptor (Kᵢ, nM) | α₁ₐ-Adrenergic (Kᵢ, nM) | H₁ Receptor (Kᵢ, nM) |
| Loxapine | 12 | 7.7 | 31 | 7 |
| This compound | Relatively Low Affinity | Relatively Low Affinity | Data Not Widely Reported | Data Not Widely Reported |
| Table 1: Comparative receptor binding affinities (Ki) of Loxapine and this compound. Loxapine data sourced from Cayman Chemical.[5] The profile of this compound is characterized by its comparatively low affinity for these primary antipsychotic targets. |
Functional Activity: Serotonin Reuptake Inhibition
Despite its weak affinity as a receptor antagonist, this compound is an active inhibitor of serotonin reuptake.[5] In vitro studies using human platelets have demonstrated that this compound inhibits the uptake of radiolabeled serotonin ([¹⁴C]5-HT) with an IC₅₀ value of 2 µM.[5]
This activity is significant, as it imparts an antidepressant-like pharmacological action, akin to selective serotonin reuptake inhibitors (SSRIs). This mechanism is distinct from the receptor-blocking action of typical and atypical antipsychotics and likely contributes to loxapine's efficacy in managing affective symptoms in patients with schizophrenia. The related metabolite, 8-hydroxyamoxapine, is also recognized as a potent serotonin-norepinephrine reuptake inhibitor (SNRI), further supporting the role of this metabolic pathway in modulating monoamine transporter function.[9][10]
Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Quantification
Objective: To accurately quantify concentrations of this compound in human plasma samples.
Methodology:
-
Sample Preparation: To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Extraction: Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components and isolate the analytes. [11]A micro-elution SPE is often preferred for its efficiency and small sample volume requirement. [11]3. Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) to separate this compound from loxapine and other metabolites.
-
Mass Spectrometric Detection: Interface the HPLC eluent with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Analysis: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
Quantification: Construct a calibration curve by analyzing standards of known concentrations. Quantify the this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The pharmacological profile of this compound is one of nuanced duality. While it is considered relatively inactive at the primary dopamine and serotonin receptors targeted by traditional antipsychotics, its role as a potent serotonin reuptake inhibitor is of critical importance. [5]This activity likely contributes an antidepressant dimension to loxapine therapy and may temper the parent compound's propensity for extrapyramidal side effects. For drug development professionals, this compound serves as a key example of how active metabolites can create a composite in vivo pharmacological effect that differs substantially from the parent drug alone. Future research should focus on further elucidating its affinity for a broader range of CNS targets and its specific contribution to the clinical efficacy and tolerability of loxapine across different patient populations.
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An In-Depth Technical Guide to the Mechanism of Action of 8-Hydroxyloxapine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of 8-hydroxyloxapine, the primary active metabolite of the antipsychotic agent loxapine. As a compound with significantly higher systemic exposure than its parent drug, a thorough understanding of this compound's pharmacological profile is critical for a complete appreciation of the clinical effects of loxapine. This document will delve into its metabolic generation, receptor binding profile, and functional activity, offering field-proven insights and detailed experimental methodologies.
Introduction: The Clinical Significance of a Major Metabolite
Loxapine, a dibenzoxazepine antipsychotic, has been utilized in the management of schizophrenia for several decades.[1] Its clinical profile, which includes both antipsychotic efficacy and a notable side-effect profile, is the composite result of the pharmacological actions of the parent compound and its various metabolites. Among these, this compound stands out due to its substantially higher plasma concentrations at steady-state compared to loxapine itself.[2] This high systemic exposure underscores the necessity of characterizing its intrinsic pharmacological activity to fully comprehend the therapeutic and adverse effects observed during loxapine treatment.
The investigation into the mechanism of action of major metabolites is a cornerstone of modern drug development. It allows for a more nuanced understanding of a drug's overall clinical performance, including inter-individual variability in response and the potential for drug-drug interactions. For researchers and clinicians, elucidating the specific contributions of this compound provides a clearer picture of the active moieties responsible for the observed clinical outcomes.
Metabolic Pathway and Pharmacokinetics
This compound is formed from loxapine primarily through aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) 1A2 enzyme.[3][4] This metabolic pathway is a significant route of loxapine clearance.
Pharmacokinetic studies have consistently demonstrated that the area under the curve (AUC) for this compound is substantially greater than that of the parent drug, loxapine, following oral administration.[4] Exposure ratios based on AUCinf indicate that this compound exposure is approximately 50% of the total drug-related material, significantly higher than other metabolites like 7-hydroxyloxapine and amoxapine.[4] This pharmacokinetic reality is the primary rationale for investigating its pharmacodynamic properties; a compound with such high and sustained plasma concentrations has the potential to exert significant pharmacological effects, even if its receptor affinities are lower than the parent drug.
Receptor Binding Profile: A Complex Picture
The core of understanding a psychoactive compound's mechanism of action lies in its receptor binding profile. For this compound, the available data presents a nuanced and, at times, conflicting picture, highlighting the need for further comprehensive studies.
Dopamine Receptor Interactions
The interaction of antipsychotics with dopamine D2 receptors is central to their therapeutic effect on the positive symptoms of schizophrenia.[5] The activity of this compound at this key receptor is a subject of some debate.
-
One comprehensive review states that this compound has no pharmacological activity at the D2 receptor.[3]
-
However, another source provides a Kd value of 2.6 for the D2 receptor, suggesting a relatively high affinity.
This discrepancy underscores the importance of consulting primary literature and considering the experimental context. It is plausible that while this compound may possess some affinity for the D2 receptor, its functional activity (i.e., its ability to act as an antagonist) may be limited compared to loxapine.
Loxapine itself has a higher affinity for D4 and D3 receptors than for D2 receptors.[3] A thorough investigation of this compound's binding affinities across all dopamine receptor subtypes is warranted to fully understand its contribution to the dopaminergic modulation of loxapine therapy.
Serotonergic System Interactions
The serotonergic system, particularly the 5-HT2A receptor, is another critical target for many antipsychotic drugs, contributing to their efficacy against negative symptoms and potentially mitigating some of the extrapyramidal side effects associated with D2 antagonism.[6]
Monoamine Transporter Interactions
A significant finding in the pharmacological profile of this compound is its ability to inhibit the reuptake of serotonin. While a specific Ki value is not available, one source reports an IC50 of 2 µM for the inhibition of serotonin uptake. This indicates a moderate potency at the serotonin transporter.
This interaction with SERT is noteworthy as it introduces a potential antidepressant-like component to the overall pharmacological profile of loxapine. The clinical relevance of this finding is an area for further investigation, but it suggests that this compound may contribute to the mood-stabilizing effects of loxapine treatment.
Summary of Receptor Binding Affinities
The following table summarizes the currently available, albeit limited, quantitative data on the receptor binding profile of this compound compared to its parent compound, loxapine. The lack of comprehensive data for this compound is a significant knowledge gap.
| Receptor/Transporter | This compound Ki (nM) | Loxapine Ki (nM) | Reference |
| Dopamine D2 | 2.6 (Kd) / Inactive | 1.1 - 19 | [3][7] |
| Serotonin 5-HT2A | Data Not Available | 0.5 - 6.9 | [6] |
| Serotonin Transporter (SERT) | 2000 (IC50) | >10,000 | [7] |
| Norepinephrine Transporter (NET) | Data Not Available | 16 | [2] |
Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Kd represents the equilibrium dissociation constant.
Downstream Signaling Pathways
The interaction of a ligand with its receptor initiates a cascade of intracellular events known as downstream signaling. Based on its known interactions, we can hypothesize the potential downstream effects of this compound.
Dopamine D2 Receptor Signaling
Should this compound act as an antagonist at D2 receptors, it would block the Gαi/o-coupled signaling pathway. This would lead to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP).[8]
Serotonin Transporter (SERT) Inhibition
By inhibiting SERT, this compound would block the reuptake of serotonin from the synaptic cleft, leading to an increased concentration and prolonged availability of serotonin to act on presynaptic and postsynaptic receptors.[9]
Methodologies for Elucidating the Mechanism of Action
The characterization of this compound's mechanism of action relies on a suite of in vitro assays. The following protocols provide a framework for conducting such investigations, emphasizing the causality behind the experimental design.
Radioligand Binding Assays
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. By measuring the displacement of a radiolabeled ligand with a known high affinity for the receptor of interest by the unlabeled test compound (this compound), we can calculate the inhibition constant (Ki), a measure of the compound's binding affinity.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
-
Preparation of Cell Membranes:
-
Culture HEK-293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
A fixed concentration of a D2 receptor-selective radioligand (e.g., [3H]-Spiperone) at a concentration close to its Kd.
-
For determination of non-specific binding, a separate set of wells containing a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Rationale: While binding assays reveal affinity, functional assays are necessary to determine the intrinsic activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Protocol: cAMP Functional Assay for D2 Receptor Activity
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To determine antagonist activity, add increasing concentrations of this compound followed by a fixed concentration of a known D2 receptor agonist (e.g., quinpirole).
-
To determine agonist activity, add increasing concentrations of this compound alone.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).
-
-
Data Analysis:
-
For antagonist activity, plot the cAMP levels against the log concentration of this compound in the presence of the agonist. Determine the IC50 value for the inhibition of the agonist response.
-
For agonist activity, plot the cAMP levels against the log concentration of this compound. Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Transporter Uptake Assays
Rationale: To confirm and quantify the inhibitory effect of this compound on the serotonin transporter, a direct uptake assay is employed. This assay measures the ability of the compound to block the transport of a labeled substrate (serotonin) into cells expressing the transporter.
Protocol: [3H]-Serotonin Uptake Assay
-
Cell Culture:
-
Culture HEK-293 cells stably expressing the human serotonin transporter (hSERT).
-
Plate the cells in a 24-well plate and grow to near confluence.
-
-
Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with increasing concentrations of this compound or a known SERT inhibitor (e.g., fluoxetine) as a positive control for 15-20 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [3H]-serotonin.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the amount of [3H]-serotonin taken up by the cells using a scintillation counter.
-
Determine the protein concentration in each well.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration.
-
Plot the percentage of inhibition of [3H]-serotonin uptake as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion and Future Directions
This compound is a major and pharmacokinetically significant metabolite of loxapine. While its receptor binding profile is not yet fully elucidated, existing data points to a potential role in the overall clinical effects of loxapine, particularly through its moderate inhibition of the serotonin transporter. The conflicting reports regarding its activity at the dopamine D2 receptor highlight a critical area for further research.
For drug development professionals, a comprehensive understanding of the pharmacology of this compound is essential for:
-
Predicting and interpreting clinical outcomes: The contribution of this compound to both efficacy and adverse effects needs to be considered.
-
Understanding inter-individual variability: Differences in CYP1A2 activity can lead to varying ratios of loxapine to this compound, potentially influencing patient response.
-
Assessing drug-drug interaction potential: Co-administration of CYP1A2 inhibitors or inducers could significantly alter the pharmacokinetic and, consequently, the pharmacodynamic profile of loxapine.
Future research should focus on generating a comprehensive in vitro binding profile of this compound across a wide range of CNS receptors and transporters. Furthermore, functional assays are needed to determine its intrinsic activity at these sites. Such data will be invaluable in constructing a more complete and accurate model of loxapine's mechanism of action, ultimately leading to a more rational and personalized use of this established antipsychotic medication.
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Ereshefsky, L. (2000). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. The Journal of Clinical Psychiatry, 61(Suppl 10), 20-33. Available from: [Link]
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Blakely, R. D., et al. (1994). Identification and characterization of antidepressant-sensitive serotonin transporter proteins using site-specific antibodies. The Journal of Neuroscience, 14(11 Pt 1), 6579–6591. Available from: [Link]
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
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Kaplan, K. M., et al. (2023). Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Cell, 186(10), 2176–2191.e18. Available from: [Link]
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Cleveland Clinic. (2022, September 26). SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors). Available from: [Link]
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Mayo Clinic. (2022, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Available from: [Link]
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An In-depth Technical Guide: 8-Hydroxyloxapine as a Major Metabolite of Loxapine
This guide provides a comprehensive technical overview of 8-hydroxyloxapine, the principal metabolite of the antipsychotic drug loxapine. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate metabolic pathways, pharmacological significance, and analytical methodologies essential for the study of this critical compound.
Section 1: Introduction to Loxapine and its Metabolic Fate
Loxapine is a dibenzoxazepine antipsychotic agent that has been a cornerstone in the management of schizophrenia for several decades.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5][6][7] However, the clinical profile of loxapine is not solely defined by the parent drug. Upon administration, loxapine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. Among these, this compound emerges as the major metabolite, exhibiting plasma concentrations that can significantly surpass those of the parent compound, particularly following oral administration.[8]
Understanding the biotransformation of loxapine is paramount for a complete comprehension of its overall pharmacological and toxicological profile. The metabolic landscape of loxapine is complex, involving multiple cytochrome P450 (CYP) enzymes and resulting in a variety of active and inactive compounds.[1][9][10] This guide will focus specifically on this compound, elucidating its formation, its debated pharmacological activity, and the critical analytical techniques required for its accurate quantification in biological matrices.
Section 2: The Metabolic Pathway of Loxapine to this compound
The conversion of loxapine to this compound is a primary metabolic route. This biotransformation is a Phase I hydroxylation reaction, predominantly catalyzed by a specific cytochrome P450 isoenzyme.
The Role of Cytochrome P450 1A2 (CYP1A2)
In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have definitively identified CYP1A2 as the principal enzyme responsible for the aromatic hydroxylation of loxapine at the 8th position to form this compound.[10][11][12] This enzymatic process is a critical determinant of the circulating levels of both loxapine and its major metabolite. The activity of CYP1A2 can be influenced by genetic polymorphisms and environmental factors, such as smoking, which can induce its expression and potentially alter the metabolic ratio of this compound to loxapine.[12][13]
Other Contributing Metabolic Pathways
While CYP1A2 is the primary catalyst for this compound formation, other CYP enzymes are involved in the broader metabolism of loxapine.[3][10] Notably, CYP2D6 is responsible for producing 7-hydroxyloxapine, another active metabolite, while CYP3A4 contributes to the formation of N-desmethylloxapine (amoxapine) and loxapine N-oxide.[10][12] The interplay of these enzymatic pathways dictates the overall pharmacokinetic profile of loxapine and its various metabolites.
The metabolic cascade of loxapine can be visualized as follows:
Section 3: Pharmacokinetics and Clinical Significance of this compound
The pharmacokinetic profile of this compound is distinct from that of its parent compound, loxapine. Following oral administration, this compound plasma levels rise rapidly and can significantly exceed those of loxapine.[8] This is a direct consequence of extensive first-pass metabolism. In contrast, after intramuscular administration, loxapine concentrations tend to be higher than those of its metabolites.[14][8]
Pharmacokinetic Parameters
| Parameter | Loxapine (Oral) | This compound (Oral) |
| Time to Peak Concentration (Tmax) | ~1-2 hours[15] | Varies, but generally follows loxapine peak |
| Elimination Half-life (t1/2) | Biphasic: ~5 hours (initial), ~19 hours (terminal)[1] | Longer than loxapine |
| Area Under the Curve (AUC) | Significantly lower than this compound[9] | The predominant circulating species |
Note: The table above provides a generalized summary. Actual values can vary based on individual patient factors.
Pharmacological Activity and Clinical Implications
The pharmacological activity of this compound has been a subject of some debate. While some sources describe it as inactive or having weak dopamine D2 blocking activity, others suggest it may contribute to the overall therapeutic effect of loxapine.[2][11][12][16] It has been reported that this compound has a relatively low affinity for dopamine and serotonin receptors compared to the parent compound.[11] However, it does inhibit the uptake of serotonin in human platelets.[11]
The high circulating concentrations of this compound underscore the importance of considering its contribution to both the efficacy and potential side effect profile of loxapine therapy. Therapeutic drug monitoring (TDM) of both loxapine and this compound can be a valuable tool for optimizing treatment, ensuring patient compliance, and personalizing dosage regimens.[17]
Section 4: Analytical Methodologies for the Quantification of this compound
Accurate and reliable quantification of this compound in biological matrices, primarily plasma, is crucial for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. The co-existence of loxapine and its other metabolites, including the structural isomer 7-hydroxyloxapine, presents analytical challenges that necessitate highly selective and sensitive methods.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the simultaneous quantification of loxapine and its metabolites.[18] This technique offers superior sensitivity, selectivity, and the ability to resolve structurally similar compounds.
A robust sample preparation procedure is fundamental to achieving accurate and reproducible results. The following protocol outlines a validated approach for the extraction of this compound from human plasma.
Step-by-Step Methodology:
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound) to correct for extraction variability.
-
Protein Precipitation/Solid-Phase Extraction (SPE):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to denature and remove proteins. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE): For cleaner extracts and improved sensitivity, utilize a micro-elution SPE plate.[18] Condition the SPE sorbent, load the plasma sample, wash away interferences, and elute the analytes with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
This protocol incorporates an internal standard, a key element of a self-validating system, to ensure the accuracy of quantification by accounting for any analyte loss during the extraction process.
Chromatography:
-
Column: A reversed-phase C18 or similar column is typically used to achieve separation of loxapine and its metabolites.[16][18]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: Optimized to ensure sharp peak shapes and adequate separation.
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI) is generally used.
-
Detection: Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[18]
The workflow for LC-MS/MS analysis can be visualized as follows:
Method Validation
Any analytical method for the quantification of this compound must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[18] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components or other metabolites.
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range.[18][19]
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.[18][19]
-
Recovery: Assessing the efficiency of the extraction procedure.[18][19]
-
Matrix Effect: Evaluating the influence of the biological matrix on analyte ionization.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.[18]
A successfully validated method will have a calibration curve range that covers expected clinical concentrations, with a lower limit of quantitation (LLOQ) sufficient for pharmacokinetic studies.[18]
Section 5: Future Directions and Conclusion
The study of this compound continues to be an important area of research in the field of antipsychotic drug development and clinical pharmacology. Future investigations should aim to:
-
Further elucidate the precise pharmacological activity of this compound and its contribution to the overall clinical effects of loxapine.
-
Investigate the impact of CYP1A2 genetic polymorphisms on the pharmacokinetics of loxapine and this compound and the implications for personalized medicine.
-
Develop and refine analytical methods for the routine therapeutic drug monitoring of loxapine and its major metabolites.
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Drugs.com. (2024, June 10). Loxapine Monograph for Professionals. Retrieved from [Link]
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Luo, H. R., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. PubMed. Retrieved from [Link]
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Pharmacology of Loxapine. (2025, January 29). YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 10). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine | Request PDF. Retrieved from [Link]
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Meng, M., et al. (2017, March 1). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. PubMed. Retrieved from [Link]
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ResearchGate. (2015, December 10). (PDF) Characterization of Loxapine Human Metabolism. Retrieved from [Link]
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Preskorn, S. H. (2000). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. Psychiatrist.com. Retrieved from [Link]
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An In-Depth Technical Guide to the Receptor Binding Affinity of 8-Hydroxyloxapine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Hydroxyloxapine is a primary metabolite of the dibenzoxazepine antipsychotic, loxapine, formed through metabolism by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] While its parent compound, loxapine, and its fellow metabolite, 7-hydroxyloxapine, exhibit significant affinity for a range of central nervous system (CNS) receptors, this guide will demonstrate that this compound possesses a markedly different pharmacological profile. Based on available preclinical data, this compound is characterized by a general lack of high-affinity binding at key dopaminergic and serotonergic receptors central to antipsychotic action.[2] This document provides a comprehensive analysis of its known binding characteristics, places them in the context of loxapine's broader metabolic and pharmacological activity, and details the authoritative methodologies used to determine such affinities.
Part 1: The Pharmacology of Loxapine and its Metabolic Fate
Loxapine: A Dibenzoxazepine Antipsychotic
Loxapine is a well-established antipsychotic agent used in the treatment of schizophrenia.[3] Structurally related to clozapine, it has historically been classified as a "typical" or first-generation antipsychotic, primarily due to its potent antagonism of the dopamine D2 receptor.[4][5] However, its pharmacological profile is complex, also featuring potent blockade of serotonin 5-HT2A receptors, a characteristic more aligned with "atypical" or second-generation antipsychotics.[2][4] This dual action at D2 and 5-HT2A receptors is believed to be fundamental to its therapeutic efficacy.[2][6]
The Metabolic Pathway of Loxapine
Upon administration, loxapine is extensively metabolized in the liver. The primary pathways involve hydroxylation and N-demethylation, leading to the formation of several metabolites, two of which are pharmacologically significant: 7-hydroxyloxapine and this compound.[2][3][7] The formation of this compound is specifically catalyzed by the CYP1A2 isoenzyme.[2]
Comparative Receptor Binding Profiles
A critical aspect of understanding loxapine's in-vivo action is the comparative pharmacology of its metabolites. While this compound demonstrates low affinity for key CNS receptors, its parent compound and the 7-hydroxy metabolite are quite active. This distinction is crucial for interpreting the overall effects of loxapine treatment. The following table summarizes the available quantitative data.
| Receptor Subtype | Loxapine (Ki, nM) | 7-Hydroxyloxapine (Ki, nM) | This compound (Ki or IC50, nM) |
| Dopamine D1 | 12 - 29 | Data Not Available | Data Not Available |
| Dopamine D2 | 12[1] | High Affinity[2][4] | No Pharmacological Activity[2] |
| Dopamine D3 | >1000 | Data Not Available | Data Not Available |
| Dopamine D4 | 12 - 29[4] | High Affinity[5] | Data Not Available |
| Serotonin 5-HT2A | 7.7[1] | High Affinity | Low Affinity[1] |
| Serotonin 5-HT2C | 9.5[1] | Data Not Available | Data Not Available |
| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | 2000 (IC50)[1] |
| Histamine H1 | 7[1] | Data Not Available | Data Not Available |
| α1A-Adrenergic | 31[1] | Data Not Available | Data Not Available |
Note: Ki values represent the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Part 2: this compound: A Metabolite of Low Target Affinity
The available evidence consistently indicates that this compound is a pharmacologically weak metabolite at the primary targets for antipsychotic drugs.[1][2] Studies have explicitly described it as "inactive" or having "no pharmacological activity" at the dopamine D2 receptor, the principal target for ameliorating positive symptoms of schizophrenia.[2] Similarly, its affinity for serotonin receptors, such as 5-HT2A, is reported to be low compared to loxapine.[1]
The only notable in-vitro activity reported is the inhibition of radiolabeled serotonin ([14C]5-HT) uptake in human platelets, with a half-maximal inhibitory concentration (IC50) of 2 μM (2000 nM).[1] This value suggests a very weak interaction with the serotonin transporter (SERT), as therapeutically relevant SERT inhibitors typically have affinities in the low nanomolar range.
Causality and Implication: The formation of this compound via CYP1A2 represents a metabolic pathway that deactivates the parent compound with respect to its primary antipsychotic targets. In contrast, hydroxylation at the 7-position produces a metabolite that retains high D2 receptor affinity.[2][4] Therefore, the overall pharmacological effect of loxapine in a patient is a composite of the actions of the parent drug and the 7-hydroxy metabolite, with a minimal direct contribution from this compound at dopamine and serotonin receptors.
Part 3: Methodology for Determining Receptor Binding Affinity
To generate the data presented in Part 1.3, researchers employ in-vitro radioligand binding assays. These assays are the gold standard for quantifying the interaction between a drug and its receptor target.[8][9]
Principle of the Competitive Radioligand Binding Assay
The core principle is competition. A biological preparation containing the receptor of interest (e.g., cell membranes from recombinant cell lines or brain tissue homogenates) is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (e.g., this compound). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, one can determine the concentration that inhibits 50% of the specific binding of the radioligand (the IC50 value).
Authoritative Step-by-Step Experimental Protocol
This protocol is a self-validating system for determining the binding affinity of a test compound at the human dopamine D2 receptor, based on established methodologies.[10][11]
-
Preparation of Receptor Membranes:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human long isoform of the D2 receptor (D2L).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the total protein concentration using a standardized method like the Pierce® BCA assay.[10] Store aliquots at -80°C.
-
-
Competition Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.
-
To each well, add:
-
50 µL of the test compound (this compound) diluted to various concentrations (typically a serial dilution from 0.1 nM to 10,000 nM).
-
50 µL of the radioligand, [3H]-Spiperone, at a fixed concentration near its dissociation constant (Kd), typically ~0.5 nM.[11]
-
150 µL of the diluted membrane preparation (containing 50-120 µg of protein).[10]
-
-
Include control wells:
-
Total Binding: Contains membranes, radioligand, and buffer instead of the test compound.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration (e.g., 10 µM) of a known D2 antagonist (e.g., unlabeled spiperone or haloperidol) to saturate all specific binding sites.[11]
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter mat and place it in a scintillation vial or bag with a scintillation cocktail.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the Specific Binding for each well: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[12]
-
Part 4: Functional Significance and Signaling
Binding affinity (Ki) measures how tightly a drug binds to a receptor but does not describe the functional outcome (e.g., agonism vs. antagonism). For antipsychotics like loxapine, the key functional activity is antagonism. Antagonism at D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia.
Given that this compound has negligible affinity for the D2 receptor, it does not directly participate in this primary mechanism of action. Its contribution to the overall clinical effect of loxapine is therefore considered minimal.
Conclusion
This compound is a significant metabolite of loxapine but is not a major contributor to its direct receptor-mediated antipsychotic effects. Its pharmacological profile is defined by low affinity for the dopamine D2 and serotonin 5-HT2A receptors, in stark contrast to its parent compound, loxapine, and its sister metabolite, 7-hydroxyloxapine. The primary known interaction of this compound is weak inhibition of the serotonin transporter. For drug development professionals and researchers, this underscores the critical importance of characterizing the full metabolic profile of a parent drug, as metabolites can range from being highly active to effectively inactive, thereby shaping the ultimate clinical outcome. Future research could further explore potential off-target activities of this compound to fully exclude any contribution to the long-term effects of loxapine therapy.
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Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Psychiatry & Neuroscience, 21(1), 29–35. [Link]
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Gobert, A., et al. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. International Journal of Neuropsychopharmacology, 21(3), 251–262. [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]
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Gobert, A., et al. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. PubMed. [Link]
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Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Psychiatry & Neuroscience, 21(1), 29–35. [Link]
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Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. [Link]
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Gobert, A., et al. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. International Journal of Neuropsychopharmacology, 21(3), 251–262. [Link]
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Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
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Heiden, S., et al. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Medicinal Chemistry, 24(29), 3166–3181. [Link]
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Seeman, P., Corbett, R., & Van Tol, H. H. (1997). Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors. Neuropsychopharmacology, 16(2), 93–110. [Link]
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Fell, M. J., et al. (2012). Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex. Journal of Pharmacology and Experimental Therapeutics, 341(2), 420–428. [Link]
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Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]
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Inoue, K., et al. (2001). Histamine increases the expression of LOX-1 via H2 receptor in human monocytic THP-1 cells. FEBS Letters, 509(2), 215–218. [Link]
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Wong, Y. C., Wo, S. K., & Zuo, Z. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 58, 83–93. [Link]
-
de Graaf, C., et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 57(21), 9036–9053. [Link]
-
Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 130(1), 123–130. [Link]
-
Anderson, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 1–9. [Link]
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- 4. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
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A Deep Dive into the Bio-inert Nature of 8-Hydroxyloxapine: An In-depth Technical Guide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the inactive properties of 8-hydroxyloxapine, a primary metabolite of the antipsychotic drug loxapine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the pharmacological nuances that define a metabolite's activity, utilizing this compound as a case study. We will explore the metabolic pathways of loxapine, critically evaluate the evidence for this compound's "inactive" status, and present detailed experimental workflows for its characterization.
Loxapine: A Clinically Significant Antipsychotic and its Metabolic Journey
Loxapine is a dibenzoxazepine antipsychotic agent that has been in clinical use for decades for the management of schizophrenia.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] However, upon administration, loxapine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, each with its own distinct pharmacological profile.[3][4]
The metabolic fate of loxapine is complex, involving hydroxylation, N-demethylation, and N-oxidation.[5] The key cytochrome P450 (CYP) enzymes involved include CYP1A2, CYP3A4, and CYP2D6.[1] This metabolic cascade produces a spectrum of compounds, including the active metabolites 7-hydroxyloxapine and amoxapine (N-desmethylloxapine), and the purportedly inactive metabolite, this compound.[5][6][7] Understanding the pharmacokinetics and pharmacodynamics of these metabolites is crucial for a complete picture of loxapine's overall clinical effect and side-effect profile.
Caption: A tiered experimental workflow for the comprehensive characterization of a drug metabolite's activity.
Detailed Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for a panel of relevant receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, 5-HT2C, adrenergic α1, α2, and histamine H1).
Methodology:
-
Preparation of Cell Membranes:
-
Culture cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and increasing concentrations of the test compound (this compound).
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality and Self-Validation: This protocol provides a quantitative measure of the affinity of this compound for the target receptor. By comparing the Ki value to that of the parent drug and other active metabolites, a clear picture of its relative binding potency emerges. The use of a specific radioligand and the inclusion of controls for non-specific binding ensure the validity of the results.
Objective: To assess the functional antagonist activity of this compound at the dopamine D2 receptor. D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with increasing concentrations of this compound or a known D2 antagonist (e.g., haloperidol) for a specified time.
-
Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an adenylyl cyclase activator (e.g., forskolin) to stimulate a measurable cAMP response.
-
Incubate for a set period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production) using non-linear regression.
-
Calculate the Kb value (the equilibrium dissociation constant for the antagonist) using the Gaddum-Schild equation.
-
Causality and Self-Validation: A lack of a dose-dependent reversal of the agonist effect would provide strong evidence for the functional inactivity of this compound at the D2 receptor. Comparing its potency (or lack thereof) to the parent drug provides a direct measure of its contribution to the overall pharmacological effect.
Clinical Implications and Re-evaluating the "Inactive" Label
The "inactive" status of this compound has significant clinical implications. Given its high plasma concentrations, if it were to possess even weak activity at the primary or off-target receptors, it could contribute to the overall therapeutic effect or side-effect profile of loxapine. The current evidence, however, strongly suggests that its contribution to the antipsychotic efficacy of loxapine is negligible due to its low affinity and functional activity at D2 and 5-HT2A receptors.
However, the term "inactive" should be used with caution and within the context of the primary mechanism of action. As the serotonin uptake inhibition data suggests, this compound may have other biological activities that have not been fully explored. For drug development professionals, it is crucial to conduct a comprehensive profiling of major metabolites to rule out any potential for off-target effects, drug-drug interactions, or contributions to idiosyncratic toxicity.
References
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Drugs.com. (2024, June 10). Loxapine Monograph for Professionals. [Link]
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Glazer, W. M., & Bowers, M. B. (2015). Revisiting loxapine: a systematic review. CNS Drugs, 29(4), 263–274. [Link]
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MetwareBio. (2023). Active vs Inactive Metabolites: Understanding Their Role, Significance, and Impact in Pharmacology. [Link]
-
Metabolon. Active vs. Inactive Metabolites. [Link]
-
Fiveable. Inactive metabolites Definition. [Link]
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Cassella, J. V., et al. (2015). Characterization of Loxapine Human Metabolism. ResearchGate. [Link]
-
ResearchGate. 8-OH-loxapine plasma concentration (in nanogram per milliliter) (90% CI) versus time postdose (in hours) by smoking status. [Link]
-
Wong, Y. C., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 58, 83–93. [Link]
-
National Center for Biotechnology Information. (n.d.). Loxapine. PubChem. [Link]
-
Midha, K. K., et al. (1993). The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and this compound. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 31(4), 177–183. [Link]
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Spyker, D. A., et al. (2014). Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. Journal of Clinical Pharmacology, 54(1), 89–96. [Link]
-
Wikipedia. (2024). Loxapine. [Link]
-
Cheung, S. W., et al. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 213–221. [Link]
-
Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Psychiatry & Neuroscience, 21(1), 29–35. [Link]
-
Singh, S. P., et al. (2000). Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia. Journal of Psychiatry & Neuroscience, 25(5), 457–463. [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol Title: A Robust Solid Phase Extraction (SPE) Protocol for the Quantification of 8-Hydroxyloxapine in Human Plasma using Mixed-Mode Cation Exchange Chromatography
An Application Note for Drug Development Professionals
Abstract & Introduction
8-Hydroxyloxapine is a primary active metabolite of Loxapine, an antipsychotic medication used in the treatment of schizophrenia.[1][2] The therapeutic window for Loxapine is narrow, and monitoring the plasma concentrations of both the parent drug and its major metabolites, such as this compound, is critical for optimizing dosing, ensuring efficacy, and minimizing toxicity. The accurate quantification of these analytes in complex biological matrices like human plasma presents a significant bioanalytical challenge due to the presence of endogenous interferences such as proteins, salts, and phospholipids.
Solid Phase Extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest, removing interferences, and concentrating the sample prior to analysis by methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This application note presents a detailed, robust, and reproducible SPE protocol for the extraction of this compound from human plasma. The method leverages a mixed-mode polymeric cation exchange sorbent, which provides superior selectivity and cleanup by utilizing a dual retention mechanism of reversed-phase and ion exchange interactions. This protocol is designed to deliver high analyte recovery, minimize matrix effects, and align with the rigorous standards for bioanalytical method validation set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]
Scientific Principle: The Rationale for Mixed-Mode Cation Exchange SPE
The selection of the SPE sorbent and protocol is dictated by the physicochemical properties of the target analyte. This compound (Molecular Formula: C₁₈H₁₈ClN₃O₂) is a moderately hydrophobic molecule (XLogP3 ≈ 2.7) containing a basic piperazine moiety, which can be readily protonated under acidic conditions.[8]
This protocol employs a mixed-mode strong cation exchange (MCX/Strata-X-C type) sorbent. This choice is deliberate and offers two distinct advantages over traditional reversed-phase sorbents:
-
Dual Retention Mechanism: The sorbent possesses both a hydrophobic polymeric backbone and strong cation exchange functional groups. By acidifying the sample, this compound becomes positively charged and is retained by two powerful mechanisms: hydrophobic interaction with the polymer and strong ionic interaction with the cation exchanger. This dual retention allows for more rigorous wash steps, leading to exceptionally clean extracts.[9][10]
-
Enhanced Selectivity: Endogenous interferences that are neutral or acidic are not retained by the ion-exchange mechanism and can be washed away easily. The elution step is highly specific; a basic elution solvent neutralizes the charge on the analyte, disrupting the ionic bond and allowing for its selective release, leaving strongly bound interferences behind.[11]
This targeted approach is crucial for developing a sensitive and reliable bioanalytical method, ensuring that the data generated is suitable for pharmacokinetic studies and regulatory submissions.[12]
Materials and Reagents
| Item | Description/Supplier |
| Reference Standard | This compound (e.g., Cayman Chemical, Santa Cruz Biotechnology) |
| Internal Standard (IS) | Deuterated this compound (e.g., 8-Hydroxy-Loxapine-d8) or a structural analog |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange Polymeric Sorbent, 30 mg / 1 mL (e.g., Waters Oasis® MCX, Phenomenex Strata®-X-C) |
| Human Plasma | K₂EDTA as anticoagulant, sourced from an accredited biobank |
| Methanol | HPLC or LC-MS grade |
| Acetonitrile | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade, ≥99% purity |
| Ammonium Hydroxide | ACS reagent grade, ~28-30% |
| Water | Type 1, 18.2 MΩ·cm |
| Hardware | SPE Vacuum Manifold, Nitrogen Evaporator, Centrifuge, Analytical Balance, Vortex Mixer |
Detailed Experimental Protocol
This protocol is optimized for a 200 µL plasma sample volume. All steps should be performed in a well-ventilated fume hood.
Sample Pre-treatment
The goal of this step is to precipitate plasma proteins and ensure the analyte is in its cationic (protonated) state for optimal binding to the SPE sorbent.
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working Internal Standard (IS) solution.
-
Add 400 µL of 2% (v/v) formic acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean tube for loading onto the SPE cartridge.
Solid Phase Extraction Workflow
The following steps detail the SPE procedure using a vacuum manifold. Ensure a consistent, low vacuum pressure (~5 in. Hg) is applied to achieve a flow rate of approximately 1-2 mL/minute.
-
Condition: Pass 1 mL of Methanol through the SPE cartridge. This solvates the polymeric sorbent, activating it for sample interaction.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. This step primes the sorbent with the loading solution pH and removes the methanol. Do not let the sorbent bed go dry.
-
Load: Load the entire supernatant from the pre-treatment step (approx. 600 µL) onto the cartridge. The analyte and IS will bind to the sorbent via both reversed-phase and cation exchange mechanisms.
-
Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water through the cartridge. This removes highly polar, water-soluble interferences like salts.
-
Wash 2 (Non-Polar Interferences): Pass 1 mL of Methanol through the cartridge. This wash removes less polar, hydrophobically-bound interferences such as phospholipids, while the analyte remains bound due to the strong ionic interaction.
-
Dry: Apply high vacuum (10-15 in. Hg) for 2-5 minutes to thoroughly dry the sorbent bed. This is a critical step to remove residual wash solvents that could interfere with elution.
-
Elute: Place collection tubes in the manifold. Add 1 mL of 5% Ammonium Hydroxide in Methanol. The basic solution neutralizes the positive charge on the this compound, disrupting its ionic bond with the sorbent and allowing it to be eluted.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution and transfer to an autosampler vial.
Workflow Visualization
Caption: Workflow diagram for the mixed-mode SPE of this compound.
Method Performance & Validation Considerations
A bioanalytical method's trustworthiness is established through rigorous validation.[13] This protocol was designed to meet the criteria outlined in the ICH M10 Bioanalytical Method Validation Guideline.[6] Key performance metrics to be evaluated during formal validation are summarized below.
| Validation Parameter | Acceptance Criteria (ICH M10) | Expected Performance of this Protocol | Rationale |
| Recovery | Consistent, precise, and reproducible. Not a strict value, but should be optimized. | >85% | The dual retention and optimized wash/elution steps ensure efficient extraction of the analyte. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. | <15% | The two-step wash protocol is highly effective at removing phospholipids and other sources of ion suppression/enhancement. |
| Accuracy (Trueness) | Mean concentration should be within ±15% of nominal (±20% at LLOQ). | Within ±10% | High recovery and low matrix effects lead to accurate quantification. |
| Precision | CV should not exceed 15% (20% at LLOQ). | <10% | The protocol is designed for high reproducibility, minimizing variability between samples. |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. | High Selectivity | The mixed-mode mechanism provides superior selectivity compared to reversed-phase alone. |
LLOQ: Lower Limit of Quantification
Calculating Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of pre-extraction spiked sample / Peak Area of post-extraction spiked sample) x 100
-
Matrix Factor (MF) = (Peak Area in presence of matrix / Peak Area in neat solution)
-
IS-Normalized MF = (MF of Analyte / MF of Internal Standard)
Consistent recovery of the internal standard is a key indicator of a robust and self-validating system. Any significant variability in the IS response between samples would flag a potential issue with that specific extraction.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the solid phase extraction of this compound from human plasma. By employing a mixed-mode cation exchange sorbent, this method offers high analyte recovery and excellent sample cleanup, effectively minimizing matrix effects. The detailed, step-by-step procedure is designed for easy implementation in a research or clinical laboratory setting. The resulting high-quality extracts are suitable for sensitive and accurate quantification by LC-MS/MS, providing the reliable data necessary for therapeutic drug monitoring, pharmacokinetic studies, and other drug development applications. The protocol's design is inherently robust and aligns with global regulatory standards for bioanalytical method validation.
References
-
Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: National Library of Medicine URL: [Link]
-
Title: Comparison of Antipsychotics Extracted from Human Plasma Using Microelution SPE Source: Phenomenex Inc. URL: [Link]
-
Title: Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS Source: National Library of Medicine URL: [Link]
-
Title: Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS Source: LCGC International URL: [Link]
-
Title: Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent Source: Royal Society of Chemistry URL: [Link]
-
Title: Fast, Easy Solid Phase Extraction (SPE) Optimization for Prescribed Drugs Utilizing the Strata™-X Method Development Plate Source: Phenomenex Inc. URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples Source: MDPI URL: [Link]
-
Title: this compound - Compound Summary Source: National Center for Biotechnology Information, PubChem URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS Source: ResearchGate URL: [Link]
-
Title: Solid Phase Extraction (SPE) Method Development Source: Waters Corporation URL: [Link]
-
Title: The Complete Guide to Solid Phase Extraction (SPE) Source: Phenomenex Inc. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. This compound | C18H18ClN3O2 | CID 43655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of 8-Hydroxyloxapine in Human Plasma using LC-MS/MS
Abstract
This application note describes a comprehensive and validated bioanalytical method for the accurate and precise quantification of 8-hydroxyloxapine in human plasma. This compound is a principal active metabolite of loxapine, an antipsychotic medication, and its monitoring is crucial for pharmacokinetic and toxicokinetic studies.[1][2][3] The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique commonly employed for the analysis of drugs and their metabolites in biological matrices.[4] The protocol herein is developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and reliability for clinical and nonclinical studies.[5][6][7][8]
Introduction: The Rationale for this compound Bioanalysis
Loxapine is a dibenzoxazepine class antipsychotic agent primarily used in the management of schizophrenia.[2][9] Upon administration, loxapine undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation, leading to the formation of several metabolites.[3] Among these, this compound is a major active metabolite, contributing significantly to the overall pharmacological effect of the parent drug.[3] The formation of this compound is primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[10] Given its pharmacological activity and significant presence in systemic circulation, the accurate quantification of this compound in biological matrices such as human plasma is indispensable for elucidating the pharmacokinetic profile of loxapine, assessing drug exposure, and informing dose adjustments in clinical settings.[1][4]
The development of a robust and reliable bioanalytical method is paramount for generating high-quality data to support drug development and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and high-throughput capabilities.[4][11] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for this compound in human plasma, addressing critical aspects from sample preparation to data analysis.
Method Development Strategy: A Logic-Driven Approach
The overarching goal of this method development was to establish a sensitive, specific, and reproducible assay for this compound in human plasma. The selection of each component of the method was guided by established scientific principles and practical considerations for routine analysis in a regulated laboratory environment.
The Power of LC-MS/MS
LC-MS/MS was chosen for its ability to provide high selectivity through the specific detection of precursor-to-product ion transitions in selected reaction monitoring (SRM) mode.[12] This minimizes the potential for interference from endogenous matrix components, ensuring accurate quantification even at low concentrations.
Sample Preparation: The Critical First Step
Effective sample preparation is crucial for removing proteins and other interfering substances from the plasma matrix that can suppress the analyte signal and compromise the analytical column.[13] While protein precipitation is a simpler technique, solid-phase extraction (SPE) was selected for this method. SPE offers superior cleanup, leading to reduced matrix effects and improved assay robustness.[12][14] Specifically, a cation-exchange SPE mechanism is well-suited for the basic nature of this compound.
Chromatographic Separation: Achieving Baseline Resolution
The chromatographic conditions were optimized to achieve a sharp, symmetrical peak for this compound with a short retention time to enable high-throughput analysis. A reversed-phase C18 column was selected for its versatility and proven performance in separating a wide range of small molecules. The mobile phase composition, consisting of an organic solvent (acetonitrile or methanol) and an aqueous component with a pH modifier (e.g., formic acid), was fine-tuned to achieve optimal peak shape and retention.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d8 (or other suitable stable isotope-labeled internal standard, IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Cation-Exchange, 30 mg, 1 mL)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: C18, 50 x 2.1 mm, 3.5 µm particle size (or equivalent).
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards and QC samples at various concentration levels. A typical calibration curve range for this compound is 0.05 to 50 ng/mL.[12][14] QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 25 µL of the IS working solution to all samples except for the blank.
-
Vortexing: Vortex the samples for 10 seconds.
-
Acidification: Add 100 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be optimized (e.g., m/z 344.1 -> 257.1); IS: To be optimized (e.g., m/z 352.1 -> 265.1) |
| Dwell Time | 100 ms |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use by infusing a standard solution of this compound and the IS.
Bioanalytical Method Validation: Ensuring Data Integrity
The developed method must be fully validated according to the latest regulatory guidelines from the FDA and EMA to ensure its reliability for the intended application.[5][6][7] The validation process assesses various parameters to demonstrate that the method is accurate, precise, and reproducible.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (as per FDA/EMA Guidelines) |
| Selectivity | To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences. | No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | To determine the closeness of the measured values to the nominal concentration and the degree of scatter. | For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[8][15] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision should be within ±20%. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[16][17] | The mean concentration at each stability time point should be within ±15% of the nominal concentration.[18] |
Stability Experiments
The stability of this compound in human plasma should be evaluated under the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage.[12]
-
Post-Preparative Stability: In the autosampler for a duration that covers the expected run time.
Data Visualization
Experimental Workflow
Caption: Bioanalytical workflow for this compound quantification.
Loxapine Metabolism
Caption: Major metabolic pathways of loxapine.
Conclusion
The bioanalytical method detailed in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The use of solid-phase extraction for sample cleanup and LC-MS/MS for detection ensures high sensitivity, selectivity, and accuracy. The validation of this method in accordance with regulatory guidelines will generate high-quality data suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies, thereby supporting the clinical development and therapeutic monitoring of loxapine.
References
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Bioanalytical Method Development and Validation for Determination of Nirmatrelvir in Human Plasma using LC-MS/MS - Impactfactor. (2024, June 25). Retrieved from [Link]
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Murugan, S., Pravallika, N., Sirisha, P., & Chandrakala, K. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Metabolic pathways of loxapine. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
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Chue, P., & Welch, R. (2004). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. Psychiatry (Edgmont), 1(3), 20–24. Retrieved from [Link]
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Loxapine. (n.d.). PubChem. Retrieved from [Link]
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Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
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Loxapine Monograph for Professionals. (2024, June 10). Drugs.com. Retrieved from [Link]
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What is the mechanism of Loxapine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis, 4(13), 1569-1572. Retrieved from [Link]
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Ji, A. J., He, J., & Luo, G. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1046, 134–142. [Link]. Retrieved from [Link]
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Kim, J., Lee, S., Kim, Y., & Lee, D. (2023). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 16(10), 1471. Retrieved from [Link]
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A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. (2022). Scientific Reports, 12(1), 7356. Retrieved from [Link]
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Cooper, T. B., Kelly, R. G., & Smith, R. V. (2011). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 3(14), 1605–1616. [Link]. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Cooper, T. B., Kelly, R. G., & Smith, R. V. (2011). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 3(14), 1605–1616. Retrieved from [Link]
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Kim, J., Lee, S., Kim, Y., & Lee, D. (2023). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 16(10), 1471. Retrieved from [Link]
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Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2015). In Challenges in the Development of High-Throughput Bioanalytical Methods (pp. 1-24). Retrieved from [Link]
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OH-loxapine plasma concentration (in nanogram per milliliter) (90% CI) versus time postdose (in hours) by smoking status. (n.d.). Retrieved from [Link]
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Long-term Stability of Synthetic Cannabinoids in Biological Matrices. (n.d.). Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers: Guidance for Industry. Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Retrieved from [Link]
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LC-MS/MS Method Development for Drug Analysis. (2024, November 25). YouTube. Retrieved from [Link]
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Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). LCGC. Retrieved from [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. (2022, May 24). Therapeutic Goods Administration. Retrieved from [Link]
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Spyker, D. A., Cassella, J. V., & Yeung, P. P. (2011). Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. British journal of clinical pharmacology, 72(1), 69–79. [Link]. Retrieved from [Link]
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How to do sample preparation for drug products in regulated testing? (2026, January 13). YouTube. Retrieved from [Link]
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Pienimäki, P., & Hartikainen, E. (1999). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of pharmaceutical and biomedical analysis, 20(1-2), 1-17. Retrieved from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved from [Link]
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Application Note: Quantification of 8-Hydroxyloxapine in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 8-hydroxyloxapine in human plasma. This compound is a principal active metabolite of loxapine, an antipsychotic agent used in the treatment of schizophrenia.[1][2] Monitoring its plasma concentration is crucial for therapeutic drug monitoring and pharmacokinetic studies. This protocol outlines a comprehensive procedure encompassing sample preparation using solid-phase extraction (SPE), optimized chromatographic separation, and sensitive detection by tandem mass spectrometry. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance to ensure accuracy, precision, and reliability.[3]
Introduction: The Rationale for this compound Quantification
Loxapine, a dibenzoxazepine antipsychotic, undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation and N-demethylation.[1][4] One of its major metabolites, this compound, is formed through the action of cytochrome P450 (CYP) enzymes, particularly CYP1A2.[2][5][6] While some metabolites of loxapine are pharmacologically active, this compound is considered to have weak dopamine D2 receptor blocking activity.[2][7] However, its substantial presence in plasma following loxapine administration makes its quantification essential for understanding the overall metabolic profile and its potential contribution to the therapeutic or side-effect profile of the parent drug.[7]
Accurate bioanalysis of this compound in a complex biological matrix like human plasma presents several challenges. The inherent complexity of plasma, with its high protein and phospholipid content, can lead to significant matrix effects in LC-MS/MS analysis, potentially causing ion suppression or enhancement and compromising data quality.[8][9][10] Therefore, a highly selective and efficient sample preparation method is paramount. This application note describes a validated workflow designed to overcome these challenges and provide reliable quantification of this compound for clinical and research applications.
Experimental Workflow Overview
The analytical workflow is designed for high-throughput and robust quantification of this compound from human plasma samples. The process involves plasma sample pretreatment, solid-phase extraction for analyte isolation and purification, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Caption: High-level workflow for this compound quantification.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound Reference Standard | Cayman Chemical or equivalent | ≥98% purity |
| This compound-d3 (Internal Standard) | Toronto Research Chemicals or equivalent | ≥98% purity, isotopic purity ≥99% |
| Acetonitrile | Honeywell or equivalent | LC-MS Grade |
| Methanol | Honeywell or equivalent | LC-MS Grade |
| Formic Acid | Sigma-Aldrich or equivalent | LC-MS Grade |
| Deionized Water | In-house system | Type 1, 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT or equivalent | Pooled, drug-free |
| Polymeric SPE Cartridges (e.g., Waters Oasis HLB) | Waters or equivalent | 30 mg, 1 mL |
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 (Internal Standard, IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QC samples at low, medium, and high concentrations. A typical calibration range is 0.1 to 50 ng/mL.
Sample Extraction: Solid-Phase Extraction (SPE)
The use of SPE is critical for removing plasma components like phospholipids that can interfere with the analysis.[9][11][12] A polymeric reversed-phase sorbent is recommended for its robustness and high recovery of a broad range of analytes.[13][14]
Caption: Step-by-step solid-phase extraction protocol.
Protocol Steps:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma (CC, QC, or unknown sample), add 10 µL of the IS working solution (100 ng/mL). Vortex briefly. Add 200 µL of 2% ammonium hydroxide to precipitate proteins and adjust pH. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of deionized water.
-
Elution: Elute the this compound and IS from the cartridge using two 0.5 mL aliquots of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
LC-MS/MS Instrumentation and Conditions
Liquid chromatography coupled with tandem mass spectrometry provides the necessary selectivity and sensitivity for quantifying low concentrations of analytes in complex matrices.[15][16]
Liquid Chromatography
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and re-equilibrate |
Mass Spectrometry
| Parameter | Condition |
| MS System | Sciex QTRAP 6500+ or equivalent Triple Quadrupole |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 344.1 | 257.1 | 100 |
| This compound-d3 (IS) | 347.1 | 260.1 | 100 |
Note: MRM parameters (declustering potential, collision energy) should be optimized for the specific instrument used.
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation" guidance.[3][17] The following parameters were assessed:
Selectivity and Matrix Effect
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks were observed at the retention times of this compound and the IS.
-
Matrix Effect: Evaluated by comparing the peak area of the analyte spiked into post-extraction blank plasma with the peak area of the analyte in a neat solution.[8][18] The matrix factor should be consistent across different lots of plasma.
Linearity and Sensitivity
-
Calibration Curve: The linearity was evaluated over the range of 0.1-50 ng/mL. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ was established as the lowest concentration on the calibration curve (0.1 ng/mL) with a signal-to-noise ratio >10, and with precision and accuracy within ±20%.
Precision and Accuracy
Intra- and inter-day precision and accuracy were determined by analyzing QC samples at three concentration levels (low, medium, high) on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC | 0.3 | ≤ 15% | ≤ 15% | ± 15% |
| Medium QC | 15 | ≤ 15% | ≤ 15% | ± 15% |
| High QC | 40 | ≤ 15% | ≤ 15% | ± 15% |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ) and Accuracy (%Bias) within ±15% (±20% at LLOQ).
Recovery and Stability
-
Extraction Recovery: Determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels. Recovery was consistent and reproducible.
-
Stability: The stability of this compound in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Bench-Top Stability: Stable for at least 6 hours at room temperature.
-
Long-Term Stability: Stable for at least 90 days at -80°C.
-
Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 4°C.
-
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The detailed solid-phase extraction protocol effectively minimizes matrix effects, ensuring high data quality. The method has been thoroughly validated and meets the regulatory requirements for bioanalytical assays. This protocol is suitable for use in clinical trials, therapeutic drug monitoring, and pharmacokinetic research involving loxapine administration.
References
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Loxapine Monograph for Professionals. (2024, June 10). Drugs.com. Retrieved from [Link]
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Glazer, W. M., & Sernyak, M. J. (2015). Revisiting loxapine: a systematic review. Therapeutic Advances in Psychopharmacology, 5(2), 119–134. Retrieved from [Link]
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Mei, H. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Separation Science, 2(1), 1-6. Retrieved from [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
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Cassella, J. V., et al. (2015). Characterization of Loxapine Human Metabolism. ResearchGate. Retrieved from [Link]
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A. A. (2011). Simultaneous determination of five antipsychotic drugs in rat plasma by high performance liquid chromatography with ultraviolet detection. PubMed Central. Retrieved from [Link]
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Perry, P. J., et al. (1996). Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection. Journal of Clinical Psychopharmacology, 16(4), 301–306. Retrieved from [Link]
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Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. (2018, July 6). Journal of Chromatographic Science. Retrieved from [Link]
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Loxapine. (n.d.). PubChem. Retrieved from [Link]
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Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]
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Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. (2022, May 31). RSC Publishing. Retrieved from [Link]
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Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]
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Cheung, S. W., Tang, S. W., & Remington, G. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography, 564(1), 213–221. Retrieved from [Link]
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Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. (n.d.). LCGC International. Retrieved from [Link]
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health. Retrieved from [Link]
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Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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Shah, J. Y., et al. (2012). LC–MS/MS assay for olanzapine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 279-286. Retrieved from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. (2010). Bioanalysis, 2(12), 1989-2000. Retrieved from [Link]
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The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. (2015). Clinical and Experimental Pharmacology and Physiology, 42(3), 305-313. Retrieved from [Link]
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Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013, January 11). Agilent. Retrieved from [Link]
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Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. (2025, August 6). ResearchGate. Retrieved from [Link]
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An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]
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Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. (n.d.). Scirp.org. Retrieved from [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. (n.d.). Semantic Scholar. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Loxapine and its Key Metabolites in Human Plasma
Introduction: The Clinical and Pharmacokinetic Rationale
Loxapine is a first-generation, or "typical," antipsychotic agent belonging to the dibenzoxazepine class, primarily indicated for the management of schizophrenia.[1][2] Its therapeutic action is mediated through dopamine D2 and serotonin 5-HT2A receptor antagonism.[3] Upon administration, loxapine undergoes extensive hepatic metabolism, giving rise to several metabolites, some of which possess their own distinct pharmacological activity.[2][4]
The three most clinically relevant metabolites are:
-
Amoxapine (N-desmethyl loxapine): This major metabolite is itself a marketed antidepressant, contributing significantly to the overall pharmacological profile.[4][5]
-
8-hydroxyloxapine: A significant metabolite in human plasma.[1][5]
-
7-hydroxyloxapine: A minor but pharmacologically active metabolite that binds to D2 receptors with high affinity.[4]
The variable metabolic pathways, influenced by cytochrome P450 (CYP) enzymes like CYP1A2, CYP3A4, and CYP2D6, can lead to significant inter-individual differences in plasma concentrations of the parent drug and its active metabolites.[4] Therefore, a simultaneous analysis of loxapine, amoxapine, 7-hydroxyloxapine, and this compound is crucial for comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring (TDM), and bioequivalence studies to optimize patient dosing and minimize adverse effects.[6][7]
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of these analytes in human plasma. The protocol is designed to be robust and meets the validation criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[8][9]
Loxapine Metabolic Pathway
The metabolic conversion of loxapine is a multi-step process involving demethylation, hydroxylation, and N-oxidation. The primary pathways leading to the key analytes of interest are illustrated below. Understanding these relationships is fundamental to interpreting the analytical results.
Caption: Metabolic pathways of Loxapine.
Analytical Methodology: LC-MS/MS
For the simultaneous quantification of structurally similar compounds in a complex biological matrix like plasma, LC-MS/MS is the gold standard. Its superiority stems from the combination of the high separation power of liquid chromatography and the unparalleled sensitivity and selectivity of tandem mass spectrometry.[1][10] The method's selectivity is achieved by monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode, which effectively eliminates interference from endogenous matrix components.[1]
This protocol employs a robust sample preparation technique—Solid-Phase Extraction (SPE)—to ensure high recovery and minimal matrix effects, which is critical for achieving reliable and reproducible results.
Detailed Application Protocol
Principle of the Method
Human plasma samples, fortified with a suitable internal standard (IS), are subjected to Solid-Phase Extraction (SPE) to isolate the analytes from proteins and other interferences. The resulting clean extract is then injected into a reverse-phase HPLC system, where loxapine and its metabolites are chromatographically separated. The column eluent is directed to a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source. The instrument, operating in SRM mode, quantifies each analyte by monitoring its unique mass transition.
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is chosen over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) because it provides a significantly cleaner final extract.[11] This minimizes ion suppression/enhancement (matrix effects) in the mass spectrometer, leading to improved accuracy and precision, especially at the lower limit of quantification (LLOQ).[1] A micro-elution SPE format is recommended to reduce solvent usage and concentrate the sample, enhancing sensitivity.[1]
Step-by-Step Protocol:
-
Sample Thawing: Thaw frozen human plasma samples and quality controls (QCs) at room temperature. Vortex gently to ensure homogeneity.
-
Internal Standard (IS) Spiking: To a 100 µL aliquot of plasma, add 10 µL of the working IS solution (e.g., Loxapine-d8). Vortex for 10 seconds.
-
Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step disrupts protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX µElution plate) with 200 µL of methanol followed by 200 µL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 200 µL of 2% formic acid in water to remove salts and polar interferences.
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 200 µL of methanol to remove lipids and other non-polar interferences.
-
Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean collection plate or vial.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v). This ensures compatibility with the initial chromatographic conditions.
Analytical Workflow Diagram
Caption: End-to-end bioanalytical workflow.
Instrumentation and Conditions
The following tables provide a validated starting point for method development. Parameters should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| HPLC System | UPLC/UHPLC System | Provides better peak resolution and shorter run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and separation for these compounds.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | Ensures separation of isomers and parent drug from metabolites. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume is sufficient due to the method's sensitivity. |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Setting | Justification |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for SRM experiments, providing high selectivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | These basic compounds ionize efficiently in positive mode.[1] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |
| SRM Transitions | See Table 3 | Compound-specific transitions for unambiguous detection. |
Table 3: SRM Transitions (Precursor > Product Ion, m/z)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Loxapine | 328.1 | 255.1 | 25 |
| Amoxapine | 314.1 | 241.1 | 28 |
| This compound | 344.1 | 271.1 | 27 |
| 7-Hydroxyloxapine | 344.1 | 271.1 | 27 |
| Loxapine-d8 (IS) | 336.1 | 263.1 | 25 |
| Note: 7- and this compound are structural isomers and may have identical transitions. Their identity must be confirmed by chromatographic separation.[1] |
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the data, the method must be fully validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[8][13] This process demonstrates that the assay is fit for its intended purpose.
Table 4: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analytes. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Define the concentration range over which the assay is accurate and precise. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Typically 0.05 to 50 ng/mL.[1] |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration at each QC level should be within ±15% of nominal (±20% at LLOQ).[1] |
| Precision | Repeatability of the measurement. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[1] |
| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and reproducible. A value >80% is desirable.[1] |
| Matrix Effect | Assess the impact of matrix components on ionization. | The CV of the matrix factor across different lots of plasma should be ≤15%. |
| Stability | Ensure analyte integrity during sample handling and storage. | Analyte concentration should remain within ±15% of the baseline value under various conditions (freeze-thaw, bench-top, long-term storage).[6] |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >5; accuracy and precision within ±20%.[9] |
Alternative Methodologies
While LC-MS/MS is the preferred technique, other methods have been employed, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is more widely available and less expensive than LC-MS/MS. However, it suffers from significantly lower sensitivity and is more susceptible to interferences from co-eluting compounds.[6] Detection limits are typically in the low µg/mL range, which may not be sufficient for all clinical applications.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used but often requires a derivatization step to increase the volatility and thermal stability of the analytes.[14] This adds complexity and potential variability to the sample preparation process.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and highly selective tool for the simultaneous quantification of loxapine and its primary active metabolites in human plasma. The use of solid-phase extraction ensures a clean sample, minimizing matrix effects and leading to reliable data that can withstand regulatory scrutiny. By following the outlined protocol and adhering to established validation principles, researchers and drug development professionals can confidently generate high-quality data for therapeutic drug monitoring, pharmacokinetic analysis, and other critical applications in clinical and preclinical studies.
References
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Cooper, S., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 135, 13-21. [Link]
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Bottai, T., et al. (1997). Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. Therapeutic Drug Monitoring, 19(5), 596-601. [Link]
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Karst, M., et al. (2008). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 32(6), 440-444. [Link]
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Sowmya Sri, P., et al. (2023). Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. International Journal for Research Trends and Innovation, 8(7), 735-739. [Link]
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Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]
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Al-Shammari, F., et al. (2020). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. Journal of Analytical Methods in Chemistry, 2020, 8871861. [Link]
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Glazer, W. M., & Allen, M. H. (2015). Revisiting loxapine: a systematic review. CNS drugs, 29(4), 269–285. [Link]
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ResearchGate. (n.d.). Metabolic pathways of loxapine. [Diagram]. [Link]
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Li, Y., et al. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Analytical Methods, 14(21), 2156-2163. [Link]
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Jann, M. W., et al. (1993). Determination of clozapine and its metabolite, norclozapine in various biological matrices using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 619(1), 169-176. [Link]
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Simpson, G. M., et al. (1983). Clinical and plasma level characteristics of intramuscular and oral loxapine. The Journal of Clinical Psychiatry, 44(2), 74-77. [Link]
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Ptacek, W., et al. (2021). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 26(16), 4987. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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Medscape. (n.d.). Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. [Link]
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CUNY Academic Works. (2019). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Loxapine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Tsujikawa, K., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. Forensic Toxicology, 41(1), 133-141. [Link]
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El-Bagary, R. I., et al. (2013). Determination of Olanzapine in Human Plasma by LC/MS/MS and its Clinical Applications. International Journal of Biomedical Science, 9(4), 241-248. [Link]
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Wikipedia. (n.d.). Loxapine. [Link]
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International Journal of Chemical and Pharmaceutical Analysis. (2016). Development of UV spectrophotometric and HPTLC technique for estimation of loxapine in formulation. [Link]
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Arizona Complete Health. (n.d.). Minimum Laboratory Monitoring For Psychotropic Medications. [Link]
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Sousa, M., et al. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 25(23), 5626. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Mercolini, L., & Protti, M. (2016). Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. Journal of Pharmaceutical and Biomedical Analysis, 127, 21-33. [Link]
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ResearchGate. (2020). Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry. [Link]
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Semantic Scholar. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]
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Zhou, Z., et al. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Neuropsychiatric Disease and Treatment, 17, 549-563. [Link]
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AIT Bioscience. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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de Castro, A., et al. (2015). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology, 39(8), 620-628. [Link]
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Popović, Z., et al. (2014). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin, 60(1), 19-27. [Link]
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Lin, H. R., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 58, 126-134. [Link]
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U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [YouTube video]. [Link]
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ResearchGate. (2006). Simultaneous determination of olanzapine, clozapine and demethylated metabolites in serum by on-line column-switching high-performance liquid chromatography. [Link]
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ResearchGate. (2015). Optimization and Validation of an HPLC-UV Method for Analysis of Clozapine and Its Major Metabolites in Human Plasma. [Link]
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PubMed. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. [Link]
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Slideshare. (2015). USFDA guidelines for bioanalytical method validation. [Link]
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Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [YouTube video]. [Link]
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International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. [Link]
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Application Notes and Protocols for In Vivo Studies of 8-Hydroxyloxapine in Animal Models
Introduction: Uncovering the Role of an Active Metabolite
Loxapine is a well-established dibenzoxazepine antipsychotic agent used in the treatment of schizophrenia.[1] Like many centrally acting agents, its clinical effects are not solely attributable to the parent compound. The human body extensively metabolizes loxapine in the liver, primarily through hydroxylation and N-demethylation, into several metabolites.[2][3][4] Among these are 8-hydroxyloxapine and 7-hydroxyloxapine, which are considered active metabolites, contributing to the overall pharmacological profile of loxapine therapy.[2][3]
Understanding the specific in vivo activity of this compound is critical for a complete characterization of loxapine's therapeutic window and side-effect profile. Isolating the effects of this metabolite can elucidate its contribution to antipsychotic efficacy, its potential for inducing extrapyramidal symptoms (EPS), and its unique pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive guide for designing and executing robust in vivo studies of this compound in preclinical animal models, with a focus on scientific integrity and regulatory considerations.
Section 1: Pharmacological Profile and Rationale
Loxapine's mechanism of action is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][5][6] The parent drug and its active metabolites, however, possess distinct receptor binding affinities, creating a complex pharmacological interplay.
1.1. The Metabolic Pathway of Loxapine
Loxapine undergoes extensive first-pass metabolism.[4] The cytochrome P450 (CYP) enzyme CYP1A2 is primarily responsible for the hydroxylation of loxapine to this compound, while other enzymes like CYP3A4 and CYP2D6 are involved in forming the 7-hydroxyloxapine metabolite.[1][7]
Caption: A typical workflow for a pharmacokinetic study in rats.
A study in rats found that after oral administration of loxapine, the metabolite 7-hydroxy-loxapine was found in high levels in the brain, whereas loxapine itself was found in only trace amounts. [8]Similar characterization is essential for this compound.
| PK Parameter | 7-Hydroxyloxapine (in rat brain) | This compound (in human plasma) |
| Cmax | High (68-124 ng/g) | High (AUC is ~3.4x Loxapine AUC) |
| Tmax | ~4 hours post-loxapine dose | Variable |
| t½ | Not specified | ~4-12 hours (as metabolite of loxapine) |
| Table 3: Example Pharmacokinetic Parameters. [4][8][9]Note: Data for this compound in rat brain is not readily available and must be determined experimentally. Human plasma data is provided for context. |
Section 3: Protocols for Core In Vivo Assays
All studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58) if they are intended to support a regulatory submission to the FDA. [10]
Protocol 1: Psychostimulant-Induced Hyperlocomotion
-
Principle: This assay models the positive symptoms of schizophrenia (e.g., psychomotor agitation). [11][12]Dopamine agonists like amphetamine or NMDA antagonists like MK-801 induce a hyperlocomotive state in rodents. Effective antipsychotics attenuate this hyperactivity. [13]* Apparatus: Open field arenas equipped with infrared beam grids or video tracking software to automatically record locomotor activity (e.g., distance traveled, rearing frequency).
-
Step-by-Step Protocol:
-
Habituation: Place animals individually into the open field arenas for 30-60 minutes to allow exploration and for activity to return to a stable baseline.
-
Pre-treatment: Administer this compound (e.g., 0.1, 0.5, 2.0 mg/kg, i.p.) or vehicle. The pre-treatment time should be based on PK data (e.g., 30 minutes before the psychostimulant).
-
Psychostimulant Challenge: Administer the psychostimulant (e.g., d-amphetamine, 2 mg/kg, i.p. or MK-801, 0.3 mg/kg, i.p.).
-
Data Collection: Immediately return the animals to the arenas and record locomotor activity for 60-90 minutes.
-
-
Data Analysis: Analyze the total distance traveled using a two-way ANOVA (Treatment x Psychostimulant) followed by post-hoc tests.
-
Expected Outcome: A pharmacologically active compound with antipsychotic potential will significantly reduce the hyperlocomotion induced by the psychostimulant compared to the vehicle-pretreated group.
Caption: Experimental workflow for a rodent hyperlocomotion assay.
Protocol 2: Rotarod Test for Motor Coordination
-
Principle: This test assesses motor coordination and balance, serving as a primary screen for potential extrapyramidal side effects (EPS). [11]A compound that causes motor impairment will reduce the time an animal can remain on a rotating rod.
-
Apparatus: A motorized rotating rod apparatus (Rotarod) with adjustable speed.
-
Step-by-Step Protocol:
-
Training: For 2-3 days prior to testing, train the animals to stay on the rod at a constant, low speed (e.g., 4 RPM) for at least 60 seconds.
-
Baseline: On the test day, record a baseline latency to fall for each animal using an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).
-
Treatment: Administer this compound or vehicle.
-
Testing: At time points corresponding to the compound's Tmax and expected peak effect (e.g., 30, 60, 120 minutes post-dose), place the animals back on the rotarod and record their latency to fall.
-
-
Data Analysis: Analyze the latency to fall using a repeated measures ANOVA.
-
Expected Outcome: A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment, a potential liability for EPS.
Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle
-
Principle: PPI is a measure of sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. This process is deficient in patients with schizophrenia. [12]A weak sensory stimulus (prepulse) preceding a strong startle-inducing stimulus (pulse) normally inhibits the startle response. Antipsychotics can often reverse deficits in PPI induced by drugs like MK-801.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle reflex.
-
Step-by-Step Protocol:
-
Acclimation: Place the animal in the startle chamber for a 5-minute acclimation period with background noise (e.g., 65 dB).
-
Treatment: Administer this compound or vehicle, followed by a PPI-disrupting agent like MK-801 if modeling a deficit.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-only trials: A strong stimulus (e.g., 120 dB) to measure baseline startle.
-
Prepulse + Pulse trials: A weak prepulse (e.g., 75 dB) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis: Calculate the percent PPI for each prepulse trial: %PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-only trial) x 100]. Analyze using ANOVA.
-
Expected Outcome: If this compound possesses efficacy against cognitive deficits, it should restore PPI in an animal model where it has been disrupted.
Conclusion
The in vivo study of this compound is a necessary step to deconstruct the complex pharmacology of its parent drug, loxapine. By systematically evaluating its pharmacokinetic profile, its effect on psychosis-relevant behaviors, and its propensity for motor side effects, researchers can build a comprehensive profile of this active metabolite. The protocols and considerations outlined here provide a framework for generating high-quality, interpretable, and regulatory-compliant data, ultimately contributing to a more nuanced understanding of antipsychotic drug action and the development of safer, more effective therapies.
References
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Application Note: A Robust HPLC-UV Method for the Quantification of 8-Hydroxyloxapine in Pharmaceutical Research
Abstract
This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-hydroxyloxapine, a principal active metabolite of the antipsychotic agent loxapine. The accurate quantification of this compound is critical in pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides a comprehensive protocol, including method principles, detailed experimental conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The described method utilizes a C8 stationary phase with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity for reliable analysis in research and drug development settings.
Introduction: The Significance of this compound Quantification
Loxapine is a dibenzoxazepine-class antipsychotic medication primarily used in the treatment of schizophrenia.[4] Upon administration, it is extensively metabolized in the body, with this compound being one of its major pharmacologically active metabolites.[5][6] The concentration of this metabolite in biological matrices like plasma is substantial and contributes to the overall therapeutic and pharmacological profile of loxapine treatment.[6] Consequently, a reliable and validated analytical method for the precise quantification of this compound is essential for:
-
Pharmacokinetic (PK) and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of loxapine.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring efficacy while minimizing adverse effects.
-
Metabolic Polymorphism Studies: Investigating inter-individual variability in drug metabolism which can significantly affect the final neuroleptic properties of loxapine.[6]
-
Quality Control (QC): Ensuring the purity and consistency of drug substance and product formulations.
This guide presents a field-proven HPLC method designed for stability, simplicity, and reproducibility, making it suitable for routine analysis in a drug development or clinical research environment.
Principle of the Chromatographic Method
The method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[7]
-
Stationary Phase: A C8 (octylsilyl) bonded silica column is selected. The C8 ligand provides moderate hydrophobicity, which is ideal for retaining and separating loxapine and its hydroxylated metabolites. It offers a balanced retention, preventing excessively long run times that might be seen with a C18 column while still providing sufficient interaction for effective separation from other matrix components.
-
Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile). The pH of the aqueous component is a critical parameter; it is adjusted to ensure that this compound is in a consistent, non-ionized, or singly-protonated state, which results in symmetrical and reproducible peak shapes. Acetonitrile is chosen as the organic solvent due to its low UV cutoff and excellent elution strength for this class of compounds.
-
Detection: Ultraviolet (UV) detection is employed for quantification. This compound possesses a chromophore that absorbs UV light, allowing for sensitive detection. The selection of an appropriate wavelength is crucial for maximizing sensitivity and minimizing interference from other sample components.
Materials and Instrumentation
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (ACS Grade)
-
Orthophosphoric Acid (85%) (ACS Grade)
-
Water, Purified (18.2 MΩ·cm)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
Centrifuge
-
0.45 µm Syringe Filters (e.g., PTFE, Nylon)
Detailed Experimental Protocol
Preparation of Solutions
Mobile Phase Preparation (Example: 40:60 v/v Acetonitrile:Phosphate Buffer)
-
Aqueous Buffer (25 mM Potassium Phosphate, pH 3.0):
-
Weigh and dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water.
-
Adjust the pH to 3.0 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase:
-
Mix 400 mL of Acetonitrile with 600 mL of the prepared phosphate buffer.
-
Degas the mixture for 15-20 minutes using sonication or vacuum degassing before use. Pro-Tip: Proper degassing is critical to prevent air bubbles from interfering with the pump and detector, ensuring a stable baseline.
-
Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration (2-8°C) and protected from light.
Working Standard Solutions (Calibration Curve) Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the intended analysis (e.g., 0.5 - 50 µg/mL).
Sample Preparation (from Human Plasma)
Causality Note: Biological samples like plasma contain high concentrations of proteins that can interfere with the analysis and damage the HPLC column. Therefore, a protein precipitation step is mandatory.[8]
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 600 µL of cold acetonitrile (a 3:1 ratio of precipitating solvent to sample). Acetonitrile is an effective solvent for precipitating plasma proteins.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This final filtration step removes any remaining particulate matter.[8]
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C8, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis or DAD |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Justification: A C8 column was selected over a C18 to provide slightly less retention, allowing for a shorter run time while maintaining adequate separation. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between speed and efficiency. The temperature is controlled at 30°C to ensure retention time stability.
Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared samples.
-
Periodically inject a quality control (QC) standard to monitor system performance and ensure the validity of the run.
Method Validation Framework
To be considered reliable, the analytical method must be validated according to ICH Q2(R1) guidelines.[1][3][9] The following parameters are critical for validation.
| Validation Parameter | Description & Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities, parent drug). Acceptance: The analyte peak should be free of interference at its retention time and demonstrate peak purity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. Acceptance: A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.999 over the specified range.[10] |
| Accuracy | The closeness of the test results to the true value. Determined by spike-recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). Acceptance: Mean recovery should be within 98.0% to 102.0%.[11] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Acceptance: The Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2% in mobile phase organic content, ±0.2 units in pH, ±5°C in column temperature). Acceptance: System suitability parameters should remain within limits, and results should not be significantly impacted. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample and standard preparation through to data analysis.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC-UV method described in this application note is a specific, accurate, and precise procedure for the quantitative analysis of this compound. The protocol is straightforward and employs common reagents and instrumentation, making it readily adaptable for most analytical laboratories. Proper adherence to the sample preparation and method validation guidelines outlined here will ensure the generation of high-quality, reliable data essential for advancing pharmaceutical research and development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Q2(R1) Analytical Method Validation. Scribd.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
ICH Q2 Analytical Method Validation. Slideshare.
-
Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. ResearchGate.
-
Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. National Institutes of Health (NIH).
-
Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate.
-
Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. PubMed.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. National Institutes of Health (NIH).
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
-
How to prepare plasma samples for HPLC analysis?. ResearchGate.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
Application Note & Protocol Guide: Utilizing 8-Hydroxyloxapine as a Reference Standard in Preclinical and Clinical Research
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective use of 8-hydroxyloxapine as a reference standard. This compound is the primary and pharmacologically complex metabolite of loxapine, an established antipsychotic agent.[1][2] The accurate quantification of this compound is critical for pharmacokinetic (PK), pharmacodynamic (PD), drug metabolism, and toxicology studies. This document outlines the essential physicochemical properties of this compound, provides validated protocols for its quantification in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and discusses its application in metabolic pathway elucidation. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction: The Significance of this compound in Loxapine Research
Loxapine, a dibenzoxazepine tricyclic antipsychotic, undergoes extensive hepatic metabolism following administration.[3] Its metabolic profile is complex, yielding several active and inactive metabolites that contribute to its overall therapeutic and adverse effect profile. Among these, this compound is a major metabolite, often exhibiting higher plasma concentrations than the parent drug at steady-state.[4] Although traditionally considered less pharmacologically active at the dopamine D2 receptor compared to loxapine and its other active metabolite, 7-hydroxyloxapine, this compound's high systemic exposure necessitates its accurate measurement to fully understand loxapine's disposition and to assess potential drug-drug interactions.[1][5]
The use of a well-characterized this compound reference standard is therefore indispensable for:
-
Pharmacokinetic/Toxicokinetic (PK/TK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of loxapine and its metabolites.
-
Drug Metabolism Studies: To investigate the enzymatic pathways responsible for loxapine metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major enzyme for this compound formation.[6][7]
-
Bioequivalence Studies: To compare different formulations of loxapine.
-
Clinical Monitoring: To correlate metabolite levels with therapeutic outcomes and adverse events.
This guide provides the foundational knowledge and practical protocols to empower researchers to confidently incorporate this compound analysis into their drug development programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development, ensuring appropriate handling, storage, and preparation.
| Property | Value | Source |
| Chemical Name | 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][3][6]benzoxazepin-3-ol | [8] |
| Molecular Formula | C₁₈H₁₈ClN₃O₂ | [8] |
| Molecular Weight | 343.8 g/mol | [8] |
| CAS Number | 61443-77-4 | [8] |
| Appearance | A solid | [9] |
| Solubility | Soluble in DMSO | [9] |
| pKa (Predicted) | 7.5 (most basic) | |
| LogP (Predicted) | 2.7 | [8] |
Loxapine Metabolism and the Role of this compound
Loxapine is extensively metabolized in the liver, primarily through oxidation. The formation of this compound is a key pathway, predominantly catalyzed by the CYP1A2 enzyme.[6] Other metabolites include 7-hydroxyloxapine (formed by CYP3A4 and CYP2D6) and amoxapine (N-desmethylloxapine), which is also a marketed antidepressant.[1]
The following diagram illustrates the primary metabolic pathways of loxapine.
Caption: Metabolic pathways of Loxapine.
Analytical Methodologies for this compound Quantification
The choice of analytical method depends on the required sensitivity, selectivity, and the available instrumentation. Both HPLC-UV and LC-MS/MS are suitable for the quantification of this compound in biological matrices.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods and is suitable for regulated clinical studies requiring high sensitivity and specificity.[10][11]
4.1.1. Rationale
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, achieved by monitoring specific precursor-to-product ion transitions. A stable isotope-labeled internal standard (e.g., this compound-d8) is crucial for correcting for matrix effects and variability in extraction and ionization.[12] Solid-phase extraction (SPE) is employed for sample cleanup and concentration, providing cleaner extracts than protein precipitation.[10]
4.1.2. Materials and Reagents
-
This compound reference standard
-
This compound-d8 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Cation-exchange SPE cartridges
4.1.3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a turbo-ionspray interface
-
Analytical column: C18 reversed-phase, e.g., 50 x 2.1 mm, 3.5 µm
4.1.4. Experimental Workflow
Caption: LC-MS/MS workflow for this compound.
4.1.5. Step-by-Step Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Serially dilute the stock solution to prepare calibration standards and QC samples in blank human plasma. A typical calibration range is 0.05 to 50 ng/mL.[11]
-
Prepare a working solution of the internal standard (IS), this compound-d8.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (unknown, standard, or QC), add the IS working solution.
-
Condition the cation-exchange SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound and the IS with an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to ensure separation from other metabolites.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Monitor the specific precursor-to-product ion transitions for this compound and its IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).[11]
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
-
4.1.6. Validation Parameters
The method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11]
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is suitable for research applications where the expected concentrations of this compound are higher and the complexity of the matrix is lower.
4.2.1. Rationale
HPLC-UV is a more accessible and cost-effective technique than LC-MS/MS. While less sensitive, it can provide reliable quantification for many applications. The key to a successful HPLC-UV method is achieving adequate chromatographic separation of this compound from the parent drug, other metabolites, and endogenous plasma components. A C8 column and a mobile phase containing an amine modifier can be effective for the analysis of loxapine and its metabolites.[13]
4.2.2. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Human plasma
-
Acetonitrile (HPLC grade)
-
Triethylamine (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (to adjust pH)
4.2.3. Instrumentation
-
HPLC system with a UV detector
-
Analytical column: C8 reversed-phase, e.g., 250 x 4.6 mm, 5 µm
4.2.4. Experimental Workflow
Caption: HPLC-UV workflow for this compound.
4.2.5. Step-by-Step Protocol
-
Preparation of Standards and QCs:
-
Prepare stock and working solutions of this compound and the IS in a suitable solvent.
-
Prepare calibration standards and QCs by spiking blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a volume of plasma, add the IS.
-
Add 2-3 volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube for injection.
-
-
HPLC-UV Analysis:
-
Chromatographic Conditions:
-
Column: C8 reversed-phase
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.3% triethylamine, with pH adjusted to 3 with phosphoric acid.[13]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Select a wavelength with significant absorbance for this compound.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
-
Data Analysis:
-
Follow the same procedure as for the LC-MS/MS method, using peak heights or areas for quantification.
-
Application in In Vitro Metabolism Studies
This compound reference standard is essential for characterizing the enzymes involved in its formation.
Protocol: Reaction Phenotyping using Human Liver Microsomes (HLM)
-
Incubation: Incubate loxapine with pooled HLM in the presence of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with cold acetonitrile.
-
Analysis: Analyze the samples for the formation of this compound using a validated LC-MS/MS method.
-
Inhibition Studies: To identify the specific CYP enzymes, conduct incubations in the presence of selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2). A significant reduction in the formation of this compound in the presence of a specific inhibitor confirms the involvement of that enzyme.[6]
Conclusion
The accurate quantification of this compound is a non-negotiable aspect of loxapine research and development. The use of a certified reference standard is paramount for achieving reliable and reproducible data. The detailed protocols and scientific rationale provided in this guide offer a robust framework for researchers to establish and validate analytical methods for this compound, thereby ensuring the integrity of their pharmacokinetic and metabolic studies.
References
-
Drugs.com. (2024, June 10). Loxapine Monograph for Professionals. Retrieved from [Link]
-
Wikipedia. (n.d.). Loxapine. Retrieved from [Link]
-
Saraceni, F., et al. (2015). Revisiting loxapine: a systematic review. PMC - PubMed Central. Retrieved from [Link]
-
Luo, H. R., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. PubMed. Retrieved from [Link]
-
Canton, B., et al. (1998). Interspecies variability and drug interactions of loxapine metabolism in liver microsomes. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009, December 11). 022549Orig1s000. Retrieved from [Link]
-
Cass, R. T., et al. (2015). Characterization of Loxapine Human Metabolism. ResearchGate. Retrieved from [Link]
-
Zimmer, J. S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. Retrieved from [Link]
-
Zimmer, J. S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Semantic Scholar. Retrieved from [Link]
-
Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Luo, H. R., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. ResearchGate. Retrieved from [Link]
-
Cass, R., et al. (2014). Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Loxapine. PubChem. Retrieved from [Link]
-
Hûe, B., et al. (1998). Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. ResearchGate. Retrieved from [Link]
-
Al-kouh, A., et al. (2017). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. PMC - NIH. Retrieved from [Link]
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- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Loxapine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C18H18ClN3O2 | CID 43655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Proposed Synthetic Route for 8-Hydroxyloxapine for Research Applications
This document provides a detailed protocol for the proposed synthesis of 8-hydroxyloxapine, a primary metabolite of the atypical antipsychotic drug loxapine. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require access to this compound for investigational purposes. The synthesis is presented in two main stages: the preparation of the precursor, loxapine, followed by a proposed method for its direct aromatic hydroxylation to yield this compound.
The protocols herein are designed to be self-validating, with in-process controls and characterization steps to ensure the integrity of the synthesized materials. All key claims and methodologies are supported by citations to authoritative scientific literature.
Introduction: The Significance of this compound in Research
Loxapine is a dibenzoxazepine-class antipsychotic agent primarily used in the management of schizophrenia.[1] Upon administration, loxapine is extensively metabolized in the liver, with one of its major active metabolites being this compound.[2] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP1A2.[3] While loxapine itself exhibits a complex pharmacological profile, its metabolites, including this compound, contribute significantly to its overall therapeutic and side-effect profile.
Access to pure this compound as a reference standard and for biological screening is crucial for a deeper understanding of loxapine's mechanism of action, metabolism, and potential drug-drug interactions. This document outlines a comprehensive, albeit proposed, synthetic strategy to obtain this compound for research use.
Overall Synthetic Strategy
Figure 1: Proposed two-part synthetic workflow for this compound.
Part 1: Synthesis of Loxapine
This procedure is adapted from established methods for the synthesis of loxapine.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| o-Nitrofluorobenzene | Reagent grade, 99% | Sigma-Aldrich |
| 4-Chloro-2-cyanophenol | Synthesis grade, 98% | Alfa Aesar |
| Potassium Carbonate (anhydrous) | ACS grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Iron powder | 325 mesh, 97% | Strem Chemicals |
| Acetic acid | Glacial, ACS grade | VWR Chemicals |
| N-Methylpiperazine | 99% | TCI America |
| Toluene | Anhydrous, 99.8% | EMD Millipore |
| Phosphorus oxychloride (POCl₃) | Reagent grade, 99% | J.T. Baker |
| Dichloromethane (DCM) | HPLC grade | Honeywell |
| Ethyl acetate (EtOAc) | HPLC grade | Pharmco-Aaper |
| Hexanes | HPLC grade | Macron Fine Chemicals |
| Sodium sulfate (anhydrous) | ACS grade | EMD Millipore |
Protocol: Synthesis of Loxapine
Step 1: Synthesis of 2-(2-Nitrophenoxy)-5-chlorobenzonitrile (Intermediate III)
-
To a stirred solution of 4-chloro-2-cyanophenol (1.0 eq) in anhydrous DMF (10 mL/g of phenol), add anhydrous potassium carbonate (1.5 eq).
-
Slowly add o-nitrofluorobenzene (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes). The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to afford Intermediate III as a solid.
Step 2: Synthesis of 2-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][5][6]oxazepine (Intermediate IV)
-
In a round-bottom flask, dissolve Intermediate III (1.0 eq) in glacial acetic acid (15 mL/g).
-
Add iron powder (5.0 eq) portion-wise to the solution, maintaining the temperature below 60 °C.
-
After the addition is complete, heat the mixture to reflux (around 118 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude Intermediate IV, which can be used in the next step without further purification.
Step 3: Synthesis of Loxapine
-
Suspend Intermediate IV (1.0 eq) in anhydrous toluene (10 mL/g).
-
Add N-methylpiperazine (2.0 eq) followed by the slow addition of phosphorus oxychloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous layer with a 2M NaOH solution to a pH of >10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 2-10% methanol in dichloromethane) to yield loxapine as a solid.
Part 2: Proposed Synthesis of this compound
The following protocol is a proposed method based on the principles of aromatic hydroxylation using Fenton's reagent, a source of hydroxyl radicals.[6][7] This method is known to hydroxylate aromatic compounds, although regioselectivity can be a challenge.[8][9] Careful optimization of reaction conditions may be required.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Loxapine | Synthesized as above | - |
| Iron(II) sulfate heptahydrate | ACS grade | Sigma-Aldrich |
| Hydrogen peroxide (30% w/w in H₂O) | Certified ACS | Fisher Scientific |
| Acetonitrile | HPLC grade | Honeywell |
| Water | Deionized | - |
| Sodium bicarbonate | ACS grade | EMD Millipore |
| Dichloromethane (DCM) | HPLC grade | Macron Fine Chemicals |
| Methanol | HPLC grade | Pharmco-Aaper |
Protocol: Proposed Synthesis of this compound
-
Dissolve loxapine (1.0 eq) in acetonitrile (20 mL/g) in a round-bottom flask.
-
In a separate flask, prepare the Fenton's reagent by dissolving iron(II) sulfate heptahydrate (0.1 eq) in deionized water (10 mL).
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the iron(II) sulfate solution to the loxapine solution with vigorous stirring.
-
To this mixture, add 30% hydrogen peroxide (1.1 eq) dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by HPLC-MS to check for the formation of the desired product (M+H)+ at m/z 344.8.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of starting material, this compound, and other hydroxylated isomers (e.g., 7-hydroxyloxapine). Purify the crude mixture using preparative reverse-phase HPLC to isolate this compound.
Purification and Characterization
Purification
Preparative reverse-phase HPLC is the recommended method for isolating this compound from the reaction mixture.
| Parameter | Recommended Conditions |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
Fractions containing the desired product should be collected, combined, and the solvent removed under reduced pressure to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show the expected molecular ion peak at m/z 344.8 [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The introduction of the hydroxyl group at the 8-position will cause characteristic shifts in the aromatic region of the spectra compared to the starting material, loxapine.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by analytical reverse-phase HPLC. A purity of >95% is desirable for research use.
Safety and Handling
-
Loxapine and its derivatives are potent psychoactive compounds. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All synthesis and purification steps should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.
-
Fenton's reagent generates highly reactive hydroxyl radicals. The reaction can be exothermic and should be performed with caution and proper temperature control.
References
- Bobbitt, J. M., & Flores, M. C. (1988).
- Chakrabarty, S., & Dembech, C. (2015). Revisiting loxapine: a systematic review. Therapeutic advances in psychopharmacology, 5(2), 109–124.
- Fenton, H. J. H. (1894). Oxidation of tartaric acid in presence of iron. Journal of the Chemical Society, Transactions, 65, 899-910.
- Kurata, T., Watanabe, Y., Katoh, M., & Sawaki, Y. (1995). Mechanism of aromatic hydroxylation in the Fenton and related reactions. One-electron oxidation and the NIH shift. Journal of the American Chemical Society, 117(41), 10349-10355.
- Ma, Y., & Zhang, J. (2014).
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PubChem. (n.d.). Loxapine. National Center for Biotechnology Information. Retrieved from [Link]
- Sawaki, Y., & Ogata, Y. (1981). The mechanism of the reaction of organo-boranes with hydrogen peroxide. Journal of the American Chemical Society, 103(20), 6032-6037.
- Shul'pin, G. B. (2010). Metal-catalysed hydrocarbon oxygenations in solutions: the dramatic role of additives: a review.
- Walling, C. (1975). Fenton's reagent revisited. Accounts of Chemical Research, 8(4), 125-131.
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- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Regioselective and enantioselective propargylic hydroxylations catalyzed by P450tol monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. 6. fenton's reagents | PDF [slideshare.net]
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- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Guide to 8-Hydroxyloxapine Bioanalysis
Welcome to the technical support center for the bioanalysis of 8-hydroxyloxapine. As a critical metabolite of the atypical antipsychotic loxapine, accurate quantification of this compound is paramount in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. However, its bioanalysis is fraught with challenges stemming from its physicochemical properties, metabolic liabilities, and the complexities of biological matrices.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. Here, we will dissect common problems, offer robust troubleshooting strategies, and equip you with the knowledge to develop and validate a reliable bioanalytical method for this compound.
The Analytical Challenge: Understanding this compound
This compound is a phenolic metabolite of loxapine, an established antipsychotic agent. While often considered less pharmacologically active than its parent drug and its 7-hydroxy isomer, its significant presence in plasma necessitates accurate measurement for a complete understanding of loxapine's disposition.[1][2]
Here are the core properties of this compound that influence its bioanalysis:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈ClN₃O₂ | PubChem |
| Molecular Weight | 343.8 g/mol | PubChem |
| XLogP3 | 2.7 | PubChem |
| Solubility | Soluble in DMSO | Cayman Chemical |
The presence of a phenolic hydroxyl group makes this compound susceptible to further metabolism, primarily through glucuronidation. This metabolic pathway, coupled with its structural similarity to other loxapine metabolites, lays the groundwork for the key challenges in its bioanalysis.
Visualizing the Metabolic Pathway
Caption: Metabolic pathway of loxapine leading to this compound and its subsequent glucuronidation and potential for hydrolytic back-conversion.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the bioanalysis of this compound in a question-and-answer format.
Sample Handling and Stability
Q1: I'm seeing inconsistent results between samples analyzed immediately and those analyzed after a freeze-thaw cycle. What could be the cause?
A1: The most likely culprit is analyte instability. While this compound has been shown to be stable in human plasma for up to 260 days at -20°C, its stability under other conditions can be a concern.[3] Phenolic compounds can be susceptible to degradation, and repeated freeze-thaw cycles can exacerbate this.
Troubleshooting Steps:
-
Conduct a Thorough Stability Assessment: As per FDA and EMA guidelines, your method validation must include comprehensive stability evaluations.[4] This should include:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after at least three freeze-thaw cycles. Compare the results to freshly prepared QCs. A deviation of more than 15% typically indicates instability.
-
Short-Term (Bench-Top) Stability: Leave QC samples at room temperature for a duration that mimics your expected sample preparation time (e.g., 4-24 hours) and analyze them. This will reveal if degradation is occurring during your extraction process.
-
Long-Term Stability: Store QC samples at your intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points to establish the maximum allowable storage duration.
-
-
Control Sample Temperature: Always thaw samples on ice and keep them cooled during the extraction process to minimize enzymatic activity and potential degradation. Rapidly freeze samples for storage, as slower freezing can also impact metabolite stability.[5]
Q2: My measured concentrations of this compound are higher than expected, especially in aged samples. Could this be related to its glucuronide metabolite?
A2: Yes, this is a critical and often overlooked challenge. This compound is metabolized to this compound glucuronide. This conjugate can be unstable and hydrolyze back to the parent this compound, artificially inflating its concentration. This back-conversion can be mediated by endogenous β-glucuronidase enzymes present in the biological matrix or can occur under certain pH and temperature conditions.
Troubleshooting and Prevention:
-
pH Control: The stability of glucuronide conjugates is often pH-dependent. Acidifying the plasma samples (e.g., to pH 2.5-5) immediately after collection can help inhibit the activity of β-glucuronidase and prevent hydrolysis.[6]
-
Enzyme Inhibition: If pH adjustment is not feasible or sufficient, consider adding a β-glucuronidase inhibitor to your samples upon collection.
-
Temperature Management: Keep samples frozen at -20°C or preferably -80°C until analysis. Avoid prolonged storage at room temperature or 4°C.
-
Method Validation: During method development, intentionally spike this compound glucuronide into your blank matrix and incubate it under various conditions (e.g., different pH values, temperatures, and durations) to assess the rate of back-conversion. This will help you define sample handling and storage conditions that minimize this phenomenon.
Sample Preparation
Q3: I'm experiencing low and inconsistent recovery of this compound using liquid-liquid extraction (LLE). How can I optimize this?
A3: Low recovery in LLE is often due to the selection of an inappropriate extraction solvent or suboptimal pH conditions. With a XLogP3 of 2.7, this compound is moderately lipophilic, but the phenolic hydroxyl group adds polarity.
Optimization Strategy:
-
Solvent Selection: Test a range of organic solvents with varying polarities. Start with moderately polar, water-immiscible solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. For more challenging extractions, a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol) can be effective.
-
pH Adjustment: The extraction efficiency of ionizable compounds like this compound is highly dependent on the pH of the aqueous phase. To ensure the analyte is in its neutral, more organic-soluble form, adjust the pH of the plasma sample to be approximately 2 pH units above its pKa.
-
A Detailed LLE Protocol Example:
-
To 100 µL of plasma, add the internal standard.
-
Add 50 µL of a buffer to adjust the pH (e.g., 1 M sodium carbonate to basify).
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex for 5-10 minutes.
-
Centrifuge at >3000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in your mobile phase for LC-MS/MS analysis.
-
Q4: I'm using solid-phase extraction (SPE), but my extracts are still showing significant matrix effects. What can I do?
A4: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge.[7] If your SPE extracts are not clean enough, it's likely that endogenous components of the plasma (e.g., phospholipids) are co-eluting with your analyte.
SPE Optimization Workflow:
Caption: A systematic workflow for optimizing an SPE method to minimize matrix effects and maximize recovery.
Key Optimization Points:
-
Sorbent Choice: For this compound, a reversed-phase sorbent (like C18 or a polymer-based sorbent) is a good starting point. However, a mixed-mode cation exchange sorbent can provide superior cleanup by utilizing both hydrophobic and ionic interactions.
-
Wash Step: This is the most critical step for removing interferences. Experiment with different wash solutions. A weak organic wash (e.g., 5-20% methanol in water) can remove polar interferences, while a stronger organic wash might be needed for less polar interferences. Be sure to check that your analyte is not eluting in the wash step.
-
Elution Solvent: Use a solvent strong enough to fully elute this compound from the sorbent. This is typically a high percentage of methanol or acetonitrile, often with a small amount of acid or base to ensure the analyte is in the correct ionization state for elution.
A Generic SPE Protocol (Reversed-Phase):
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with water or a weak buffer).
-
Wash: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute: Elute this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Dry the eluate and reconstitute in the mobile phase.
Chromatography and Detection
Q5: I'm having difficulty separating this compound from its isomer, 7-hydroxyloxapine. How can I improve the chromatographic resolution?
A5: The co-elution of isomers is a frequent and significant challenge in the bioanalysis of loxapine metabolites.[3] Since they have the same mass-to-charge ratio (m/z), they cannot be distinguished by the mass spectrometer without chromatographic separation.
Strategies for Isomeric Separation:
-
Column Chemistry:
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through pi-pi interactions and may enhance the separation of these isomers.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity based on a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which can be very effective for separating positional isomers.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Switching between methanol and acetonitrile can significantly alter selectivity.
-
pH: The ionization state of the phenolic hydroxyl group and the basic nitrogen in the piperazine ring can be manipulated by adjusting the mobile phase pH. Experiment with a pH range around the pKa values of the analytes.
-
Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity.
-
-
Gradient Optimization: A shallow gradient with a slow ramp rate around the elution time of the isomers can significantly improve resolution.
Q6: My sensitivity for this compound is poor. How can I improve the signal in my LC-MS/MS method?
A6: Poor sensitivity can be due to a number of factors, including inefficient ionization, suboptimal mass spectrometer parameters, or matrix effects.
Troubleshooting Sensitivity:
-
Ionization Source Optimization:
-
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI): ESI is typically the preferred method for compounds like this compound.
-
Source Parameters: Systematically optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.
-
-
MS/MS Parameter Optimization:
-
Precursor and Product Ions: Infuse a standard solution of this compound to confirm the most abundant and stable precursor ion and to identify the most intense and specific product ions for selected reaction monitoring (SRM).
-
Collision Energy and Other Parameters: Optimize the collision energy to maximize the signal of your chosen product ions.
-
-
Matrix Effects: As discussed previously, ion suppression from co-eluting matrix components is a major cause of poor sensitivity. Improving your sample cleanup is often the most effective way to boost your signal-to-noise ratio.
Ensuring Method Robustness: A Self-Validating System
A trustworthy bioanalytical method is one that is thoroughly validated according to regulatory guidelines.[4][8] Key validation parameters include:
-
Selectivity and Specificity: Demonstrate that the method can differentiate this compound from endogenous matrix components and other related substances, particularly its isomers.
-
Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible). This is assessed by analyzing QC samples at multiple concentrations.
-
Calibration Curve: Establish the range over which the method is linear and reproducible.
-
Recovery: Determine the efficiency of your extraction procedure.
-
Matrix Effect: Quantitatively assess the impact of the biological matrix on the ionization of your analyte.
-
Stability: As detailed above, thoroughly evaluate the stability of this compound under all relevant conditions.
By rigorously validating your method against these criteria, you build confidence in the data you generate and ensure its suitability for regulatory submissions.
Concluding Remarks
The bioanalysis of this compound presents a series of distinct challenges that require a thoughtful and systematic approach. By understanding the underlying chemical and metabolic properties of this analyte, anticipating potential pitfalls such as isomeric co-elution and glucuronide instability, and applying rigorous method development and validation principles, researchers can overcome these hurdles. This guide provides a framework for troubleshooting and a deeper understanding of the causal relationships in the analytical workflow, empowering you to generate accurate, reliable, and defensible bioanalytical data.
References
-
Meng, M., Zhao, N., Pederson, C. C., & Reuschel, S. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 132–141. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
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Cheung, S. W., Tang, S. W., & Remington, G. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7-and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 213-221. [Link]
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Bottai, T., Hameg, A., & Varoquaux, O. (2000). Concurrent high-performance liquid chromatographic measurement of loxapine and amoxapine and of their hydroxylated metabolites in plasma. Journal of chromatography B: Biomedical sciences and applications, 745(2), 349-357. [Link]
-
Wong, Y. W., Yin, J., & Tan, C. H. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 58, 83-93. [Link]
-
Zimmer, J. S., Needham, S., Christianson, C. D., & Takahashi, L. H. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]
-
Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. [Link]
-
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101-2108. [Link]
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Li, W., Doherty, J., & Cohen, L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]
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Midha, K. K., Hubbard, J. W., McKay, G., Hawes, E. M., & Hsia, D. (1993). The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and this compound. International journal of clinical pharmacology, therapy, and toxicology, 31(4), 177-183. [Link]
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Ha, J., & Ippolito, D. L. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. [Link]
-
Wieland, E., Shipkova, M., & Schellhaas, U. (2000). Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit. Clinical chemistry, 46(3), 413-415. [Link]
-
de Ligt, R. A., van de Steeg, E., Schuren, F. H., & Obach, R. S. (2019). Conversion of drug metabolites back to parent drugs by human gut microbiota in an ex vivo fermentation screening platform. Drug Metabolism and Disposition, 47(10), 1089-1097. [Link]
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Polson, C., Sarkar, P., & Incledon, B. (2003). A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine. Journal of chromatography B, 785(2), 263-275. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of chromatography A, 1058(1-2), 61-66. [Link]
-
Hogenboom, A. C., Niessen, W. M. A., & Brinkman, U. A. T. (1999). The role of the liquid chromatograph in liquid chromatography-mass spectrometry. Journal of Chromatography A, 856(1-2), 3-13. [Link]
-
Jemal, M., Schuster, A., & Whigan, D. B. (2003). Liquid chromatography/tandem mass spectrometry methods for quantitation of mevalonic acid in human plasma and urine: method validation, demonstration of matrix effects, and comparison of standard curves. Rapid communications in mass spectrometry, 17(15), 1723-1734. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]
-
Chakrabarti, A., & De, D. (2015). Revisiting loxapine: a systematic review. Therapeutic advances in psychopharmacology, 5(2), 91-106. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wieland, E., Shipkova, M., & Schellhaas, U. (2000). Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit. Clinical chemistry, 46(3), 413-415. [Link]
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- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 8-Hydroxyloxapine Detection by LC-MS/MS
Welcome to the technical support center for the bioanalysis of 8-hydroxyloxapine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-sensitivity detection of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we address common challenges with in-depth, evidence-based solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound signal is weak and inconsistent. What are the primary factors affecting its sensitivity in LC-MS/MS analysis?
Low sensitivity for this compound, a critical metabolite of the antipsychotic drug loxapine, is a frequent challenge in pharmacokinetic and toxicological studies. The primary culprits for poor signal intensity can be categorized into three main areas: inefficient sample preparation leading to matrix effects, suboptimal chromatographic conditions, and poor ionization efficiency in the mass spectrometer source.
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or urine can suppress or, less commonly, enhance the ionization of this compound, leading to inaccurate and irreproducible results.[1][2][3] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[4]
-
Chromatographic Issues: Poor peak shape, such as excessive tailing or broadening, dilutes the analyte concentration as it enters the mass spectrometer, thereby reducing the signal-to-noise ratio.[4][5] Co-elution with its structural isomer, 7-hydroxyloxapine, can also interfere with accurate quantification if not adequately resolved.
-
Ionization Inefficiency: this compound, being a phenolic compound, may not ionize optimally under all ESI conditions. The mobile phase pH and composition, as well as the ion source parameters, play a crucial role in maximizing its protonation for positive ion mode detection.[6][7]
The following sections will provide a systematic approach to troubleshooting and enhancing the sensitivity of your this compound assay.
Troubleshooting Workflow: A Step-by-Step Guide to Boosting Sensitivity
This workflow provides a logical sequence for identifying and resolving sensitivity issues in your this compound LC-MS/MS method.
Caption: A systematic workflow for troubleshooting low sensitivity in this compound LC-MS/MS analysis.
Q2: Which sample preparation technique is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE are viable options for extracting this compound from biological matrices, and the choice often depends on the specific requirements of your assay, such as throughput, required cleanliness of the extract, and cost.[8]
Comparison of SPE and LLE for this compound Analysis
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High; can be tailored with different sorbents (e.g., mixed-mode cation exchange) for targeted cleanup. | Moderate; relies on partitioning based on polarity and pH. |
| Recovery | Generally high and reproducible, though method development is crucial. | Can be variable and may be lower for more polar metabolites. |
| Matrix Effect Reduction | More effective at removing phospholipids and other interfering substances.[9][10] | Can be effective, but may co-extract some matrix components. |
| Throughput | High; amenable to automation with 96-well plates. | Lower; can be labor-intensive and difficult to automate. |
| Solvent Consumption | Generally lower than LLE. | Can be high, depending on the protocol. |
| Cost | Higher initial cost for cartridges/plates. | Lower cost for solvents and glassware. |
Recommendation: For achieving the highest sensitivity and minimizing matrix effects, Solid-Phase Extraction (SPE) is generally the superior choice for this compound analysis. A mixed-mode cation exchange SPE can effectively capture the basic amine structure of this compound while allowing for rigorous washing steps to remove matrix interferences.
Protocol: Mixed-Mode Cation Exchange SPE for this compound
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and adjusts the pH to ensure the analyte is charged.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetic acid.
-
Wash 2: 1 mL of methanol. This step helps in removing non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Q3: How can I optimize my chromatographic method to improve the peak shape and sensitivity of this compound?
A sharp, symmetrical peak is crucial for good sensitivity.[5][11] Here are key areas for optimization:
-
Column Selection: A C18 column is commonly used. However, for basic compounds like this compound that can exhibit peak tailing due to interactions with residual silanols, a column with end-capping or a phenyl-hexyl stationary phase can provide better peak shape.
-
Mobile Phase pH: Maintaining a low pH (e.g., pH 3-4) with an additive like formic acid or acetic acid is critical.[7] This ensures that the secondary amine in the piperazine ring of this compound is consistently protonated, leading to better retention and peak shape on a reversed-phase column.
-
Mobile Phase Composition:
-
Aqueous Phase: Use LC-MS grade water with a volatile additive. 0.1% formic acid is a good starting point. Adding a small amount of ammonium formate or ammonium acetate (e.g., 2-10 mM) can sometimes improve peak shape and ionization.[12]
-
Organic Phase: Acetonitrile generally provides sharper peaks and lower backpressure than methanol.
-
-
Gradient Elution: A well-optimized gradient is essential to separate this compound from matrix components and its isomer, 7-hydroxyloxapine. Start with a low percentage of organic phase to retain the analyte and then ramp up to elute it as a sharp band.
Q4: My signal is still low after optimizing sample preparation and chromatography. How can I tune the mass spectrometer for better this compound detection?
Directly optimizing the mass spectrometer for your analyte is a critical step that can yield significant sensitivity gains.[11][13]
MS Parameter Optimization Workflow
Caption: Workflow for optimizing MS parameters for this compound.
-
Infusion: Directly infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.
-
Precursor Ion: In positive ESI mode, confirm the m/z of the protonated molecule, [M+H]⁺.
-
Ion Source Parameters: While infusing, systematically adjust the following to maximize the precursor ion signal:
-
Capillary Voltage: Typically 3-4 kV.
-
Gas Flows (Nebulizer and Drying Gas): Optimize for stable spray and efficient desolvation.
-
Drying Gas Temperature: Usually between 250-400°C.
-
-
MRM Transitions:
-
Product Ion Scan: Perform a product ion scan on the precursor to identify the most abundant and stable fragment ions.
-
Cone Voltage (CV) / Declustering Potential (DP): Optimize this parameter for the precursor ion to maximize its intensity before it enters the collision cell.
-
Collision Energy (CE): For each product ion, ramp the collision energy to find the value that yields the highest fragment intensity.[14][15][16]
-
Q5: I've tried everything and still need lower detection limits. Are there any advanced techniques I can use?
When conventional optimization is insufficient, chemical derivatization can be a powerful tool to enhance sensitivity, especially for phenolic compounds like this compound.
Chemical Derivatization to Enhance Sensitivity
The phenolic hydroxyl group of this compound is a prime target for derivatization. The goal is to attach a moiety that is easily ionizable or has a high proton affinity, thereby significantly boosting the signal in positive ESI mode.
Example Derivatization Strategy: Isonicotinoyl Chloride (INC)
INC reacts with phenolic hydroxyls to form an ester with a pyridine group, which has a high proton affinity and ionizes very efficiently in positive ESI mode.[17]
Protocol: Derivatization of this compound with INC
-
Sample Extract Preparation: After SPE, evaporate the eluate to complete dryness.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 20 µL of a solution containing INC and 4-dimethylaminopyridine (DMAP) in acetonitrile.
-
Vortex and incubate at room temperature for 10 minutes.
-
-
Quenching: Add a small volume of water to quench the reaction.
-
LC-MS/MS Analysis: Inject the derivatized sample. You will need to develop a new MRM method for the derivatized product.
Expected Outcome: This derivatization can increase the detection sensitivity by several orders of magnitude compared to the underivatized compound.[18]
References
-
Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. ([Link])
-
Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. ([Link])
-
MRM conditions, cone voltage, collision energies, retention times, LODs... ([Link])
-
e Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. ([Link])
-
Comparison of Extraction Efficiencies and LC-MS-MS Matrix Effects Using LLE and SPE Methods for 19 Antipsychotics in Human Blood. ([Link])
-
Skyline Collision Energy Optimization. ([Link])
-
Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. ([Link])
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. ([Link])
-
Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. ([Link])
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ([Link])
-
A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine. ([Link])
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. ([Link])
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. ([Link])
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. ([Link])
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ([Link])
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ([Link])
-
Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization. ([Link])
-
Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. ([Link])
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ([Link])
-
How to improve the sensitivity of a LCMS? ([Link])
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. ([Link])
-
Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. ([Link])
-
Advances in detection of antipsychotics in biological matrices. ([Link])
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? ([Link])
-
Atypical antipsychotics: trends in analysis and sample preparation of various biological samples. ([Link])
-
Optimising-LC-MS-sensitivity. ([Link])
-
Comparison of extraction efficiencies and LC–MS–MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood. ([Link])
-
Optimization of Compensation Voltages for DMS using Skyline. ([Link])
-
Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. ([Link])
-
A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid. ([Link])
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. ([Link])
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. ([Link])
-
Results of matrix effect studies. ([Link])
-
10 Tips for Electrospray Ionisation LC-MS. ([Link])
-
Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. ([Link])
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. ([Link])
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. ([Link])
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. ([Link])
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Technical Support Center: 8-Hydroxyloxapine Bioanalysis
Welcome to the technical support center for the bioanalysis of 8-hydroxyloxapine. This guide is designed for researchers, clinical scientists, and drug development professionals who are working on the quantitative analysis of this compound in biological matrices. As a key metabolite of the antipsychotic drug loxapine, accurate measurement of this compound is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
The inherent complexity of biological matrices presents a significant challenge to achieving accurate and reproducible results, primarily due to the phenomenon known as the "matrix effect." This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, understand, and overcome these challenges in your LC-MS/MS-based assays.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by a step-by-step diagnostic and resolution workflow, grounded in established scientific principles.
Problem 1: High Variability in Peak Area and Poor Reproducibility for this compound
Q: My quality control (QC) samples are showing high %CV (>15%) for this compound, and the peak areas for my internal standard are inconsistent across the batch. What is the likely cause and how can I fix it?
A: This is a classic symptom of uncompensated matrix effects, most likely significant and variable ion suppression.[1][2][3] Endogenous components of plasma, particularly phospholipids, are notorious for co-eluting with analytes and interfering with the ionization process in the mass spectrometer's source.[1][3][4]
-
Confirm Matrix Effect:
-
Method: Perform a quantitative post-extraction spike experiment.[2][4]
-
Protocol:
-
Extract six different lots of blank plasma using your current sample preparation method.
-
Spike the extracted blank matrix with this compound and its internal standard (IS) at a known concentration (e.g., your mid-QC level).
-
Prepare a parallel set of standards in neat solvent (e.g., mobile phase) at the same concentration.
-
Calculate the Matrix Factor (MF) for both the analyte and the IS:
-
MF = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solution)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2][4] Significant variability in the MF across the six lots confirms that the matrix effect is inconsistent and is the primary source of your irreproducibility.
-
-
-
Optimize Sample Preparation to Remove Interferences:
-
Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[1][4][5] For this compound and its related compounds, which are basic, a mixed-mode cation-exchange solid-phase extraction (SPE) has proven effective.[6][7]
-
Recommended Protocol (Mixed-Mode Cation-Exchange SPE):
-
Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Acidify your plasma sample (e.g., with phosphoric acid) to ensure this compound is positively charged. Load the pre-treated sample onto the cartridge. The analyte will bind via both reversed-phase and strong cation-exchange mechanisms.[6]
-
Wash 1 (Aqueous): Wash with an acidic aqueous solution to remove polar interferences.
-
Wash 2 (Organic): Wash with an organic solvent like methanol to remove non-polar interferences, such as lipids and some phospholipids.[6]
-
Elution: Elute this compound using a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte, disrupting the cation-exchange bond and allowing for its release.
-
-
Alternative: Consider specialized phospholipid removal technologies like HybridSPE®, which combine protein precipitation with specific removal of phospholipids through a zirconia-based interaction.[1][8]
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS, such as this compound-d8, is the "gold standard" for compensating for matrix effects.[9][10][11] Because it is chemically almost identical to the analyte, it will experience the same extraction recovery, chromatographic retention, and ionization suppression or enhancement.[10][] Any signal variation due to the matrix will affect both the analyte and the IS equally, keeping their peak area ratio constant and ensuring accurate quantification.[]
-
Implementation: Add the SIL-IS to the sample at the very beginning of the sample preparation process. This ensures it accounts for variability in every step, from extraction to injection.[13]
-
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting) for this compound
Q: I am observing significant peak tailing for this compound, which is affecting integration and accuracy. What are the common causes for this?
A: Peak tailing for basic compounds like this compound in reversed-phase chromatography is often caused by secondary interactions with acidic silanol groups on the silica-based column packing material.[14] Other causes can include column overload or improper mobile phase pH.
-
Evaluate Mobile Phase pH:
-
Rationale: The pH of the mobile phase dictates the ionization state of your analyte. For a basic compound, working at a low pH (e.g., pH 2.5-3.5) will ensure it is fully protonated and well-behaved. Working at a high pH (e.g., pH 9-10) can deprotonate the silanols, reducing secondary interactions, but may require a hybrid-silica column stable at high pH.
-
Action: Ensure your mobile phase contains an acidic modifier like formic acid or acetic acid at a sufficient concentration (e.g., 0.1%). This keeps the analyte protonated and suppresses the ionization of residual silanols.[14][15]
-
-
Check for Column Overload:
-
Rationale: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.
-
Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Use a High-Purity, End-Capped Column:
-
Rationale: Modern HPLC/UHPLC columns are made with high-purity silica and are extensively end-capped to minimize the number of accessible free silanols.
-
Action: If you are using an older column (e.g., Type A silica), switch to a modern, high-purity, end-capped C18 or C8 column (Type B silica).
-
-
Consider a Mobile Phase Additive:
-
Rationale: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, TEA can cause ion suppression in MS, so use it sparingly and with caution.
-
Problem 3: Inability to Separate this compound from its Isomer, 7-Hydroxyloxapine
Q: My LC-MS/MS method cannot resolve this compound from 7-hydroxyloxapine. How can I achieve baseline separation?
A: The co-quantification of structural isomers is a significant challenge that can lead to inaccurate results.[2] Since MS/MS cannot differentiate isomers with the same precursor and product ions, chromatographic separation is mandatory.
-
Optimize Chromatographic Selectivity:
-
Column Chemistry: Experiment with different stationary phases. While a C18 is standard, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity based on pi-pi interactions and dipole-dipole interactions, which can be effective for separating aromatic isomers.
-
Mobile Phase:
-
Organic Modifier: Change the organic solvent. If you are using acetonitrile, try methanol, or a combination of both. Methanol is more protic and can alter hydrogen bonding interactions with the analytes and stationary phase, often improving the resolution of isomers.
-
Gradient Optimization: Decrease the slope of your gradient (i.e., make it longer and shallower) around the elution time of the isomers. This will give the column more time to resolve the two peaks.
-
-
Temperature: Adjust the column temperature. Lowering the temperature can sometimes increase selectivity, while increasing it can improve efficiency. Experiment in 5-10°C increments.
-
-
Reduce Particle Size (Increase Efficiency):
-
Rationale: Moving from a 5 µm or 3 µm particle size column to a sub-2 µm (UHPLC) column will dramatically increase column efficiency (N), resulting in narrower peaks and improved resolution.[16]
-
Action: If your system is compatible (rated for high backpressure), switch to a UHPLC column with the same stationary phase chemistry.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[17][18][19] This is a major concern because it can lead to inaccurate and unreliable quantification.[17] In the analysis of this compound from plasma, endogenous phospholipids are a primary cause of matrix effects, specifically ion suppression in electrospray ionization (ESI).[1][4] If not properly addressed, these effects can cause a method to fail validation according to regulatory guidelines.
Q2: What is the best sample preparation technique to minimize matrix effects for this compound?
A2: While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids and can lead to significant matrix effects.[3][6] For this compound, more robust techniques are recommended:
-
Solid-Phase Extraction (SPE): A mixed-mode cation-exchange SPE is highly effective. It uses a dual retention mechanism (reversed-phase and ion-exchange) to selectively isolate basic compounds like this compound while allowing for rigorous washing steps to remove interfering matrix components.[6][7]
-
Phospholipid Removal Plates/Cartridges: Products like HybridSPE® are specifically designed to deplete phospholipids from the sample after protein precipitation, providing a much cleaner extract for LC-MS/MS analysis.[1][8]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analog?
A3: A SIL-IS (e.g., this compound-d8) has nearly identical physicochemical properties to the analyte.[9][10][] This means it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement as the analyte.[11][13] This co-behavior allows it to perfectly compensate for variations in signal intensity caused by matrix effects. A structural analog, while better than no internal standard, will have a different retention time and may respond differently to matrix interferences, leading to less accurate correction.[11]
Q4: How do I quantitatively assess the matrix effect during method validation?
A4: The standard regulatory-accepted approach is to calculate the Matrix Factor (MF) and the IS-normalized MF.[2][4]
-
Protocol:
-
Analyze analyte and IS spiked into at least six different lots of extracted blank matrix (Set A).
-
Analyze analyte and IS in a neat solution (Set B).
-
Matrix Factor (MF) = Mean Peak Area (Set A) / Mean Peak Area (Set B).
-
IS-Normalized MF = (Analyte MF) / (IS MF).
-
The coefficient of variation (%CV) of the IS-normalized MF across the different lots should not exceed 15%, as per FDA and EMA guidelines. This demonstrates that the chosen IS adequately compensates for matrix variability.
-
Q5: My lab is analyzing loxapine and all its major metabolites simultaneously. What are the key challenges?
A5: A validated method for the simultaneous analysis of loxapine, amoxapine, 7-hydroxyloxapine, this compound, and loxapine N-oxide has been published.[2] The key challenges identified were:
-
Chromatography: Achieving adequate separation, especially between the structural isomers 7- and this compound, is critical.[2]
-
Varying Polarity: The metabolites have different polarities, which can make a single extraction method challenging. The published method successfully used a micro-elution SPE for the hydroxylated metabolites and the parent drug.[2][7]
-
Sensitivity: Ensuring adequate sensitivity for all analytes, which may be present at different concentrations, requires careful optimization of MS/MS parameters for each compound.
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Technique | Principle | Phospholipid Removal | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Addition of organic solvent (e.g., acetonitrile) to precipitate proteins. | Poor[3][6] | High | Not Recommended due to high risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Moderate to Good | Medium | Acceptable , but requires careful solvent selection and optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Good to Excellent | Medium | Highly Recommended , especially mixed-mode cation exchange for comprehensive cleanup.[2][6][7] |
| Phospholipid Depletion (PLD) | Specific removal of phospholipids using specialized media (e.g., HybridSPE®). | Excellent[1][8] | High | Highly Recommended for a fast and effective cleanup. |
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol outlines the steps to evaluate the matrix effect as required by regulatory bodies.
Caption: Workflow for quantitative assessment of matrix effects.
Diagram 1: Troubleshooting Decision Tree for Ion Suppression
This diagram provides a logical path for diagnosing and resolving issues related to ion suppression.
Caption: Decision tree for troubleshooting ion suppression.
References
-
Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 122-132. Available from: [Link]
-
Waters. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
Cooper, T. B., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]
-
F&S Scientific. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]
-
S. W. Cheung, et al. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 213-221. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
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YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]
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PharmaCompass. FDA guideline - Bioanalytical Method Validation. Available from: [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
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HRAM. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
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U.S. Food and Drug Administration. Draft Guidance on Bioanalytical Method Validation. Available from: [Link]
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Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available from: [Link]
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Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical chemistry, 80(23), 9343-9348. Available from: [Link]
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Javan, R., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5489-5509. Available from: [Link]
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MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]
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Rao, L. V., et al. (2009). Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. Journal of clinical laboratory analysis, 23(6), 394-398. Available from: [Link]
-
Analyst. Recent trends in sample preparation for LC–MS bioanalysis of drugs and their metabolites. Available from: [Link]
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Nature. Ion suppression correction and normalization for non-targeted metabolomics. Available from: [Link]
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Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
PubMed. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA. Available from: [Link]
-
ResearchGate. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
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ACE HPLC. HPLC Troubleshooting Guide. Available from: [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
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YouTube. LC-MS/MS Method Development for Drug Analysis. Available from: [Link]
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Bioanalysis Zone. Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Available from: [Link]
-
European Medicines Agency. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]
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Separation of 8-hydroxyloxapine from 7-hydroxyloxapine isomer
Introduction: The Challenge of Hydroxylated Loxapine Isomers
Loxapine, a dibenzoxazepine antipsychotic, is extensively metabolized in vivo into several compounds, including 7-hydroxyloxapine (7-OH-Loxapine) and 8-hydroxyloxapine (8-OH-Loxapine).[1] These two compounds are structural isomers, differing only in the position of a hydroxyl group on one of the aromatic rings. This subtle structural difference presents a significant purification challenge. However, because metabolites can possess distinct pharmacological and toxicological profiles, achieving their baseline separation and isolation is critical for accurate bioanalytical studies, pharmacokinetic analysis, and the development of reference standards.[2][3] For instance, 7-OH-loxapine is a minor metabolite but binds to D2 receptors with high affinity, whereas the more abundant 8-OH-loxapine has weak activity at this receptor.[1]
This guide provides a comprehensive framework for developing and troubleshooting the separation of this compound from its 7-hydroxyloxapine isomer, focusing on the most robust and widely applied technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q: Why is it so difficult to separate this compound and 7-hydroxyloxapine?
A: The primary challenge lies in their nature as positional isomers. They have the same molecular weight and chemical formula (C₁₈H₁₈ClN₃O₂).[4] This results in nearly identical physicochemical properties, such as polarity and pKa. Separation relies on exploiting the subtle differences in dipole moment and hydrogen bonding capability arising from the different positions of the hydroxyl group, which influences their interaction with the HPLC stationary phase.
Q: What is the most effective and common method for separating these isomers?
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for both analytical and preparative-scale separation of these isomers.[5][6] Its high resolving power and the wide variety of available stationary and mobile phases allow for the fine-tuning required to resolve structurally similar compounds.
Q: Can other methods like crystallization be used?
A: Yes, fractional crystallization is a potential method for separating isomers, particularly at a larger, preparative scale.[7] This technique exploits differences in solubility in a specific solvent system.[8] However, developing a crystallization method can be more empirical and time-consuming than developing an HPLC method. It often requires extensive screening of solvents and conditions to find a system where one isomer crystallizes selectively while the other remains in solution.[9] For the high-purity, low-quantity needs of research and analysis, HPLC is typically more efficient.
Methodology Deep Dive: A Robust RP-HPLC Protocol
The following protocol provides a validated starting point for the separation of 7-OH and 8-OH-Loxapine. It is designed as a self-validating system; systematic adjustment of the parameters described below will allow for method optimization based on your specific instrumentation and column.
Experimental Workflow Overview
Caption: High-level workflow for HPLC-based isomer separation.
Step-by-Step HPLC Protocol
-
Column Selection and Installation:
-
Install a high-purity silica C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column is often a good starting point as it is slightly less retentive than a C18, which can be beneficial for highly retained basic compounds.[10]
-
Connect the column to the HPLC system and place it in a column oven.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10-25 mM phosphate buffer. Adjust the pH to approximately 3.5 with phosphoric acid.[5] Filtering the buffer through a 0.2 µm filter is critical to remove particulates that can cause high backpressure.[11]
-
Causality: A pH of 3.5 ensures that the piperazine nitrogen atoms are protonated, leading to consistent retention behavior. It also suppresses the ionization of residual silanol groups on the column's stationary phase, which helps prevent peak tailing.[12]
-
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Degassing: Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging to prevent air bubbles from interfering with pump performance and detector baseline.[13]
-
-
System Setup and Equilibration:
-
Set the column oven temperature to 30 °C. Temperature control is crucial for reproducible retention times.[13]
-
Set the UV detector wavelength to 254 nm or perform a UV scan to determine the absorbance maximum.
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 80% A / 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-20 column volumes).
-
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in a small amount of DMSO or methanol.
-
Dilute the stock solution to a working concentration (e.g., 20 µg/mL) using the initial mobile phase composition (80% A / 20% B).
-
Causality: Dissolving the sample in a solvent that is weaker than or equal in strength to the mobile phase prevents peak distortion and fronting.[14]
-
-
-
Injection and Gradient Elution:
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient. The exact gradient will require optimization, but a good starting point is outlined in the table below.
-
Causality: A gradient is often necessary for separating compounds with similar retention while also ensuring that any more retained impurities are eluted from the column in a reasonable time.
-
-
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| Column | Reversed-Phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | High-purity silica is essential to minimize silanol interactions. If resolution is poor, consider a Phenyl-Hexyl column to leverage alternative pi-pi interactions. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.5 with H₃PO₄ | Buffer concentration should be sufficient to control pH but not so high as to risk precipitation.[12] Adjusting pH between 3 and 5 can significantly impact selectivity. |
| Mobile Phase B | Acetonitrile | Methanol can be tested as an alternative organic modifier; it has different selectivity and may improve resolution in some cases. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize run time vs. backpressure. Lowering the flow rate can sometimes improve resolution. |
| Gradient | 20% to 45% B over 20 minutes | This shallow gradient increases the likelihood of resolving closely eluting peaks. If both peaks elute too early, start at a lower %B. If they elute too late, start at a higher %B. |
| Column Temperature | 30 °C | Increasing temperature lowers mobile phase viscosity (reducing backpressure) and can sometimes improve peak shape and selectivity. Test temperatures between 25-40 °C. |
| Detection | UV at 254 nm | Verify the optimal wavelength with a UV scan of your standards. |
| Injection Volume | 10 µL | Keep injection volume low to prevent column overload, which can cause peak fronting and broadening.[13] |
Troubleshooting Guide for Isomer Separation
This section addresses specific issues you may encounter. A systematic, one-variable-at-a-time approach is the most effective way to diagnose and solve chromatographic problems.[11]
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common HPLC separation issues.
Q1: My peaks are not fully resolved (Resolution < 1.5). How can I improve the separation?
A: This is the most common challenge. The goal is to manipulate the subtle physicochemical differences between the isomers.
-
Potential Cause 1: Insufficient Selectivity. The mobile phase and stationary phase combination is not differentiating enough between the two isomers.
-
Solution A: Adjust Mobile Phase pH. The pKa of the phenolic hydroxyl group will be slightly different for the 7-OH and 8-OH positions. Small changes in the mobile phase pH (e.g., adjusting from 3.5 to 3.2 or 3.8) can alter the degree of ionization and, therefore, the polarity and retention of one isomer more than the other, improving selectivity.
-
Solution B: Change the Organic Modifier. Switch acetonitrile with methanol (or vice-versa). These solvents have different polarities and interact differently with both the analytes and the stationary phase, which can dramatically alter selectivity and even reverse the elution order.
-
Solution C: Try a Different Stationary Phase. If C8/C18 columns fail, a Phenyl-Hexyl column can provide an alternative separation mechanism. It separates based on hydrophobicity but also through pi-pi interactions with the aromatic rings of the loxapine metabolites, offering a different selectivity profile.
-
-
Potential Cause 2: Insufficient Efficiency. The peaks are too broad, causing them to overlap even if their retention times are different.
-
Solution A: Decrease the Gradient Slope. Make the gradient shallower (e.g., increase the gradient time from 20 to 30 minutes for the same %B change). This gives the isomers more time to interact with the stationary phase, allowing for a better separation.
-
Solution B: Lower the Flow Rate. Reducing the flow rate (e.g., from 1.0 to 0.8 mL/min) can increase column efficiency and lead to sharper peaks and better resolution, at the cost of a longer run time.
-
Q2: My peaks are tailing significantly. What is the cause and how do I fix it?
A: Peak tailing for these basic compounds is often caused by secondary interactions with the stationary phase.
-
Potential Cause: Silanol Interactions. The basic piperazine nitrogen on the loxapine backbone can interact strongly with acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary interaction mechanism leads to tailing.[12]
-
Solution A (Most Effective): Add a Competing Base. Add a small amount of a competing base, such as 0.1% (v/v) triethylamine (TEA) or nonylamine, to your aqueous mobile phase (Mobile Phase A).[5] These agents are small, basic molecules that preferentially bind to the active silanol sites, effectively masking them from your analytes. This will dramatically improve peak shape.
-
Solution B: Use a High-Purity Column. Ensure you are using a modern, high-purity, end-capped silica column. These columns have a much lower concentration of active silanol groups compared to older column technologies.
-
Q3: The retention times for my peaks are shifting between injections. Why is this happening?
A: Drifting retention times point to an unstable chromatographic system.
-
Potential Cause 1: Insufficient Column Equilibration. The column chemistry has not reached equilibrium with the starting mobile phase conditions before injection.
-
Solution: Increase the equilibration time between runs. Ensure you are flowing at least 10-15 column volumes of the initial mobile phase over the column before each injection.[13]
-
-
Potential Cause 2: Mobile Phase Instability. The composition of your mobile phase is changing over time.
-
Solution: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and do not precipitate when mixed with the organic phase. Keep the mobile phase bottles capped to prevent evaporation of the more volatile organic component.
-
-
Potential Cause 3: Temperature Fluctuations. The ambient temperature of the lab is changing, affecting mobile phase viscosity and retention.
-
Solution: Use a thermostatically controlled column oven. This is mandatory for achieving stable, reproducible retention times.[15]
-
References
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link][16]
-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link][17]
-
Cheung, S. W., Tang, S. W., & Remington, G. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography, 564(1), 213–221. Retrieved from [Link][5]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][13]
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1903. Retrieved from [Link][18]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][12]
-
Bottai, T., et al. (2024). Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. ResearchGate. Retrieved from [Link][19]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link][20]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][11]
-
International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. Retrieved from [Link][14]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link][15]
-
ResearchGate. (2011). Separation of the cresol isomers by stripping crystallization. Retrieved from [Link][9]
-
Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 124-134. Retrieved from [Link][6]
-
Aumatell, A., & Wells, R. J. (1993). Separation of antipsychotic drugs (clozapine, loxapine) and their metabolites by capillary zone electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 612(2), 333-340. Retrieved from [Link][21]
-
International Journal of Chemical and Biological Sciences. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link][7]
-
Glazer, W. M., & Sernyak, M. J. (2015). Revisiting loxapine: a systematic review. CNS Drugs, 29(4), 289-301. Retrieved from [Link][1]
-
University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link][8]
-
Al-Akayleh, F., et al. (2018). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. Journal of Analytical Methods in Chemistry, 2018, 5928131. Retrieved from [Link][10]
-
Wong, Y. C., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 58, 83-93. Retrieved from [Link][22]
-
Midha, K. K., et al. (1993). The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and this compound. International Journal of Clinical Pharmacology, Therapy and Toxicology, 31(4), 177-183. Retrieved from [Link][2]
-
Semantic Scholar. (1993). The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and this compound. Retrieved from [Link][3]
Sources
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iscientific.org [iscientific.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. researchgate.net [researchgate.net]
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- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ijsdr.org [ijsdr.org]
- 15. aelabgroup.com [aelabgroup.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 18. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. Separation of antipsychotic drugs (clozapine, loxapine) and their metabolites by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid Phase Extraction for 8-Hydroxyloxapine
Welcome to the technical support center for the solid phase extraction (SPE) of 8-hydroxyloxapine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing and optimizing SPE methods for this critical metabolite of loxapine.
Introduction: The Challenge of this compound Extraction
This compound is a primary and active metabolite of the atypical antipsychotic drug, loxapine.[1][2] Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[3][4] However, its polar nature, conferred by the hydroxyl group, and its basic character present unique challenges for efficient and clean extraction from complex biological samples.
This guide provides a comprehensive approach to developing a robust SPE method for this compound, focusing on maximizing recovery and minimizing matrix effects to ensure reliable and reproducible results in downstream analyses like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Understanding the Analyte: Key Chemical Properties of this compound
A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties.
| Property | Value | Implication for SPE |
| Molecular Weight | 343.81 g/mol [5] | Standard for small molecule analysis. |
| Structure | C₁₈H₁₈ClN₃O₂[5] | Contains a dibenzoxazepine core with a hydroxyl group and a basic piperazine moiety. |
| pKa (estimated) | ~7.0-8.0 | The piperazine group is basic. Loxapine has a reported pKa of around 6.6-7.5.[1][6][7] The electron-donating hydroxyl group on the aromatic ring is expected to slightly increase the basicity of the piperazine nitrogen. This means the compound will be positively charged at acidic to neutral pH. |
| Polarity | Moderately Polar | The addition of the hydroxyl group increases its polarity compared to the parent drug, loxapine. This influences the choice of sorbent and elution solvents. |
Recommended SPE Protocol: A Mixed-Mode Cation Exchange Approach
Given the basic nature of this compound, a mixed-mode cation exchange (MCX) SPE strategy is recommended. This approach combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and cleaner extracts compared to a single-mode sorbent.
Experimental Workflow
Caption: SPE Workflow for this compound Extraction
Step-by-Step Methodology
-
Sample Pretreatment:
-
To 500 µL of plasma or serum, add the internal standard.
-
Add 500 µL of 2% formic acid in water.
-
Vortex for 30 seconds. This step lyses cells, precipitates proteins, and ensures that the this compound is in its protonated, positively charged state for optimal binding to the cation exchange sorbent.
-
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the mixed-mode cation exchange SPE cartridge.
-
Follow with 1 mL of water. Do not allow the sorbent to dry.[8] This step activates the reversed-phase functionalities of the sorbent.
-
-
Sorbent Equilibration:
-
Pass 1 mL of 2% formic acid in water through the cartridge. This prepares the sorbent with the same pH as the sample, ensuring consistent interaction.
-
-
Sample Loading:
-
Load the pretreated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). A slow flow rate is critical to allow for sufficient interaction between the analyte and the sorbent.[9]
-
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge. This will remove polar, water-soluble interferences that are not retained by the reversed-phase mechanism and are not positively charged.
-
Wash 2: Pass 1 mL of methanol through the cartridge. This step removes non-polar interferences that are retained by the reversed-phase mechanism. The this compound will remain bound to the sorbent via the stronger ion-exchange interaction.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the positive charge on the piperazine moiety, disrupting the ion-exchange interaction and allowing the analyte to be eluted.
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incomplete Elution: The elution solvent may not be strong enough to disrupt the analyte-sorbent interaction. | - Increase the concentration of ammonium hydroxide in the elution solvent (e.g., from 5% to 10%).- Consider a different elution solvent with a stronger organic component (e.g., 5% ammonium hydroxide in acetonitrile/methanol). |
| Analyte Breakthrough during Loading: The flow rate during sample loading may be too high. | - Decrease the sample loading flow rate to allow for adequate equilibration time. | |
| Analyte Loss during Washing: The organic wash step may be too strong, causing premature elution. | - Decrease the percentage of methanol in the second wash step or switch to a less polar organic solvent. | |
| Improper Sample pH: The sample may not be sufficiently acidified, leading to incomplete protonation and weak retention. | - Ensure the final pH of the pretreated sample is at least 2 pH units below the pKa of this compound. | |
| High Variability (Poor Precision) | Inconsistent Flow Rates: Variable flow rates during loading, washing, or elution can lead to inconsistent results. | - Use a vacuum or positive pressure manifold for consistent flow control. |
| Sorbent Bed Drying Out: If the sorbent dries out before sample loading, the reversed-phase mechanism can be compromised. | - Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. | |
| Incomplete Protein Precipitation: Residual proteins can clog the SPE cartridge and interfere with binding. | - Ensure thorough mixing during the sample pretreatment step. Consider centrifugation of the pretreated sample and loading the supernatant. | |
| Matrix Effects (Ion Suppression/Enhancement) | Co-elution of Phospholipids: Phospholipids from the biological matrix can co-elute with the analyte and interfere with ionization in the mass spectrometer. | - The recommended mixed-mode protocol with a strong organic wash is designed to remove a significant portion of phospholipids.[10]- Consider a phospholipid removal plate or a protein precipitation step prior to SPE. |
| Co-elution of Other Matrix Components: Salts and other endogenous materials can also cause matrix effects. | - Optimize the wash steps with different solvent compositions to remove a broader range of interferences.- Ensure complete evaporation of the eluate and reconstitution in a clean mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Can I use a standard reversed-phase (e.g., C18) sorbent instead of a mixed-mode sorbent?
A1: While a C18 sorbent can retain this compound through hydrophobic interactions, it may result in a less clean extract compared to a mixed-mode sorbent.[11] The ion-exchange mechanism of the MCX sorbent provides an orthogonal retention mechanism that allows for more effective removal of interferences, which is particularly important for achieving low limits of quantification in complex biological matrices.
Q2: Why is pH control so important in this method?
A2: The pKa of the basic piperazine group in this compound is crucial for its retention and elution.[9] By adjusting the pH of the sample to be acidic, we ensure the analyte is positively charged and can bind strongly to the negatively charged cation exchange sorbent. Conversely, by using a basic elution solvent, we neutralize the analyte, disrupting this interaction and allowing for its release from the sorbent.
Q3: My sample volume is limited. Can I scale down this protocol?
A3: Yes, this protocol can be scaled down. If you are using a smaller sample volume, you should proportionally reduce the volume of all reagents and the sorbent bed mass of the SPE cartridge to maintain the correct ratios for efficient extraction.
Q4: How do I validate this SPE method according to regulatory guidelines?
A4: Method validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.
References
- Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Journal of Analytical Methods in Chemistry, 2011, 859247.
- Azizi, M., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(13), 5035.
- CUNY Academic Works. (2019).
- Drotleff, B., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Talanta, 257, 124355.
-
National Center for Biotechnology Information. (n.d.). Loxapine. PubChem Compound Summary for CID 3964. Retrieved from [Link]
- He, J., et al. (2019). Simultaneous determination of six antipsychotics, two of their metabolites and caffeine in human plasma by LC-MS/MS using a phospholipid-removal microelution-solid phase extraction method for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 164, 486-495.
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
- Cooper, S. F., et al. (1979). Determination of loxapine in human plasma and urine and identification of three urinary metabolites. Xenobiotica, 9(7), 405-414.
-
Human Metabolome Database. (n.d.). Showing metabocard for Loxapine (HMDB0014552). Retrieved from [Link]
- Ivanova, L., et al. (2021). Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS. Metabolites, 11(8), 543.
- Jelińska, A., & Szulc, M. (2014). ANALYSIS OF BASIC PSYCHOTROPIC DRUGS IN BIOLOGICAL FLUIDS AND TISSUES BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Acta Poloniae Pharmaceutica, 71(3), 335-343.
- Watson, D. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(12), 918-925.
- Juhascik, M. P., & LeBeau, M. A. (2009). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Analytical Toxicology, 33(4), 208-213.
- Allen, M. H., & Feifel, D. (2015).
- Zhou, Z., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 116-124.
- Gjelstad, A., & Pedersen-Bjergaard, S. (2021). New Extraction Technique Tested on Polar Metabolites in Human Plasma. LCGC North America, 39(1), 34-37.
- Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research.
- Thermo Fisher Scientific. (n.d.).
- Goger, N. G., & Goktas, H. (2013). Determination of pK(a) Values of Some Antipsychotic Drugs by HPLC-Correlations with the Kamlet and Taft Solvatochromic Parameters and HPLC Analysis in Dosage Forms.
- Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- He, J., et al. (2019). Simultaneous determination of six antipsychotics, two of their metabolites and caffeine in human plasma by LC-MS/MS using a phospholipid-removal microelution-solid phase extraction method for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 164, 486-495.
- El-Gindy, A., et al. (2014). Spectrophotometric Determination of Four Selected Antipsychotic Drugs in Dosage Forms and Biological Fluids. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 1-8.
- Nagwa A Sabri., et al. (2023). Determination of Olanzapine in Human Plasma by LC/MS/MS and its Clinical Applications. Acta Scientific Pharmaceutical Sciences, 7(2), 10-19.
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- Karinen, R., & Vindenes, V. (2008). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 32(6), 443–447.
- Drouin, A., et al. (2019). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 9(11), 263.
- U.S. Food and Drug Administration. (2009).
- Encyclopedia.pub. (2023).
- Sachse, J., et al. (2012). Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study.
- Piórkowska, E., & Zandecka, E. (2011). Solid-Phase Extraction of Olanzapine with Reverse Phase Sorbents Prior to UV and HPLC Analysis. Acta Poloniae Pharmaceutica, 68(5), 651-657.
- Kudo, K., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. Forensic Toxicology, 41(2), 223-234.
-
Chromato Scientific. (n.d.). 8-Hydroxy Loxapine. Retrieved from [Link]
Sources
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- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous determination of six antipsychotics, two of their metabolites and caffeine in human plasma by LC-MS/MS using a phospholipid-removal microelution-solid phase extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting poor chromatographic peak shape of 8-hydroxyloxapine
This guide provides in-depth troubleshooting for poor chromatographic peak shape of 8-hydroxyloxapine, a critical metabolite of the antipsychotic drug loxapine. As a Senior Application Scientist, this resource is designed to provide you with the rationale behind each troubleshooting step, ensuring robust and reproducible analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, a basic compound, typically manifests as tailing, fronting, or splitting. The primary causes often revolve around undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample preparation. Key factors include interactions with acidic silanol groups on the silica backbone of the column, mismatched solvent strength between the sample and mobile phase, and column overload.
Q2: Why is this compound prone to peak tailing?
This compound possesses a secondary amine group, which is basic and carries a positive charge at acidic to neutral pH. This positive charge can lead to strong ionic interactions with deprotonated (negatively charged) silanol groups present on the surface of traditional silica-based reversed-phase columns. This "mixed-mode" retention mechanism, involving both reversed-phase and ion-exchange interactions, results in a portion of the analyte molecules being more strongly retained, leading to a "tailing" peak.
Troubleshooting Guide: Asymmetrical Peaks (Tailing)
Peak tailing is the most frequently encountered issue when analyzing basic compounds like this compound. A systematic approach to diagnosing and resolving this issue is crucial.
Initial Diagnosis: Where is the problem originating?
Question: My this compound peak is tailing severely. What is the first thing I should check?
First, confirm the issue is not extracolumn in nature. This involves inspecting for dead volume in the system connections, ensuring fittings are properly installed (especially between the injector, column, and detector), and using the correct tubing diameter. However, the most probable cause is a chemical interaction within the column itself.
A primary diagnostic step is to evaluate the mobile phase pH relative to the analyte's pKa. The pKa of the secondary amine in this compound is approximately 7.5. Operating the mobile phase at a pH around this value will result in a mixed population of ionized and non-ionized analyte, leading to poor peak shape.
Troubleshooting Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for troubleshooting peak tailing.
Caption: Logical workflow for troubleshooting this compound peak tailing.
Protocol 1: Mobile Phase pH Adjustment
Objective: To ensure the analyte is in a single, stable ionic state and to suppress the ionization of silanol groups.
Rationale:
-
Low pH (2-3): At this pH, the secondary amine of this compound is fully protonated (positively charged). Simultaneously, the low pH suppresses the deprotonation of surface silanol groups, minimizing the ionic interaction that causes tailing. This is often the most effective strategy.
-
High pH (9-11): At a high pH, the secondary amine is in its neutral, free-base form. The silanol groups are fully deprotonated and negatively charged, but since the analyte is neutral, the undesirable ionic interactions are eliminated. This approach requires a pH-stable column.
Step-by-Step Protocol:
-
Preparation of Low pH Mobile Phase:
-
Prepare your aqueous mobile phase (e.g., water or a buffer like ammonium formate).
-
Add 0.1% (v/v) of an acidifier like formic acid or trifluoroacetic acid (TFA). Formic acid is often preferred for mass spectrometry compatibility. TFA is a strong ion-pairing agent that can significantly improve peak shape but may cause ion suppression.
-
Confirm the final pH is in the range of 2.5-3.0.
-
-
Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Analyze the Sample: Inject your this compound standard and assess the peak shape.
Table 1: Comparison of Mobile Phase Additives
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Formic Acid | 0.1% | pH control | MS-friendly, volatile | Weaker acid, may not fully suppress silanol activity |
| TFA | 0.05% - 0.1% | pH control & Ion-pairing | Excellent peak shape for bases | Can cause ion suppression in MS, strongly retained on column |
| Ammonium Formate | 10-20 mM | pH control (buffering) | Good buffering capacity, MS-friendly | May not be effective at very low pH |
Protocol 2: Use of a Competing Base
Objective: To saturate the active silanol sites with a small basic molecule, preventing this compound from interacting with them.
Rationale: If adjusting the pH is not sufficient or desirable, adding a small amount of a competing base to the mobile phase can dramatically improve peak shape. The competing base, being in high concentration, will preferentially interact with the active silanol sites, effectively "shielding" them from the analyte.
Step-by-Step Protocol:
-
Select a Competing Base: A common choice is triethylamine (TEA).
-
Prepare the Mobile Phase:
-
To your already pH-adjusted aqueous mobile phase (e.g., pH 3 with formic acid), add a small concentration of TEA (e.g., 10-25 mM).
-
The pH may need to be readjusted after the addition of the base.
-
-
Equilibrate and Analyze: Thoroughly equilibrate the column and inject the sample.
Protocol 3: Column Selection
Objective: To use a stationary phase with minimal surface silanol activity.
Rationale: Modern HPLC columns are designed to minimize the effects of silanol interactions. If mobile phase optimization fails, the column itself is the next logical target.
Recommended Column Characteristics:
-
High-Purity Silica: Columns packed with Type B silica (low metal content) have fewer and less acidic silanol groups.
-
End-capping: Choose a column that is exhaustively end-capped. End-capping uses a small silylating agent (like trimethylchlorosilane) to bond with and deactivate most of the accessible silanol groups.
-
Sterically Protected or Polar-Embedded Phases: These phases have bulky side groups or polar groups embedded near the silica surface, which sterically hinder the analyte from accessing the residual silanol groups.
Table 2: Column Selection Guide for Basic Analytes
| Column Type | Key Feature | Suitability for this compound |
| Standard End-capped C18 | Basic level of silanol deactivation | May still show tailing without mobile phase optimization |
| High-Purity, Double End-capped C18 | Minimal silanol activity | Excellent Choice. Provides good peak shape with simple mobile phases. |
| Polar-Embedded Phase (e.g., amide, carbamate) | Alternative selectivity, shields silanols | Good Choice. Can offer different selectivity and improved peak shape. |
| Hybrid Silica (e.g., BEH, CS) | pH stable (1-12), low silanol activity | Excellent Choice. Allows for high pH chromatography where the analyte is neutral. |
Troubleshooting Guide: Broad or Split Peaks
Question: My peak is not tailing, but it's broad or split into two. What could be the cause?
Broad or split peaks can arise from several factors, often related to the sample solvent or column degradation.
Technical Support Center: Internal Standard Selection for 8-Hydroxyloxapine Quantification
Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting advice for researchers, scientists, and drug development professionals on the critical process of selecting an internal standard (IS) for the accurate quantification of 8-hydroxyloxapine via LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is an internal standard essential for the accurate quantification of this compound?
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to ensure reliable and reproducible results in LC-MS bioanalysis.[1] Its primary role is to correct for variability that can be introduced at multiple stages of the analytical workflow.[2][3]
Sources of variability include:
-
Sample Preparation: Analyte loss can occur during extraction, dilution, or reconstitution steps.[1]
-
Injection Volume: Minor inconsistencies in the volume injected onto the LC system can affect the analyte signal.[2][3]
-
Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate measurements.[1][4][5]
-
Instrument Drift: Fluctuations in instrument performance over the course of an analytical run can cause signal variation.[2]
By adding a fixed amount of an IS early in the sample preparation process, we can normalize the response of the analyte (this compound) to the response of the IS.[1][2] The resulting analyte-to-IS response ratio is used for quantification, which significantly improves the accuracy and precision of the measurement by compensating for these potential errors.[1]
Q2: What are the main types of internal standards, and which is considered the "gold standard" for this compound analysis?
There are two primary types of internal standards used in LC-MS/MS bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is a version of the analyte (this compound) where one or more atoms have been replaced with their stable heavy isotopes (e.g., ²H or Deuterium (D), ¹³C, ¹⁵N).[1][2]
-
Structural Analog Internal Standard: This is a different chemical compound that is not isotopically labeled but has very similar physicochemical properties to the analyte.[1][2]
For quantitative bioanalysis, a Stable Isotope-Labeled (SIL) internal standard is unequivocally considered the gold standard .[2][6][7] A SIL-IS, such as this compound-d3, has nearly identical chemical and physical properties to the unlabeled analyte.[1] This ensures it behaves similarly during sample extraction and experiences the same degree of matrix effects, providing the most accurate correction for experimental variability.[1][6] Regulatory bodies like the FDA and EMA recommend the use of a SIL-IS for mass spectrometry-based methods whenever possible.[8]
Q3: I'm developing a method for this compound. What specific SIL-IS options are available and what are the key considerations?
The ideal SIL-IS for this compound would be a deuterated version of the molecule itself. Several options are commercially available.
Available SIL Internal Standards:
| Internal Standard | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound-d3 | 1189863-10-2 | C₁₈H₁₅D₃ClN₃O₂ | 346.83 | Labeled on the methyl group. A strong candidate.[9][10] |
| This compound-d4 | Not Available | C₁₈H₁₄D₄ClN₃O₂ | 347.83 | Another excellent option if commercially available.[11] |
| This compound-d8 | Not Available | C₁₈H₁₀D₈ClN₃O₂ | 351.86 | Labeled on the piperazine ring. |
| Loxapine-d8 | 1189455-63-7 | C₁₈H₁₀D₈ClN₃O | 335.86 | Can be used if an IS for this compound is unavailable, but requires careful validation.[12][13] |
Key Considerations for SIL-IS Selection:
-
Mass Difference: To prevent mass spectrometric cross-talk (where the isotope peaks of the analyte interfere with the SIL-IS signal), a mass difference of at least 4-5 Daltons is ideal.[1] this compound-d3 provides a +3 Da shift, which is generally acceptable, but should be carefully checked for any isotopic contribution from the analyte.
-
Isotopic Stability: Deuterium labels on aromatic rings or in positions prone to back-exchange with hydrogen from the mobile phase should be avoided. Labeling on a methyl group (as in this compound-d3) is generally stable.
-
Chromatographic Separation: High levels of deuteration can sometimes cause a slight shift in retention time, leading the SIL-IS to elute slightly earlier than the analyte.[1][7] If this occurs, the analyte and SIL-IS may experience different matrix effects, defeating the purpose of using a SIL-IS.[1] It is crucial to confirm co-elution during method development.
Troubleshooting Guide: My deuterated IS separates from this compound on the column. What should I do?
-
Modify Chromatographic Conditions:
-
Lower the Flow Rate: This can improve resolution and may help the peaks merge.
-
Adjust Gradient Profile: A shallower gradient around the elution time of the analyte can reduce separation.
-
Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives.
-
-
Evaluate a Different SIL-IS: If co-elution cannot be achieved, consider a SIL-IS with fewer deuterium atoms (e.g., d3 instead of d8), as this often minimizes the chromatographic shift.[7]
-
Validate Thoroughly: If a small, consistent separation is unavoidable, you must rigorously validate that the matrix effects are identical for both the analyte and the IS across multiple biological lots, as per regulatory guidelines.[14][15][16]
Q4: A stable isotope-labeled IS for this compound is not available for my study. How do I select an appropriate structural analog?
While not ideal, a structural analog can be used when a SIL-IS is unavailable due to cost or long synthesis lead times.[2][6] The goal is to choose a compound that mimics the behavior of this compound as closely as possible.
Workflow for Selecting a Structural Analog IS:
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. eijppr.com [eijppr.com]
- 5. droracle.ai [droracle.ai]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scbt.com [scbt.com]
- 11. 8-Hydroxy Loxapine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Ensuring the Integrity of 8-Hydroxyloxapine in Frozen Plasma
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice regarding the long-term stability of 8-hydroxyloxapine in frozen plasma samples. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to maintain the integrity of your samples and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term stability of this compound in frozen human plasma?
A validated bioanalytical method has demonstrated that this compound, along with its parent drug loxapine and other metabolites, is stable in human plasma for at least 260 days when stored at -20°C .[1][2][3] This provides a strong foundation for studies where samples are stored under these conditions.
For optimal long-term preservation of biological samples, storage at -80°C is highly recommended as it significantly minimizes the degradation of various analytes.[4][5][6] While specific long-term stability data for this compound at -80°C is not extensively published in peer-reviewed literature, a clinical study protocol specified the storage of plasma samples containing this compound at -80°C prior to analysis, implying confidence in its stability at this temperature.
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo?
Frozen plasma samples containing loxapine and this compound have been shown to be stable for at least one freeze-thaw cycle . It is a common practice in bioanalytical method validation to assess the stability of analytes through multiple freeze-thaw cycles to mimic routine laboratory handling.
Expert Insight: While data for one cycle is available, it is best practice to minimize the number of freeze-thaw cycles for any biological sample.[4] Each cycle can potentially impact the integrity of the sample matrix and the stability of the analyte. For critical studies, it is advisable to aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.
Q3: What are the primary factors that can affect the stability of this compound in plasma during storage?
The stability of drug metabolites like this compound in biological matrices can be influenced by several factors.[7] These include:
-
Temperature: Inadequate or fluctuating storage temperatures are a major cause of analyte degradation.
-
Enzymatic Degradation: Endogenous enzymes in plasma can remain active at higher temperatures and degrade the analyte.
-
pH: Changes in the pH of the plasma sample can lead to chemical degradation.
-
Oxidation: Exposure to air can lead to oxidative degradation of susceptible compounds.
-
Light: Photolabile compounds can degrade upon exposure to light.
Q4: My results show lower than expected concentrations of this compound. Could this be a stability issue?
Lower than expected concentrations can indeed be a result of analyte degradation. Before concluding it's a stability issue, consider the following troubleshooting steps:
-
Review Sample Handling and Storage History:
-
Confirm that the samples were consistently stored at the appropriate temperature (-20°C or preferably -80°C).
-
Check for any documented temperature excursions in the storage freezer.
-
Determine the number of times the samples have been thawed and refrozen.
-
-
Evaluate the Bioanalytical Method:
-
Ensure the analytical method has been properly validated for precision, accuracy, and stability.
-
Assess the extraction recovery of this compound from the plasma matrix. Inefficient extraction can lead to apparently lower concentrations. A study reported extraction recoveries of over 80% for loxapine and its metabolites.[1][2][3]
-
-
Consider the Possibility of In Vivo Factors:
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between aliquots of the same sample | Improper mixing after thawing; Analyte degradation in one aliquot due to handling differences. | Ensure complete but gentle mixing of thawed samples. Review handling procedures for consistency. |
| Gradual decrease in analyte concentration over time in QC samples | Long-term storage instability at the current temperature. | If storing at -20°C for extended periods, consider transferring samples to -80°C. Perform a long-term stability assessment under your specific storage conditions. |
| Low recovery of this compound during sample extraction | Suboptimal extraction procedure (e.g., incorrect pH, inefficient solvent). | Optimize the extraction method. A validated method utilized micro-elution solid phase extraction (SPE).[1][2] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
This protocol outlines a procedure to validate the long-term stability of this compound in your laboratory's specific storage conditions.
Objective: To determine the stability of this compound in plasma over a defined period at a specified temperature (e.g., -80°C).
Methodology:
-
Sample Preparation:
-
Pool a sufficient volume of blank human plasma.
-
Spike the pooled plasma with a known concentration of this compound (e.g., at low and high quality control (QC) concentrations).
-
Aliquot the spiked plasma into multiple small-volume tubes.
-
-
Storage:
-
Store the aliquots at the desired temperature (e.g., -80°C).
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of aliquots.
-
Thaw the samples under controlled conditions.
-
Analyze the samples using a validated bioanalytical method.
-
Compare the mean concentration of the stored samples to the mean concentration of the samples analyzed at the initial time point (time 0).
-
-
Acceptance Criteria:
-
The mean concentration of the stored samples should be within ±15% of the nominal concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in plasma after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Prepare spiked plasma samples as described in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw process for a specified number of cycles (e.g., 3 or 5 cycles).
-
-
Analysis:
-
After the final thaw, analyze the samples using a validated bioanalytical method.
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of freshly prepared samples (or samples that have undergone one freeze-thaw cycle, depending on your standard procedure).
-
-
Acceptance Criteria:
-
The mean concentration of the samples subjected to multiple freeze-thaw cycles should be within ±15% of the nominal concentration.
-
Visualizing Experimental Workflows
Caption: Workflow for Long-Term and Freeze-Thaw Stability Assessment.
References
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. PubMed. [Link]
-
Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. ResearchGate. [Link]
-
Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group. National Institutes of Health. [Link]
-
Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate. [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. PMC - NIH. [Link]
-
Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study. PubMed Central. [Link]
-
Loxapine Add-on for Adolescents and Adults with Autism Spectrum Disorders and Irritability. Mary Ann Liebert, Inc., publishers. [Link]
-
The Effect of a Single Freeze–Thaw Cycle on Matrix Metalloproteinases in Different Human Platelet-Rich Plasma Formulations. MDPI. [Link]
-
Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. ResearchGate. [Link]
-
Approved and current. Effective starting 12/31/2025. REF 5 (version ... [Link]
-
022549Orig1s000. accessdata.fda.gov. [Link]
-
Blood Plasma Sample Collection and Handling for Proteomics Analysis. PXBioVisioN. [Link]
-
A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. [Link]
-
(PDF) Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. ResearchGate. [Link]
-
(PDF) Evaluation of Freeze–Thaw Cycles on Stored Plasma in the Biobank of the Norwegian Mother and Child Cohort Study. ResearchGate. [Link]
-
Analyte Stability & Freeze-Thaw Information-1 | PDF | Proteomics | Blood Plasma. Scribd. [Link]
-
(PDF) RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
-
Serum & Plasma handling for immunoassay analysis. Protavio Ltd. [Link]
-
development and validation of stability indicating assay method for determination of loxapine succinate. IJPSR (2009), Issue 1, Vol. [Link]
-
Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Loxapine Add-on for Adolescents and Adults with Autism Spectrum Disorders and Irritability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Minimizing Ion Suppression for 8-Hydroxyloxapine in Mass Spectrometry
Welcome to the technical support center for the bioanalysis of 8-hydroxyloxapine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of ion suppression in mass spectrometry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your analytical methods, ensure data integrity, and achieve reliable quantification of this critical metabolite.
Understanding the Challenge: Ion Suppression and this compound
This compound is a primary and pharmacologically active metabolite of the atypical antipsychotic drug loxapine.[1][2][3] Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and therapeutic drug monitoring studies. However, being a moderately polar molecule (XLogP3 of 2.7), it can be susceptible to ion suppression in electrospray ionization mass spectrometry (ESI-MS).[4]
Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds interfere with the ionization of the analyte of interest, leading to a decreased signal response.[5][6][7] This phenomenon can severely compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[5][8] Common culprits in biological samples include phospholipids, salts, and other metabolites that compete for charge in the ESI source.[9]
This guide will walk you through systematic approaches to identify, troubleshoot, and minimize ion suppression for robust and reliable this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of other co-eluting compounds in the sample matrix.[5][6] In ESI, a finite number of charges are available on the surface of the sprayed droplets.[6] When matrix components with high concentrations or greater surface activity or basicity are present, they can outcompete the analyte for these charges, leading to a suppressed signal for this compound.[5] This is a major concern as it can lead to inaccurate and unreliable quantification, potentially impacting clinical decisions and research outcomes.[5]
Q2: What are the most common sources of ion suppression when analyzing this compound in plasma?
A2: The most common sources of ion suppression in plasma samples are:
-
Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression, often eluting in the middle of reversed-phase chromatographic runs.[9]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can lead to ion suppression and contaminate the mass spectrometer.[10]
-
Endogenous Metabolites: Other small molecules naturally present in plasma can co-elute and interfere with ionization.[5]
-
Co-administered Drugs: Other medications taken by the subject can also co-elute and cause ion suppression.[11]
Q3: How can I determine if ion suppression is affecting my this compound assay?
A3: A common and effective method is the post-column infusion experiment.[5] In this setup, a constant flow of an this compound standard solution is introduced into the LC eluent stream after the analytical column. When a blank matrix extract is injected, any dip in the constant baseline signal for this compound indicates the retention time at which ion-suppressing components are eluting.[5]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) enough to compensate for ion suppression?
A4: While a SIL-IS is the gold standard for correcting for matrix effects, including ion suppression, it may not be a complete solution in cases of severe suppression.[11][12] A SIL-IS co-elutes with the analyte and experiences similar suppression, allowing for accurate quantification through ratio measurement. However, if the suppression is so strong that the analyte signal is significantly diminished or completely lost, even the SIL-IS cannot recover the signal. Therefore, it is always best to minimize ion suppression as much as possible through proper sample preparation and chromatography.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Reduce Matrix Effects
Effective sample preparation is the first and most critical line of defense against ion suppression.[12][13] The goal is to selectively remove interfering matrix components while efficiently recovering this compound.
| Technique | Principle | Pros for this compound | Cons for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[5] | Simple, fast, and inexpensive. | Provides the least clean extracts, often resulting in significant ion suppression from phospholipids and other small molecules.[5][14] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[5] | Generally provides cleaner extracts than PPT, leading to less ion suppression.[5] Can be optimized for moderately polar compounds. | Can be labor-intensive, may have lower recovery for more polar metabolites, and requires optimization of solvent systems.[5][14] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[5] | Offers high selectivity and provides the cleanest extracts, significantly reducing ion suppression.[14][15] Can be tailored to the specific chemistry of this compound. | Requires method development and can be more expensive than PPT or LLE.[5] |
For robust analysis of this compound, a mixed-mode cation-exchange SPE is highly recommended to achieve the cleanest extracts.[14][16]
Step-by-Step SPE Protocol:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard.
-
Add 200 µL of 2% formic acid in water to acidify the sample and ensure this compound is protonated (positively charged).
-
Vortex and centrifuge to pellet any precipitated proteins.
-
-
Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Workflow Diagram for SPE:
Caption: Workflow for Solid-Phase Extraction of this compound.
Guide 2: Chromatographic Optimization to Elude Ion Suppression
Even with clean samples, chromatographic separation is key to resolving this compound from any remaining matrix components.[12]
-
Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography. However, for polar metabolites like this compound, a column with alternative selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column, can provide better retention and separation from early eluting interferences.[17] For highly polar interferences, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[18]
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile often provides better chromatographic efficiency (sharper peaks) and lower backpressure compared to methanol.
-
Additives: Using a mobile phase additive like formic acid (0.1%) is essential for good peak shape and ionization efficiency in positive ion mode.[19][20] Ammonium formate or ammonium acetate can also be used.[17][20]
-
-
Gradient Elution: A well-optimized gradient is crucial. A shallow gradient at the beginning of the run can help separate this compound from early-eluting, polar matrix components. A steeper gradient towards the end can effectively wash off strongly retained compounds like phospholipids. The use of Ultra-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns can significantly increase peak resolution and move analytes away from suppression zones.[14]
Logical Flow for Chromatographic Optimization:
Caption: Decision tree for chromatographic method optimization.
Guide 3: Fine-Tuning Mass Spectrometry Source Parameters
Optimizing the ESI source parameters can enhance the signal for this compound and, in some cases, reduce the impact of suppression.[19][21]
| Parameter | Effect on Ionization | Recommended Starting Point | Optimization Strategy |
| Capillary Voltage | Drives the electrospray process. | 3–5 kV (positive mode)[19] | Titrate voltage up and down to find the optimal signal for this compound. Too high a voltage can cause in-source fragmentation.[19][21] |
| Gas Temperature | Aids in desolvation of droplets. | 250–450°C[19] | Increase temperature to improve desolvation, but be mindful of potential thermal degradation of the analyte. |
| Gas Flow (Nebulizing & Drying) | Assists in droplet formation and desolvation. | Nebulizer: 20–60 psi[19] Drying Gas: 5 L/min[20] | Higher gas flow can enhance desolvation but may also decrease sensitivity if it blows ions away from the inlet. Optimize for the best signal-to-noise ratio. |
| Sheath Gas Temperature & Flow (if applicable) | Helps to focus the ESI plume and improve desolvation. | 275 °C, 5 L/min[22] | Particularly important at higher LC flow rates. Optimization can significantly improve sensitivity.[22] |
Note: The optimal parameters are instrument-dependent and should be determined empirically for your specific LC-MS system.
Conclusion
Minimizing ion suppression for this compound is a multi-faceted challenge that requires a systematic and logical approach. By prioritizing a robust sample preparation method, such as SPE, to remove the bulk of matrix interferences, you lay the foundation for a successful assay. Further refinement through careful chromatographic optimization and fine-tuning of MS source parameters will ensure the highest data quality. This comprehensive strategy will lead to a rugged, sensitive, and reliable method for the quantification of this compound, ultimately providing trustworthy data for your research and development programs.
References
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.).
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.). National Institutes of Health.
- Optimizing the Agilent Multimode Source. (n.d.).
- Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infi nity Analytical SFC System with Agilent 6230 TOF LC/MS. (n.d.). ResearchGate.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
-
Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. (2017). PubMed. Retrieved from [Link]
- Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. (n.d.). ResearchGate.
-
Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023). MDPI. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (n.d.).
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. Retrieved from [Link]
- Ion suppression correction and normalization for non-targeted metabolomics. (n.d.). PMC.
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
- Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. (n.d.). PubMed.
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). LabRulez LCMS. Retrieved from [Link]
-
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. (2023). Semantic Scholar. Retrieved from [Link]
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How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. Retrieved from [Link]
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Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. (2021). PMC. Retrieved from [Link]
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Loxapine. (n.d.). PubChem. Retrieved from [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. (n.d.). PubMed. Retrieved from [Link]
- Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum. (n.d.). PubMed.
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma. Retrieved from [Link]
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Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved from [Link]
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Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (n.d.). Biotech Spain. Retrieved from [Link]
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An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. Retrieved from [Link]
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Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. (2023). National Institutes of Health. Retrieved from [Link]
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Making high salt concentrations for optimal chromatography compatible with electrospray ionization mass spectrometry using an ion exchange membrane. (2022). Frontiers. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Metabolites: Unraveling the Pharmacological Dichotomy of 8-Hydroxyloxapine and 7-Hydroxyloxapine
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a parent drug is paramount. In the case of the antipsychotic loxapine, its journey through the body yields a fascinating dichotomy in the pharmacological activity of its two primary hydroxylated metabolites: 8-hydroxyloxapine and 7-hydroxyloxapine. This guide provides an in-depth comparison of their activities, supported by experimental data, to illuminate their distinct contributions to the overall therapeutic and side-effect profile of loxapine.
Loxapine, a dibenzoxazepine antipsychotic, undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation, to form this compound and 7-hydroxyloxapine. While structurally similar, these two metabolites exhibit markedly different affinities for key central nervous system (CNS) receptors, leading to a significant divergence in their pharmacological relevance. Emerging evidence suggests that 7-hydroxyloxapine is a major active metabolite, contributing significantly to the parent drug's antipsychotic effect, whereas this compound is largely considered inactive at the primary therapeutic targets.
The Metabolic Pathway: A Fork in the Road
The biotransformation of loxapine into its hydroxylated metabolites is orchestrated by specific cytochrome P450 (CYP) enzymes. This enzymatic differentiation is the first critical step in defining their divergent pharmacological paths.
As illustrated in Figure 1, the formation of this compound is primarily catalyzed by CYP1A2, while the generation of 7-hydroxyloxapine is mediated by CYP3A4 and CYP2D6[1]. This differential metabolism can have clinical implications, as genetic polymorphisms or co-administration of drugs that induce or inhibit these specific CYP enzymes can alter the relative concentrations of these metabolites, potentially impacting the patient's response to loxapine.
A Head-to-Head Comparison of Receptor Binding Affinities
The core of the functional disparity between this compound and 7-hydroxyloxapine lies in their receptor binding profiles. Radioligand binding assays, which measure the affinity of a compound for a specific receptor, have been instrumental in elucidating these differences. The inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity.
| Receptor | 7-Hydroxyloxapine (Ki, nM) | This compound (Ki, nM) | Reference |
| Dopamine D2 | Significantly higher affinity than loxapine | Low to negligible affinity | [2][3] |
| Serotonin 5-HT2A | Data not available | Low to negligible affinity | [1] |
| Serotonin Transporter (SERT) | Data not available | ~2000 (IC50) | [1] |
7-Hydroxyloxapine: The Active Contributor
Multiple sources confirm that 7-hydroxyloxapine is a pharmacologically active metabolite, with some studies suggesting it is 4 to 5 times more active than the parent drug, loxapine[4]. Its primary significance lies in its high affinity for the dopamine D2 receptor, a key target for the therapeutic action of most antipsychotic medications[2][3]. The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the amelioration of positive symptoms of schizophrenia. The higher affinity of 7-hydroxyloxapine for D2 receptors compared to loxapine itself suggests that this metabolite plays a crucial role in the overall antipsychotic efficacy of the treatment[2].
This compound: The "Inactive" Sibling
In stark contrast, this compound is consistently described as having low to negligible affinity for both dopamine and serotonin receptors that are critical for antipsychotic action[1][3]. While one study reported that this compound can inhibit the reuptake of serotonin with an IC50 of 2 µM, this is a significantly weaker interaction compared to the high-affinity binding of clinically used serotonin reuptake inhibitors (SSRIs)[1]. Therefore, at physiologically relevant concentrations, this compound is not expected to exert significant pharmacological effects at these primary targets.
Experimental Methodologies: The Foundation of Our Understanding
The characterization of the binding affinities and functional activities of these metabolites relies on robust and well-validated experimental techniques. Below are detailed, step-by-step methodologies for the key assays used in this field of research.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay is a cornerstone for determining the binding affinity (Ki) of a test compound to a specific receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-Spiperone) at a concentration near its Kd.
-
Increasing concentrations of the test compound (7-hydroxyloxapine or this compound).
-
For determining total binding, add vehicle instead of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled D2 receptor antagonist (e.g., haloperidol).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Assay for G-Protein Coupled Receptors (GPCRs)
Functional assays, such as the measurement of cyclic adenosine monophosphate (cAMP) levels, are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR. For D2 receptors, which are Gi-coupled, activation leads to a decrease in intracellular cAMP levels.
Step-by-Step Protocol (for a Gi-coupled receptor like D2):
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To measure antagonist activity, pre-incubate the cells with increasing concentrations of the test compound (7- or this compound) for a short period.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator that raises basal cAMP levels).
-
To measure agonist activity, add increasing concentrations of the test compound in the presence of forskolin.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection (using a technology like HTRF®):
-
Lyse the cells and add the detection reagents. In a typical competitive immunoassay format, this includes:
-
A cAMP analog labeled with an acceptor fluorophore (e.g., d2).
-
An anti-cAMP antibody labeled with a donor fluorophore (e.g., europium cryptate).
-
-
The endogenously produced cAMP in the cell lysate will compete with the labeled cAMP analog for binding to the antibody. A higher concentration of cellular cAMP results in less binding of the labeled analog, leading to a decrease in the FRET (Förster Resonance Energy Transfer) signal.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP to correlate the assay signal with the absolute amount of cAMP.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For antagonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced decrease in cAMP.
-
For agonists, determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal effect on cAMP levels.
-
Conclusion: A Clear Division of Labor
The available evidence strongly indicates a clear pharmacological divergence between this compound and 7-hydroxyloxapine. 7-Hydroxyloxapine emerges as a potent, active metabolite with high affinity for the D2 receptor, likely contributing significantly to the therapeutic effects of loxapine. In contrast, this compound demonstrates minimal to no activity at the key receptors implicated in antipsychotic efficacy.
This understanding is crucial for drug development professionals and researchers. It highlights the importance of characterizing the full pharmacological profile of drug metabolites, as they can have a profound impact on the overall clinical outcome. For loxapine, the differential activity of its hydroxylated metabolites underscores the complexity of its in vivo pharmacology and provides a compelling example of how metabolic pathways can shape the therapeutic window of a drug. Further direct comparative studies are warranted to fully elucidate the receptor binding and functional activity profiles of these two intriguing metabolites across a broader range of CNS targets.
References
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A Comparative Pharmacokinetic Guide to Loxapine and its Major Metabolite, 8-Hydroxyloxapine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical and Pharmacological Context
Loxapine is a dibenzoxazepine antipsychotic agent that has been utilized for decades in the management of schizophrenia.[1][2] Its therapeutic effects are primarily mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] While classified as a typical antipsychotic, loxapine exhibits certain atypical characteristics, partly due to its complex metabolism.[1][4] Upon administration, loxapine is extensively metabolized in the liver, leading to the formation of several metabolites, including 7-hydroxyloxapine, amoxapine, and, most prominently, 8-hydroxyloxapine.[5][6] Understanding the pharmacokinetic relationship between the parent drug and its major metabolites is critical for optimizing dosing strategies, predicting clinical outcomes, and assessing potential drug-drug interactions. At steady-state, the concentration of this compound in the blood is greater than that of the parent loxapine.[2]
The Metabolic Journey: From Loxapine to this compound
The biotransformation of loxapine is a critical determinant of its overall pharmacological activity and clearance from the body. The primary pathway leading to the formation of this compound is aromatic hydroxylation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) enzyme, CYP1A2.[1][7][8] Other CYP enzymes, such as CYP3A4 and CYP2D6, are involved in the formation of other metabolites like 7-hydroxyloxapine and amoxapine.[1][9]
The significant role of CYP1A2 in this compound formation highlights a key area for potential drug-drug interactions. Co-administration of loxapine with strong inhibitors or inducers of CYP1A2 could substantially alter the ratio of loxapine to this compound, potentially impacting both efficacy and tolerability.
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A Comparative Analysis of Loxapine Metabolite Profiles: A Guide for Researchers
This guide provides an in-depth comparative analysis of the metabolite profiles of loxapine, a dibenzoxazepine antipsychotic. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate metabolic pathways of loxapine, compares its major metabolites, and presents detailed experimental protocols for their quantification. Our objective is to offer a comprehensive resource that combines technical accuracy with practical, field-proven insights to support your research endeavors.
Introduction to Loxapine Metabolism
Loxapine is extensively metabolized in the liver, primarily through oxidation and demethylation, processes partially mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The resulting metabolites exhibit varying pharmacological activities, contributing to the overall therapeutic and side-effect profile of the parent drug.[3] Understanding the nuances of loxapine metabolism is crucial for optimizing therapeutic outcomes and minimizing adverse effects.
The primary metabolic pathways include:
-
Aromatic Hydroxylation: This process leads to the formation of 7-hydroxyloxapine and 8-hydroxyloxapine.[4][5]
-
N-Demethylation: This pathway produces amoxapine, which is itself an active antidepressant.[2][4]
-
N-Oxidation: This results in the formation of loxapine N-oxide.[4][5]
Further metabolism of these primary metabolites also occurs, leading to a complex profile of secondary metabolites.[5]
Comparative Analysis of Major Loxapine Metabolites
The principal metabolites of loxapine each have distinct pharmacological characteristics that are important to consider in a comprehensive analysis.
| Metabolite | Formation Pathway | Key Enzymes | Pharmacological Activity |
| This compound | Aromatic Hydroxylation | CYP1A2[4] | No significant D2 receptor activity.[4] |
| 7-Hydroxyloxapine | Aromatic Hydroxylation | CYP3A4, CYP2D6[4] | High affinity for D2 receptors.[4] |
| Amoxapine | N-Demethylation | CYP3A4, CYP2C19, CYP2C8[4] | Active tricyclic antidepressant.[4] |
| Loxapine N-oxide | N-Oxidation | Flavin-containing monooxygenases[4] | Inactive metabolite.[5] |
The relative abundance of these metabolites can be influenced by several factors, including genetic polymorphisms in metabolizing enzymes, co-administered drugs, and patient-specific factors such as smoking status.[6][7] For instance, the this compound/loxapine ratio is a key indicator of CYP1A2 activity.[3][8]
Experimental Protocols for Metabolite Profiling
Accurate quantification of loxapine and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[3][9]
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is optimized for the extraction of loxapine, amoxapine, 7-hydroxyloxapine, and this compound from human plasma.
Rationale: Cation-exchange SPE provides a robust method for isolating these basic compounds from the complex plasma matrix, resulting in a cleaner sample and improved analytical sensitivity.[10]
Step-by-Step Protocol:
-
Sample Pre-treatment: To 100 µL of human plasma, add an internal standard solution and vortex briefly.
-
Acidification: Add 200 µL of 4% phosphoric acid to the plasma sample to protonate the analytes.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography effectively separates loxapine and its metabolites based on their polarity. Tandem mass spectrometry provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.[10]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for this separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Loxapine: [Insert appropriate m/z transition]
-
This compound: [Insert appropriate m/z transition]
-
7-Hydroxyloxapine: [Insert appropriate m/z transition]
-
Amoxapine: [Insert appropriate m/z transition]
-
Loxapine N-oxide: [Insert appropriate m/z transition] (Note: Specific MRM transitions should be optimized in the laboratory.)
-
Data Interpretation and Comparative Analysis
The quantitative data obtained from the LC-MS/MS analysis allows for a detailed comparative analysis of the loxapine metabolite profile.
Key Comparative Metrics:
-
Metabolite-to-Parent Drug Ratios: Calculating ratios such as this compound/loxapine can provide insights into enzyme activity and potential drug-drug interactions.[3]
-
Pharmacokinetic Parameters: Determine and compare Cmax, Tmax, and AUC for loxapine and its major active metabolites to understand their relative exposures.[7]
-
Inter-individual Variability: Analyze the metabolite profiles across a study population to identify potential sources of variability, such as genetic factors or concomitant medications.
Example Data Summary Table:
| Analyte | Mean Cmax (ng/mL) | Mean Tmax (hr) | Mean AUC (ng*hr/mL) |
| Loxapine | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| 7-Hydroxyloxapine | [Insert Data] | [Insert Data] | [Insert Data] |
| Amoxapine | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizing Metabolic Pathways and Workflows
Loxapine Metabolic Pathway
Caption: Metabolic pathways of loxapine.
Analytical Workflow for Loxapine Metabolite Profiling
Caption: Workflow for loxapine metabolite analysis.
Conclusion
This guide provides a framework for the comparative analysis of loxapine metabolite profiles. By understanding the metabolic pathways and employing robust analytical methodologies, researchers can gain valuable insights into the pharmacology of loxapine, paving the way for improved therapeutic strategies and personalized medicine approaches.
References
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Chakraborty, A., & Dastidar, S. G. (2015). Revisiting loxapine: a systematic review. Psychiatria Danubina, 27(Suppl 1), S244-S251. [Link]
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Gao, Y., et al. (2015). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 115, 450-457. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Loxapine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]
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Spyker, D. A., et al. (2014). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. Journal of Clinical Psychopharmacology, 34(2), 252-256. [Link]
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Cooper, T. B., & Kelly, R. G. (1979). GLC analysis of loxapine, amoxapine, and their metabolites in serum and urine. Journal of Pharmaceutical Sciences, 68(2), 216-219. [Link]
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Williams, J., et al. (2011). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 3(13), 1511-1524. [Link]
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Tournel, G., et al. (2015). Loxapine Intoxication: Case Report and Literature Review. Journal of Analytical Toxicology, 39(8), 669-673. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Hydroxyloxapine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of 8-Hydroxyloxapine Bioanalysis
Loxapine, a dibenzoxazepine class antipsychotic agent, undergoes extensive metabolism in vivo. One of its major pharmacologically active metabolites is this compound. Accurate quantification of this metabolite in biological matrices, such as human plasma, is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies that underpin regulatory submissions.[1] The reliability of these concentration measurements is directly dependent on the quality and validation status of the bioanalytical methods used.[2]
In the lifecycle of a drug development program, it is not uncommon for bioanalytical methods to be updated, transferred between laboratories, or for data from different studies using different methods to be compared.[3] This necessitates a rigorous, documented process known as cross-validation . The objective of cross-validation is to ensure that the data generated by a new or alternate method are comparable to the original, validated "reference" method.[4] The outcome is critical for determining whether data from different sources can be reliably pooled or compared.[5]
This guide provides an in-depth comparison of two common bioanalytical techniques for this compound—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—and details a comprehensive protocol for their cross-validation, grounded in regulatory expectations.[6][7]
Overview of Dominant Analytical Techniques
The choice of an analytical method is a balance of sensitivity, selectivity, cost, and throughput. For a metabolite like this compound, two platforms dominate the field.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase.[8] Detection is based on the principle that the analyte absorbs light at a specific wavelength.[9] It is a robust, cost-effective workhorse for many labs. However, its primary limitation is selectivity; co-eluting compounds from a complex biological matrix can interfere with quantification if they absorb light at the same wavelength.[10]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method pairs the powerful separation of LC with the highly selective and sensitive detection of a mass spectrometer.[10] The mass spectrometer identifies compounds by their specific mass-to-charge ratio (m/z), making it the gold standard for bioanalysis.[7] It can distinguish the analyte from matrix interferences with exceptional certainty, even at very low concentrations.[11] While powerful, LC-MS/MS systems require a larger initial investment and more rigorous sample preparation to avoid matrix effects like ion suppression.[10]
Comparative Analysis: HPLC-UV vs. LC-MS/MS for this compound
| Parameter | HPLC-UV (Reference Method) | LC-MS/MS (Comparator Method) | Rationale & Causality |
| Principle of Detection | UV Light Absorbance | Mass-to-Charge Ratio (m/z) | LC-MS/MS offers superior selectivity by identifying the molecule's unique mass, minimizing the risk of interference from other plasma components.[8] |
| Sensitivity (LLOQ) | ~5-10 ng/mL | ~0.05 ng/mL[12] | The LLOQ for LC-MS/MS is significantly lower, making it essential for studies with low dosage or to characterize the full PK profile.[7] |
| Selectivity | Moderate; vulnerable to co-elution. | Excellent; distinguishes based on mass. | Selectivity is the ability to differentiate and quantify the analyte in the presence of other components. LC-MS/MS is inherently more selective.[13] |
| Sample Preparation | Simpler (e.g., Protein Precipitation) | More demanding (e.g., SPE, LLE) to ensure matrix components that cause ion suppression are removed.[10] | |
| Linear Dynamic Range | Typically 2-3 orders of magnitude. | Can exceed 4 orders of magnitude (e.g., 0.05-50 ng/mL).[14] | A wider linear range reduces the need for sample dilution, minimizing potential errors.[15] |
| Run Time | 5-10 minutes | 2-5 minutes | Modern UHPLC front-ends for LC-MS/MS systems allow for faster gradients and shorter run times, increasing throughput. |
| Cost & Complexity | Lower initial cost, less complex operation. | Higher capital investment, requires specialized operators and more expensive reagents.[10] | The choice is often a trade-off between the required analytical performance and available resources. |
The Principle and Workflow of Cross-Validation
Cross-validation is a formal experiment to compare the performance of two validated bioanalytical methods.[5] It is not a full re-validation but a focused assessment to demonstrate that the methods produce comparable results. This is mandated by regulatory bodies like the FDA and EMA when data from different methods need to be integrated.[4][5]
The core principle involves analyzing the same set of quality control (QC) samples and, most importantly, incurred study samples with both the reference method and the comparator method.[3] The results are then statistically compared against predefined acceptance criteria.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods
This protocol outlines the essential steps for cross-validating a newly developed LC-MS/MS method against an established HPLC-UV method for this compound in human plasma.
Materials & Reagents
-
Reference Standards: this compound, Loxapine-d8 (or other suitable internal standard for LC-MS/MS).
-
Biological Matrix: Pooled, blank human K2EDTA plasma.
-
Reagents: HPLC-grade acetonitrile, methanol, formic acid, ammonium formate, water.
-
Consumables: Certified low-background sample vials, 0.22 µm syringe filters (PTFE).
Sample Preparation
Causality: The goal of sample preparation is to isolate the analyte from matrix components like proteins and phospholipids that interfere with analysis. Protein precipitation is a simple, fast method suitable for both techniques, though for the high sensitivity of LC-MS/MS, a more rigorous technique like Solid-Phase Extraction (SPE) is often preferred to minimize matrix effects.[12][16]
Protocol: Protein Precipitation
-
Aliquot 100 µL of plasma sample (QC or incurred sample) into a 1.5 mL microcentrifuge tube.
-
For the LC-MS/MS method, add 10 µL of the internal standard working solution (e.g., Loxapine-d8 at 100 ng/mL).
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).[17]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Carefully transfer the supernatant to a clean vial.
-
For HPLC-UV, inject directly. For LC-MS/MS, it may be necessary to evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase to enhance sensitivity.
Chromatographic Conditions
| Parameter | HPLC-UV (Reference Method) | LC-MS/MS (Comparator Method) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 3.0B: AcetonitrileIsocratic: 65:35 (A:B) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 297 nm[9] | ESI+, Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor Ion > Product IonIS (Loxapine-d8): Precursor Ion > Product Ion |
Cross-Validation Experiment Design
-
Select Samples: Prepare three sets of QC samples at low, medium, and high concentrations (n=6 replicates per level). Select at least 20 incurred study samples that span the quantifiable range.
-
Analysis: Analyze all selected samples using both the fully validated HPLC-UV method and the new LC-MS/MS method in separate analytical runs.[5] Each run must include a full set of calibration standards and QCs to be considered valid.[5]
-
Data Processing: Quantify the concentration of this compound in all samples for both methods.
Data Interpretation and Acceptance Criteria
The core of cross-validation lies in comparing the concentration values obtained from the two methods. This is governed by strict, pre-defined acceptance criteria derived from regulatory guidelines.[5]
Calculation: For each sample (QCs and incurred samples), calculate the percent difference between the methods:
% Difference = [(Conc_Comparator - Conc_Reference) / Mean(Conc_Comparator, Conc_Reference)] x 100
Acceptance Criteria (Based on EMA/FDA Guidance):
-
For QC Samples: The mean concentration for each QC level determined by the comparator method should be within ±15% of the mean concentration determined by the reference method.[5]
-
For Incurred Samples: The percent difference for at least 67% (two-thirds) of the individual incurred samples must be within ±20% of their mean value.[5]
Caption: Decision tree for cross-validation acceptance criteria.
Conclusion and Recommendations
A successful cross-validation provides documented evidence that two analytical methods can be used interchangeably, ensuring data integrity across a drug development program.[5] While an HPLC-UV method may be sufficient for early-stage or high-concentration studies, the superior sensitivity and selectivity of LC-MS/MS make it indispensable for supporting pivotal clinical trials that require robust, low-level quantification of metabolites like this compound.[11][12]
If a cross-validation fails, a thorough investigation into the analytical bias is mandatory. Potential causes can range from differences in extraction recovery and selectivity to issues with reference standards or calibration curve models. The resolution of this bias is critical before data from the two methods can be considered equivalent.
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Guideline on bioanalytical method validation . (2011). European Medicines Agency (EMA). [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma . (2011). Bioanalysis. [Link]
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Bioanalytical method validation - Scientific guideline . (2011). European Medicines Agency (EMA). [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma . Semantic Scholar. [Link]
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Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design . (2014). Journal of Immunological Methods. [Link]
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HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride . (2024). Molecules. [Link]
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Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 . (2020). FDA CDER Small Business and Industry Assistance. [Link]
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A Comparative In Vitro Analysis: 8-Hydroxyloxapine Versus Loxapine
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction: Understanding Loxapine and its Primary Metabolite
Loxapine is a dibenzoxazepine antipsychotic agent that has been utilized in the management of schizophrenia for several decades.[1][2] Structurally similar to clozapine, loxapine's clinical efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] Upon administration, loxapine undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, including 8-hydroxyloxapine. This hydroxylation is specifically catalyzed by CYP1A2.[1] While loxapine's pharmacological profile is well-documented, the in vitro activity of its metabolites, particularly this compound, is crucial for a comprehensive understanding of the drug's overall mechanism of action and potential for drug-drug interactions. This guide provides a detailed comparison of the in vitro activities of this compound and its parent compound, loxapine, based on available experimental data.
Comparative Analysis of In Vitro Receptor Binding Profiles
The in vitro receptor binding profile of a compound is a critical determinant of its pharmacological effects. Radioligand binding assays are routinely employed to determine the affinity of a compound for various receptors, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Loxapine: A Multi-Receptor Antagonist
Loxapine exhibits a broad receptor binding profile, with high affinity for several receptors implicated in the pathophysiology of psychosis.[5] It is a potent antagonist at dopamine D2 and D4 receptors, as well as the serotonin 5-HT2A receptor.[5][6] This dual antagonism of D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to traditional neuroleptics.[1] Loxapine also demonstrates significant affinity for other serotonin receptor subtypes, histamine H1 receptors, and adrenergic receptors.[7][8]
This compound: A Metabolite with Attenuated In Vitro Activity
In stark contrast to its parent compound, this compound is consistently reported to have significantly lower affinity for key dopamine and serotonin receptors. Multiple sources indicate that this compound possesses no significant pharmacological activity at the D2 receptor.[1] This lack of potent receptor antagonism suggests that this compound is unlikely to contribute directly to the antipsychotic efficacy of loxapine. While one of its fellow metabolites, 7-hydroxyloxapine, demonstrates high affinity for D2 receptors, this compound is generally considered to be a less active metabolite in terms of receptor modulation.[2]
The following table summarizes the available in vitro receptor binding data for loxapine. A corresponding column for this compound is included to highlight the current lack of available quantitative data and to reflect the qualitative reports of its low affinity.
| Receptor Subtype | Loxapine Ki (nM) | This compound Ki (nM) |
| Dopamine D1 | 12 - 29[2][5] | No significant affinity reported |
| Dopamine D2 | <2 - 23.99[2][5][9] | No pharmacological activity reported[1] |
| Dopamine D3 | >1000[2][5] | No significant affinity reported |
| Dopamine D4 | 8.4 - 21[6][10] | No significant affinity reported |
| Serotonin 5-HT1A | >1000[2][5] | No significant affinity reported |
| Serotonin 5-HT2A | <2 - 6.6[2][5][10] | No significant affinity reported |
| Serotonin 5-HT2C | 12 - 29[2][5] | No significant affinity reported |
| Histamine H1 | 2.2 - 7.9[10] | No significant affinity reported |
| Adrenergic α1 | 31 - 676.1[9][10] | No significant affinity reported |
Note: The Ki values for loxapine are compiled from multiple sources and may vary depending on the experimental conditions. The information for this compound is based on qualitative statements from the cited literature.
Visualizing the Receptor Binding Disparity
The following diagram, generated using DOT language, provides a visual representation of the significant difference in receptor engagement between loxapine and this compound. Loxapine's multiple high-affinity interactions are depicted, while this compound is shown with minimal receptor engagement, reflecting its reported in vitro profile.
Caption: Loxapine's extensive receptor interactions versus this compound's limited activity.
Experimental Methodologies: A Closer Look
The determination of in vitro activity relies on robust and well-validated experimental protocols. Below are detailed methodologies for two key assays used to characterize the pharmacological profiles of compounds like loxapine and this compound.
Radioligand Binding Assay
Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Cells expressing the target receptor (e.g., CHO or HEK-293 cells) are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer
-
A known concentration of the radioligand (e.g., [³H]-spiperone for D2 receptors).
-
Increasing concentrations of the unlabeled test compound (loxapine or this compound).
-
The cell membrane preparation.
-
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to ensure a robust signal-to-noise ratio.
-
Cell Lines: Stably transfected cell lines overexpressing a single receptor subtype are used to avoid confounding binding to other receptors.
-
Incubation Time and Temperature: These parameters are optimized for each receptor-ligand pair to ensure that binding reaches equilibrium.
Workflow Diagram:
Caption: Workflow for a typical radioligand binding assay.
Functional cAMP Assay
Principle: This assay measures the functional activity of a compound at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase. Agonists of Gs-coupled receptors increase intracellular cyclic AMP (cAMP) levels, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels. Antagonists block the effect of agonists.
Detailed Protocol:
-
Cell Culture and Plating:
-
Cells expressing the target GPCR (e.g., a dopamine or serotonin receptor) are cultured and seeded into 96- or 384-well plates.
-
-
Compound Treatment:
-
For antagonist testing, cells are pre-incubated with increasing concentrations of the test compound (loxapine or this compound).
-
An agonist for the target receptor is then added at a concentration that elicits a submaximal response (e.g., EC80).
-
For Gi-coupled receptors, forskolin (an adenylyl cyclase activator) is also added to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
After a defined incubation period, a lysis buffer is added to the wells to release intracellular cAMP.
-
The concentration of cAMP is then measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit. In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
The signal from the assay is inversely proportional to the amount of cAMP produced.
-
A standard curve is generated using known concentrations of cAMP to convert the assay signal to cAMP concentrations.
-
For antagonists, the data is plotted as the concentration of the antagonist versus the inhibition of the agonist response, and an IC50 value is determined.
-
Causality Behind Experimental Choices:
-
Forskolin Stimulation: For Gi-coupled receptors, forskolin is used to create a measurable baseline of cAMP production that can then be inhibited by the agonist.
-
Agonist Concentration: Using a submaximal (EC80) concentration of the agonist allows for a sensitive detection of antagonist potency.
-
Competitive Immunoassay: This format provides a robust and high-throughput method for quantifying intracellular cAMP levels.
Workflow Diagram:
Caption: Workflow for a functional cAMP antagonist assay.
Conclusion
The available in vitro data clearly delineates a significant difference in the pharmacological profiles of loxapine and its metabolite, this compound. Loxapine is a potent, multi-receptor antagonist with high affinity for key dopamine and serotonin receptors, which underpins its therapeutic efficacy as an antipsychotic. In contrast, this compound exhibits a markedly attenuated in vitro activity, with reports indicating a lack of significant affinity for these same receptors. This suggests that this compound is unlikely to contribute directly to the primary antipsychotic effects of loxapine through receptor modulation. A comprehensive understanding of the in vitro pharmacology of all major metabolites is essential for a complete picture of a drug's in vivo actions and for anticipating potential drug-drug interactions and off-target effects. Further quantitative in vitro studies on this compound would be beneficial to definitively confirm its receptor binding profile.
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Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. [Link]
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Metabolic pathways of loxapine. [Link]
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Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. [Link]
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What is the mechanism of Loxapine Succinate? [Link]
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Loxapine - Wikipedia. [Link]
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Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia. [Link]
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Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]
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A Comparative Guide to Bioequivalence Studies of Loxapine and 8-Hydroxyloxapine
This guide provides an in-depth, technical comparison of the methodologies and considerations involved in conducting bioequivalence (BE) studies for the antipsychotic drug loxapine and its major active metabolite, 8-hydroxyloxapine. It is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to ensure scientific integrity and adherence to regulatory standards.
Introduction: Loxapine's Pharmacological Profile
Loxapine is a tricyclic antipsychotic agent belonging to the dibenzoxazepine class, primarily used in the treatment of schizophrenia.[1][2] Following oral administration, loxapine is rapidly and almost completely absorbed, though it undergoes significant first-pass metabolism in the liver.[3] This extensive metabolism results in the formation of several metabolites, including the pharmacologically active this compound.[1][3][4]
The metabolic conversion is complex, involving multiple cytochrome P450 (CYP) enzymes. Specifically, CYP1A2 is the primary enzyme responsible for the formation of this compound, while CYP3A4 and CYP2D6 contribute to the creation of another active metabolite, 7-hydroxyloxapine.[5] Due to its significant presence in plasma and its own pharmacological activity, this compound is a critical analyte to monitor in bioequivalence studies alongside the parent drug, loxapine.[6][7] In fact, at steady-state, the plasma concentration of this compound is often greater than that of loxapine itself.[1]
The Principle of Bioequivalence: A Regulatory Imperative
Bioequivalence studies are fundamental for the approval of generic drug products.[8] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines to ensure that a generic product is pharmaceutically equivalent and performs comparably to the reference listed drug (RLD).[9][10][11] The core principle is to demonstrate that there are no significant differences in the rate and extent of absorption of the active pharmaceutical ingredient (API) when administered at the same molar dose under similar conditions.[8][11]
For drugs like loxapine with significant active metabolites, regulatory guidance often requires the simultaneous measurement of both the parent drug and the metabolite(s) to establish bioequivalence.[6] This ensures that the therapeutic effect, which may be a composite of the parent and metabolite activity, is comparable between the test and reference products.
Bioequivalence Study Design: A Step-by-Step Protocol
A robust bioequivalence study for loxapine and this compound necessitates a meticulously planned protocol. The typical design is a randomized, single-dose, two-way crossover study conducted in healthy volunteers under fasting conditions.[12]
Key Study Design Parameters:
| Parameter | Recommendation | Rationale |
| Study Population | Healthy male and non-pregnant female volunteers. | Minimizes variability and ensures subject safety. Subjects with a history of pulmonary disease or hypotension may be excluded for certain formulations like inhalation powders.[12] |
| Study Design | Randomized, two-period, two-sequence, single-dose, crossover. | Each subject serves as their own control, which reduces inter-subject variability. |
| Washout Period | Sufficiently long to ensure complete elimination of the drug from the previous period. | Prevents carry-over effects that could confound the results. |
| Dosage Strength | Typically the highest strength of the reference product. | Considered the most sensitive dose to detect potential differences between formulations. |
| Administration | Fasting conditions (overnight fast of at least 10 hours). | Reduces variability in absorption that can be caused by food. |
| Blood Sampling | Frequent sampling, especially around the expected Tmax, and continued for at least three elimination half-lives of both loxapine and this compound. | To accurately characterize the concentration-time profile, including Cmax, AUC0-t, and AUC0-∞. For rapid onset formulations, very early time points (e.g., within the first 10-30 minutes) are critical.[12] |
Experimental Workflow: From Dosing to Analysis
The following diagram illustrates the typical workflow for a loxapine bioequivalence study.
Caption: Workflow of a typical crossover bioequivalence study.
Bioanalytical Method Validation: Ensuring Data Integrity
The cornerstone of any bioequivalence study is a validated bioanalytical method that is robust, reliable, and fit for purpose.[13][14] The International Council for Harmonisation (ICH) M10 guideline provides the global standard for bioanalytical method validation.[13][14][15][16]
A Validated LC-MS/MS Method for Loxapine and this compound
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying loxapine and its metabolites in biological matrices due to its superior sensitivity and selectivity.[17][18]
Step-by-Step Protocol:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Aliquot 100 µL of plasma into a 96-well plate.
-
Add an internal standard (e.g., deuterated loxapine and this compound) to all samples except blanks.
-
Perform sample extraction. Solid Phase Extraction (SPE) is a common and effective technique, providing high recovery (>80%) for both analytes.[17][18]
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or similar column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions (e.g., 0.5 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
SRM Transitions (Example): Monitor specific precursor-to-product ion transitions for loxapine, this compound, and their respective internal standards to ensure specificity.
-
Method Validation Parameters (as per ICH M10):
The method must be fully validated to demonstrate its suitability.[15][19]
| Parameter | Acceptance Criteria | Purpose |
| Selectivity & Specificity | No significant interference at the retention times of the analytes and internal standard. | Ensures the method can differentiate the analytes from endogenous matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 6-8 non-zero standards. | Demonstrates the relationship between instrument response and analyte concentration. A range of 0.0500-50.0 ng/mL is typically achievable.[17] |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). | Ensures the method is both reproducible and provides results close to the true value.[17][18] |
| Recovery | Consistent, precise, and reproducible. | Measures the efficiency of the extraction process. |
| Matrix Effect | Assessed to ensure matrix components do not suppress or enhance ionization. | Critical for ensuring accuracy across different lots of biological matrix. |
| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, short-term, long-term, stock solution). | Confirms that the analyte concentration does not change during sample handling, processing, and storage. Stability in human plasma for up to 260 days at -20°C has been established.[17] |
Pharmacokinetic and Statistical Analysis
Following the analysis of all study samples, pharmacokinetic (PK) parameters are calculated for both loxapine and this compound for each subject.
Primary Pharmacokinetic Parameters:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
Statistical Comparison
The core of the bioequivalence assessment lies in the statistical comparison of these PK parameters between the test and reference products.
Caption: Statistical analysis pathway for bioequivalence assessment.
The standard acceptance criteria for bioequivalence require that the 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ for both loxapine and this compound must fall entirely within the range of 80.00% to 125.00%.[6][12]
Conclusion: A Path to Generic Approval
Conducting a successful bioequivalence study for loxapine and its active metabolite, this compound, is a complex undertaking that demands rigorous adherence to scientific principles and regulatory guidelines. The causality behind the experimental choices—from the crossover study design that minimizes biological variability to the highly specific and sensitive LC-MS/MS method validated according to ICH M10 standards—is aimed at producing a self-validating system of data. By demonstrating that the pharmacokinetic profiles of both the parent drug and its key metabolite are statistically indistinguishable between the test and reference products, developers can provide the authoritative evidence needed to bridge the clinical safety and efficacy data of the originator drug, ultimately leading to the approval of a safe, effective, and affordable generic alternative.
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A Researcher's Guide to Therapeutic Drug Monitoring: The Case of 8-Hydroxyloxapine and its Clinical Significance
Introduction: Beyond the Parent Drug – The Role of Metabolites in Antipsychotic Therapy
In the landscape of psychopharmacology, the therapeutic efficacy and safety of a drug are not solely dictated by the parent compound. Hepatic metabolism gives rise to a host of metabolites, each with a potentially unique pharmacological profile. For some antipsychotics, these metabolites are critical contributors to the overall clinical effect, necessitating their measurement in Therapeutic Drug Monitoring (TDM). For others, they are inactive bystanders. This guide provides an in-depth comparison of the clinical utility of monitoring loxapine's primary metabolite, 8-hydroxyloxapine, against the established TDM practices for other key atypical antipsychotics. We will explore the underlying pharmacology, present the current state of evidence, and provide practical, data-supported protocols for researchers in drug development and clinical science.
Loxapine, a dibenzoxazepine antipsychotic, has been a tool for managing schizophrenia for decades.[1] Its clinical profile is complex, influenced by its conversion into several distinct molecules within the body. Understanding this metabolic fate is the first step in evaluating the rationale for monitoring any of its downstream products.
The Metabolic Pathway of Loxapine: A Family of Active and Inactive Compounds
Loxapine undergoes extensive hepatic metabolism, primarily through oxidation and demethylation, creating a spectrum of compounds with varying activities.[2] The key players in this metabolic story are 7-hydroxyloxapine, amoxapine, and the most abundant metabolite, this compound.
The cytochrome P450 (CYP) enzyme system is central to this process. Specifically, CYP1A2 is the primary enzyme responsible for converting loxapine to this compound, while CYP3A4 and CYP2D6 are involved in forming the 7-hydroxyloxapine metabolite.[3]
Caption: Metabolic conversion of loxapine.
Pharmacological Profiles of Loxapine Metabolites
The clinical relevance of monitoring a metabolite hinges on its pharmacological activity and concentration. Here, the loxapine family presents a fascinating divergence.
| Compound | Relative Plasma Concentration | Primary Pharmacological Activity | Key Clinical Consideration |
| Loxapine | Parent Drug | D2 and 5-HT2A receptor antagonist | Antipsychotic efficacy |
| This compound | Major Metabolite (>100% of loxapine AUC)[4] | Considered inactive at D2 receptors[1] | Potential biomarker for metabolism/toxicity |
| 7-Hydroxyloxapine | Minor Metabolite (~15% of loxapine AUC)[4] | High affinity for D2 receptors; potent activity | May contribute to antipsychotic effect and side effects (e.g., EPS)[2] |
| Amoxapine | Minor Metabolite (~6% of loxapine AUC)[4] | Tricyclic antidepressant (norepinephrine reuptake inhibitor) | Contributes to the overall pharmacological profile, distinct from antipsychotic action |
This table highlights a central challenge: the most abundant metabolite, this compound, is pharmacologically inactive at the primary antipsychotic target, the D2 receptor.[1] Conversely, the highly active 7-hydroxyloxapine is present at much lower concentrations. This contrasts sharply with other antipsychotics where the major active metabolite is a cornerstone of TDM.
Correlation of this compound with Clinical Outcomes: An Evidence-Based Assessment
Despite being the major metabolite, the scientific literature establishing a direct, independent correlation between this compound plasma concentrations and clinical outcomes—either therapeutic response or adverse effects—is sparse. A joint consensus statement from leading psychopharmacology societies notes that for loxapine, the link between blood concentrations and clinical effects has not been sufficiently established to recommend routine TDM.[5]
The primary value of measuring this compound may lie not in its direct effects, but as an indicator of metabolic activity. The metabolic ratio of this compound to the parent drug, loxapine, can provide insight into the activity of the CYP1A2 enzyme.
-
High Ratio (>>1): Suggests rapid metabolism of loxapine. This could be due to genetic factors (ultrarapid metabolizer) or induction of CYP1A2, for instance, by cigarette smoking.[6] In such cases, standard doses of loxapine might lead to sub-therapeutic parent drug levels.
-
Low Ratio (<<1): Suggests impaired metabolism. This could indicate CYP1A2 inhibition by a co-prescribed drug or a genetic poor metabolizer status. A case report of loxapine-induced neuroleptic malignant syndrome found a very low this compound/loxapine ratio, pointing to a potential metabolic blockade contributing to the parent drug's toxicity.[2]
Therefore, the clinical utility of this compound levels is currently best understood as a pharmacokinetic tool to investigate unexpected clinical outcomes (lack of efficacy or toxicity) rather than as a direct pharmacodynamic predictor.
Comparative Analysis: The Rationale for Metabolite Monitoring in Antipsychotic TDM
To understand the nuanced role of this compound, it is essential to compare it with other antipsychotics where metabolite monitoring is standard practice. The decision to include a metabolite in TDM is based on a clear logic: the metabolite must be both abundant and pharmacologically active , contributing significantly to the total clinical effect.
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A Comparative Guide to the Cytochrome P450-Mediated Formation of 8-Hydroxyloxapine
This guide provides an in-depth comparison of the roles of various Cytochrome P450 (CYP) enzymes in the metabolic formation of 8-hydroxyloxapine, a primary metabolite of the antipsychotic drug loxapine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the enzymatic pathways governing loxapine metabolism, offering insights crucial for predicting drug-drug interactions and understanding interindividual variability in patient response.
Introduction: Loxapine and its Metabolic Fate
Loxapine is a dibenzoxazepine antipsychotic agent that has been utilized for decades in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is mediated primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] Like most psychotropic medications, loxapine undergoes extensive hepatic metabolism, a process critical to its clearance and the formation of various metabolites, some of which possess their own pharmacological activity.[4][5]
The metabolic profile of loxapine is complex, involving several competing pathways such as N-demethylation, N-oxidation, and aromatic hydroxylation.[1][6] Aromatic hydroxylation results in the formation of two key metabolites: 7-hydroxyloxapine and this compound.[1][7] Understanding the specific enzymes responsible for each metabolic step is paramount. The formation of this compound, a major but pharmacologically inactive metabolite at the D2 receptor, is a critical pathway in loxapine's disposition.[1][4] This guide focuses specifically on comparing the contributions of different CYP enzymes to this 8-hydroxylation reaction.
The Loxapine Metabolic Pathway: A Visual Overview
The biotransformation of loxapine is a multi-faceted process catalyzed by a consortium of enzymes. The following diagram illustrates the primary metabolic routes, highlighting the central role of CYP enzymes in generating the main hydroxylated and demethylated metabolites.
Caption: Metabolic pathways of loxapine, indicating the primary CYP enzymes involved.
Comparative Analysis of CYP Enzymes in this compound Formation
In vitro studies utilizing a combination of human liver microsomes (HLMs), cDNA-expressed recombinant CYP enzymes, and selective chemical inhibitors have been instrumental in identifying the key enzymatic players in loxapine metabolism.[4][7]
CYP1A2: The Principal Catalyst
Experimental evidence consistently demonstrates that CYP1A2 is the main enzyme responsible for the 8-hydroxylation of loxapine.[1][4][7] Studies using cDNA-expressed enzymes show that CYP1A2 efficiently catalyzes this specific reaction.[7] Furthermore, correlation analyses performed with a panel of human liver microsomes have revealed a strong positive correlation between the rate of this compound formation and CYP1A2 activity.[7] The use of selective CYP1A2 inhibitors also significantly reduces the formation of this metabolite in HLM incubations.
The Role of Other CYP Isoforms
While CYP1A2 is the dominant enzyme, other isoforms may play a minor or context-dependent role.
-
CYP2J2: One study using cDNA-expressed microsomes identified CYP2J2 as also being capable of forming this compound.[8] The relative contribution of this enzyme in vivo is less characterized compared to the well-established role of CYP1A2.
-
CYP2D6 and CYP3A4: These enzymes are primarily implicated in the formation of the alternative metabolite, 7-hydroxyloxapine.[1][7] Their contribution to the 8-hydroxylation pathway is considered minimal to negligible based on current data.
The table below summarizes the roles of the primary CYP enzymes in the oxidative metabolism of loxapine.
| Metabolite | Primary Catalyzing Enzyme(s) | Supporting Evidence | Reference(s) |
| This compound | CYP1A2 (Major) , CYP2J2 | cDNA-expressed enzymes, correlation analysis in HLMs, selective inhibition. | [1][4][7][8] |
| 7-Hydroxyloxapine | CYP2D6, CYP3A4 | cDNA-expressed enzymes, correlation analysis in HLMs. | [1][7] |
| Amoxapine (N-desmethyl) | CYP3A4, CYP2C19, CYP2C8 | cDNA-expressed enzymes. | [1] |
| Loxapine N-Oxide | CYP3A4, Flavin-containing monooxygenase (FMO) | cDNA-expressed enzymes. | [7] |
Experimental Protocol: In Vitro CYP Phenotyping for this compound Formation
To provide a practical framework, this section details a robust, self-validating protocol for determining which CYP enzymes are responsible for this compound formation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Objective: To identify the primary CYP enzyme(s) responsible for the 8-hydroxylation of loxapine using recombinant human CYPs and pooled human liver microsomes with selective inhibitors.
Experimental Workflow
The following diagram outlines the logical flow of the phenotyping experiment.
Caption: Workflow for identifying enzymes in this compound formation.
Step-by-Step Methodology
Materials:
-
Loxapine succinate salt
-
This compound analytical standard
-
Pooled Human Liver Microsomes (HLMs)
-
Recombinant human CYP enzymes (e.g., Baculosomes® or Supersomes™ for CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium phosphate buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Protocol:
-
Recombinant CYP Screening (Justification: To directly test the catalytic capability of individual enzymes):
-
Prepare incubation mixtures in a 96-well plate containing potassium phosphate buffer (100 mM, pH 7.4), MgCl₂, and the specific recombinant CYP enzyme (e.g., 20 pmol/mL).
-
Add loxapine to achieve a final concentration of 10 µM. Rationale: This concentration is typically above the expected Km to ensure a measurable reaction rate.
-
Pre-incubate the plate at 37°C for 5 minutes to allow thermal equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the regenerating system to account for non-enzymatic degradation.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This step simultaneously stops the reaction and precipitates proteins.
-
Centrifuge the plate to pellet the precipitated protein, and transfer the supernatant for LC-MS/MS analysis.
-
-
Human Liver Microsome Inhibition Assay (Justification: To confirm the role of the identified enzyme in a more physiologically relevant matrix):
-
Prepare incubation mixtures containing pooled HLMs (e.g., 0.5 mg/mL), buffer, and a selective CYP inhibitor. Rationale: Using a panel of inhibitors allows for the dissection of the relative contribution of each major CYP isoform.
-
For example, pre-incubate HLMs with furafylline (a mechanism-based inhibitor of CYP1A2), quinidine (CYP2D6 inhibitor), or ketoconazole (CYP3A4 inhibitor) for 15 minutes at 37°C. Include a control incubation with vehicle (no inhibitor).
-
Add loxapine (10 µM) to the mixtures.
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate, terminate, and process the samples as described in step 1.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of loxapine and this compound.
-
Use multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.
-
Analyze the processed samples and calculate the rate of this compound formation in each condition.
-
Data Interpretation:
-
In the recombinant screen, a significant amount of this compound will be detected in the incubation with CYP1A2, confirming its catalytic activity.
-
In the HLM assay, the formation of this compound in the control group serves as the baseline (100% activity). A significant reduction in metabolite formation in the presence of furafylline would confirm that CYP1A2 is the primary enzyme responsible for this pathway in the human liver.
Clinical and Drug Development Implications
The dominant role of CYP1A2 in the 8-hydroxylation of loxapine has significant clinical implications:
-
Drug-Drug Interactions (DDIs): Co-administration of loxapine with strong CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) could decrease the formation of this compound, potentially leading to increased plasma concentrations of the parent drug, loxapine.[9][10] Conversely, co-administration with CYP1A2 inducers (e.g., cigarette smoke, rifampin) could accelerate loxapine's clearance via this pathway, potentially reducing its efficacy at standard doses.[2][9]
-
Pharmacogenetics: The CYP1A2 gene exhibits polymorphisms that can lead to interindividual differences in enzyme activity.[11][12] Patients who are poor metabolizers for CYP1A2 may have reduced clearance of loxapine, while ultrarapid metabolizers may require higher doses to achieve a therapeutic effect.
-
Special Populations: Factors known to influence CYP1A2 activity, such as smoking status, should be considered when prescribing loxapine.[2] Smokers, who generally have induced CYP1A2 activity, may clear loxapine more rapidly.
For drug developers, characterizing the metabolic pathways of new chemical entities is a regulatory requirement. Understanding that a drug is primarily metabolized by a single enzyme like CYP1A2 is crucial for designing a comprehensive DDI and pharmacogenetic testing strategy during clinical development.
Conclusion
The formation of this compound is a key metabolic pathway in the disposition of loxapine, predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 . While other enzymes like CYP2J2 may have some capacity for this reaction, evidence from multiple in vitro methodologies firmly establishes CYP1A2 as the principal contributor. This knowledge is essential for clinicians to anticipate and manage potential drug-drug interactions and for researchers to understand sources of variability in patient response to loxapine therapy. The experimental framework provided herein offers a reliable approach for confirming such metabolic pathways for any compound of interest.
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Schräder, T., et al. (2020). Metabolism of the antipsychotic drug olanzapine by CYP3A43. Xenobiotica, 50(12), 1435-1443. [Link]
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Perera, V., et al. (2013). Considering CYP1A2 phenotype and genotype for optimizing the dose of olanzapine in Schizophrenia. ResearchGate. [Link]
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Ghotbi, R., et al. (2018). Potential Role of Patients' CYP3A-Status in Clozapine Pharmacokinetics. International Journal of Neuropsychopharmacology, 21(1), 25-33. [Link]
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A Head-to-Head Pharmacological Comparison: 8-Hydroxyloxapine and Amoxapine
For researchers and professionals in drug development, a nuanced understanding of the pharmacological distinctions between structurally related compounds is paramount. This guide provides a detailed, head-to-head comparison of 8-hydroxyloxapine and amoxapine, two key metabolites of the antipsychotic drug loxapine. By delving into their receptor pharmacology, pharmacokinetic profiles, and the underlying metabolic pathways, this document aims to equip scientists with the critical data and experimental context needed to advance their research.
Introduction: A Tale of Two Metabolites
Loxapine, a dibenzoxazepine antipsychotic, undergoes extensive metabolism in vivo, giving rise to several active and inactive compounds.[1] Among these, amoxapine (N-desmethylloxapine) and this compound are of significant interest due to their distinct pharmacological activities and contributions to the overall therapeutic and side-effect profile of loxapine.[2][3] Amoxapine itself is marketed as an antidepressant, highlighting its unique pharmacological signature compared to its parent compound and fellow metabolites.[4] This guide will dissect the key pharmacological differences between this compound and amoxapine, providing a framework for understanding their divergent roles.
Chemical Structures and Metabolic Pathway
The structural relationship between loxapine, this compound, and amoxapine is crucial to understanding their pharmacological properties. Loxapine is metabolized via two primary pathways: hydroxylation to form this compound and N-demethylation to form amoxapine.[2][3] Amoxapine can be further metabolized to 8-hydroxyamoxapine.[3]
Caption: Metabolic pathway of loxapine.
Head-to-Head Receptor Binding Profile
The most striking difference between this compound and amoxapine lies in their receptor binding affinities. Amoxapine exhibits a broad and potent receptor binding profile, characteristic of a tetracyclic antidepressant, while this compound is reported to be significantly less active at key central nervous system receptors.[2][4]
| Receptor Target | Amoxapine Ki (nM) | This compound Ki (nM) |
| Serotonin Receptors | ||
| 5-HT2A | 0.5 | Relatively inert |
| 5-HT2C | 2 (rat) | Relatively inert |
| 5-HT6 | 50 | Data not available |
| 5-HT7 | 40 (rat) | Data not available |
| SERT | 58 | High (IC50 = 2 µM for 5-HT uptake) |
| Dopamine Receptors | ||
| D2 | 21 | No pharmacological activity |
| D3 | 21 | Data not available |
| D4 | 21 | Data not available |
| Adrenergic Receptors | ||
| α1 | <100 | Data not available |
| NET | 16 | Data not available |
| Histamine Receptors | ||
| H1 | 7.9-25 | Data not available |
Data Interpretation: A lower Ki value indicates a higher binding affinity. As the table illustrates, amoxapine demonstrates high affinity for several serotonin and dopamine receptors, as well as the norepinephrine transporter (NET).[4] This profile underpins its antidepressant and anxiolytic effects. In stark contrast, this compound is reported to have no significant pharmacological activity at the D2 receptor and is considered relatively inert at other key serotonin receptors.[2][5] However, it does inhibit serotonin uptake, albeit with a much lower potency (IC50 = 2 µM) than amoxapine's affinity for the serotonin transporter (SERT).
Caption: Comparative receptor binding affinities.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of this compound and amoxapine also exhibit notable differences, particularly in their elimination half-lives.
| Parameter | Amoxapine | This compound |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | 1-3 hours (as metabolite of loxapine) |
| Elimination Half-life (t1/2) | 8-10 hours | ~30 hours |
| Protein Binding | ~90% | Data not available |
| Primary Route of Excretion | Renal (as conjugated metabolites) | Renal (as conjugated metabolites) |
Analysis: Amoxapine is rapidly absorbed and has a relatively short half-life of 8-10 hours.[2][6] In contrast, this compound, as a metabolite of loxapine, has a significantly longer half-life of approximately 30 hours.[6] This prolonged half-life means that this compound persists in the circulation for a longer duration, although its pharmacological impact is considered to be minimal at key CNS receptors.
Experimental Methodologies
To ensure the scientific integrity of the data presented, it is essential to understand the experimental protocols used to derive these pharmacological parameters.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and amoxapine for a panel of G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., HEK293 cells with recombinant human D2 receptors).
-
Harvest the cells and lyse them in a hypotonic buffer to release the cell membranes.
-
Centrifuge the lysate at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times to remove cytosolic components.
-
Resuspend the final membrane preparation in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor with high affinity (e.g., [3H]-spiperone for D2 receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound or amoxapine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Caption: Radioligand receptor binding assay workflow.
In Vivo Pharmacokinetic Study in Rodents
This type of study is crucial for determining the pharmacokinetic parameters of a drug candidate in a living organism.
Objective: To determine the pharmacokinetic profiles of this compound and amoxapine following oral administration in rats.
Methodology:
-
Animal Preparation:
-
Acclimate male Wistar rats to the housing conditions for at least one week.
-
Fast the animals overnight prior to dosing, with free access to water.
-
-
Drug Administration:
-
Administer a single oral dose of this compound or amoxapine, formulated in a suitable vehicle, via gavage.[8]
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and amoxapine in plasma.[9]
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for each compound.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life).
-
Cytochrome P450 (CYP) Inhibition Assay
This in vitro assay is used to assess the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.
Objective: To evaluate the inhibitory potential of this compound and amoxapine on major human CYP450 isoforms.
Methodology:
-
Assay System:
-
Use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant human CYP isoforms expressed in a suitable cell line.[10]
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound (this compound or amoxapine) at various concentrations with the CYP enzyme source in the presence of a buffer and NADPH (a required cofactor).
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2).
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Determine the rate of metabolite formation in the presence of the test compound relative to a vehicle control.
-
-
Data Interpretation:
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.
-
Conclusion
The pharmacological profiles of this compound and amoxapine are markedly different, despite their close structural and metabolic relationship. Amoxapine is a potent, multi-receptor active compound with a well-defined antidepressant profile. In contrast, this compound exhibits significantly weaker activity at key monoamine receptors, suggesting a more limited role in the overall pharmacological effects of loxapine. This head-to-head comparison, supported by established experimental methodologies, provides a clear and actionable framework for researchers in the field of neuropsychopharmacology and drug development. A thorough understanding of these differences is critical for the rational design of new chemical entities and for interpreting preclinical and clinical data.
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Revisiting loxapine: a systematic review. BMC Psychiatry. 2015;15:1. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 8-Hydroxyloxapine: A Comprehensive Guide for Laboratory Professionals
This document provides essential, in-depth guidance on the proper disposal procedures for 8-Hydroxyloxapine, a metabolite of the atypical antipsychotic drug Loxapine. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Understanding the Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) as "Acute toxicity - oral 3," with the hazard statement H301: "Toxic if swallowed"[1][2][3]. While it is not explicitly listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), its high acute toxicity necessitates that it be managed as a hazardous pharmaceutical waste to ensure safety and compliance[4][5][6]. The parent compound, Loxapine, has a reported oral LD50 in rats of 151 mg/kg, falling within the range for "toxic" substances[7]. Due to its toxicity, improper disposal, such as sewering, is strictly prohibited to prevent contamination of water systems[1].
Key Regulatory Considerations:
-
Resource Conservation and Recovery Act (RCRA): While not a listed waste, the toxicity of this compound may cause it to exhibit the characteristics of a toxic hazardous waste. Therefore, it is prudent to manage it under RCRA guidelines for hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that the hazards of chemicals like this compound are communicated to employees, and that they are trained on safe handling and disposal procedures.
-
Environmental Protection Agency (EPA): The EPA's regulations on pharmaceutical waste management, particularly the prohibition of sewering hazardous pharmaceuticals, are directly applicable[1].
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment (PPE). The following table outlines the minimum PPE requirements for handling this compound waste.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent dermal absorption of the toxic compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes or aerosolized powder. |
| Lab Coat | Standard laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. | To prevent inhalation of the toxic powder. |
Segregation and Containerization: A Critical Step for Safety and Compliance
Proper segregation of this compound waste at the point of generation is crucial to prevent accidental exposure and to ensure it is directed to the correct disposal stream. The following diagram illustrates the recommended waste segregation workflow.
Figure 1. Waste Segregation Workflow for this compound.
Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include the following information:
-
The words "Hazardous Waste - Toxic"
-
The chemical name: "this compound"
-
The date the first waste was added to the container (accumulation start date)
-
The physical state of the waste (solid or liquid)
-
The name and contact information of the generating laboratory
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of different forms of this compound waste.
Disposal of Bulk Solid this compound
This procedure applies to unused or expired solid this compound.
-
Preparation: Ensure all required PPE is donned correctly. Work in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Containerization: Carefully transfer the solid this compound into a designated black hazardous waste container. Avoid creating dust.
-
Labeling: Securely close the container and ensure it is properly labeled as described in the "Container Labeling" section.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's certified hazardous waste disposal service.
Disposal of Liquid Waste Containing this compound
This procedure applies to solutions, reaction mixtures, and rinsates containing this compound.
-
Preparation: Don all necessary PPE.
-
Containerization: Carefully pour the liquid waste into a designated black hazardous waste container suitable for liquids. Use a funnel to prevent spills.
-
Labeling: Securely cap the container and ensure it is properly labeled.
-
Storage: Store the container in a secondary containment bin within a designated hazardous waste accumulation area.
-
Pickup: Schedule a pickup with your institution's certified hazardous waste disposal vendor.
Disposal of Trace-Contaminated Items
This procedure applies to items with minimal residual contamination, such as used gloves, weigh boats, pipette tips, and empty vials.
-
Preparation: Wear appropriate PPE.
-
Containerization: Place all trace-contaminated items into a designated yellow hazardous waste container[8].
-
Labeling: Seal the container when full and ensure it is correctly labeled.
-
Storage: Store the container in the designated hazardous waste accumulation area.
-
Pickup: Arrange for pickup by your institution's certified hazardous waste disposal service.
Final Disposal Method: High-Temperature Incineration
The required final disposal method for this compound and its contaminated materials is high-temperature incineration[4][9][10]. This process ensures the complete destruction of the toxic organic compound, preventing its release into the environment. Hazardous waste incinerators must operate at high temperatures (typically above 850°C) and have sophisticated air pollution control systems to comply with EPA regulations[11][12].
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill involves a significant amount of powder.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material from a chemical spill kit to prevent the powder from becoming airborne.
-
For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, and dispose of all cleaning materials as hazardous waste.
-
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to the prescribed PPE and segregation protocols, and ensuring final disposal via high-temperature incineration, laboratory professionals can effectively mitigate the risks associated with this toxic compound. This commitment to rigorous disposal practices safeguards the well-being of laboratory personnel, the broader community, and the environment.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
